molecular formula C33H40N2O6 B613484 Fmoc-D-Orn(Ivdde)-OH CAS No. 1272754-86-5

Fmoc-D-Orn(Ivdde)-OH

Cat. No.: B613484
CAS No.: 1272754-86-5
M. Wt: 560,7 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Orn(Ivdde)-OH, also known as this compound, is a useful research compound. Its molecular formula is C33H40N2O6 and its molecular weight is 560,7 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWSEOHAQFMBS-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-Orn(Ivdde)-OH: A Technical Guide to an Orthogonal Protection Strategy in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Control in Peptide Chemistry

In the intricate field of peptide science, the synthesis of complex architectures such as cyclic peptides, branched constructs, and site-specifically modified bioconjugates demands precise control over reactive functional groups. The principle of orthogonal protection is paramount, allowing for the selective deprotection of one functional group in the presence of others.[1][2] Fmoc-D-Orn(Ivdde)-OH has emerged as a cornerstone building block in modern Fmoc-based solid-phase peptide synthesis (SPPS), providing researchers with a robust tool for achieving this requisite level of control.[3][4]

This guide provides an in-depth examination of this compound, detailing its chemical properties, the logic behind its application, and field-proven protocols for its use. It is intended for researchers and drug development professionals who seek to leverage advanced peptide modification strategies.

Section 1: Chemical Structure and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-ornithine. Its structure is characterized by two critical protecting groups that function orthogonally:

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group, stable to acidic conditions but readily cleaved by secondary amines like piperidine. This is the standard α-amino protection used in Fmoc-SPPS for peptide chain elongation.[5]

  • Nδ-Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): This group protects the side-chain (delta) amino group of ornithine. The Ivdde group is a more sterically hindered analogue of the Dde group, developed to offer greater stability and prevent migration during prolonged syntheses.[4][6][7] It is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions often used for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3][8] Its selective removal is achieved under mild nucleophilic conditions using hydrazine.[3][5]

The unique stability profile of the Ivdde group is the key to the utility of this reagent, enabling the selective exposure of the ornithine side-chain amine for on-resin modification at any desired step after its incorporation into the peptide sequence.[3][8]

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below for easy reference.

PropertyValueReferences
CAS Number 1272754-86-5[9][10]
Molecular Formula C₃₃H₄₀N₂O₆[9][10][11]
Molecular Weight 560.7 g/mol [9][10]
Synonyms Nα-Fmoc-Nδ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-ornithine[9][12]
Appearance White to off-white powder[6]
Solubility Soluble in polar organic solvents like DMF and DMSO[5]
Storage Store at -20°C, sealed, away from moisture and light.[11]

Section 2: The Ivdde Deprotection Workflow: Mechanism and Protocol

The selective cleavage of the Ivdde group is a critical step that unlocks the potential of this building block. Understanding the mechanism and adhering to a validated protocol are essential for success.

Mechanism of Ivdde Cleavage

The removal of the Ivdde group is accomplished by treatment with a dilute solution of hydrazine (NH₂NH₂). The reaction proceeds via a nucleophilic attack by hydrazine on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization that releases the free amine of the ornithine side chain and forms a stable, chromophoric indazole byproduct.[4][8]

A significant advantage of this mechanism is that the indazole byproduct strongly absorbs UV light at approximately 290 nm, allowing for real-time spectrophotometric monitoring of the deprotection reaction's progress.[3][8]

Experimental Protocol: On-Resin Ivdde Cleavage

This protocol details a self-validating system for the efficient and selective removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Causality and Rationale:

  • N-terminal Protection: The standard Fmoc group is labile to hydrazine.[13] Therefore, before Ivdde cleavage, the N-terminal α-amino group of the peptide must be protected with a group stable to hydrazine, such as the Boc group (tert-butoxycarbonyl) or by acetylation. This prevents unwanted side reactions at the N-terminus.

  • Hydrazine Concentration: A 2% solution of hydrazine monohydrate in DMF is the standard and most widely cited condition.[3][8][14] While higher concentrations (up to 10%) have been employed for sluggish or difficult removals, concentrations above 2% can increase the risk of side reactions, such as peptide cleavage at glycine residues.[13][15]

  • Reaction Time & Repetitions: Short, repeated treatments are generally more effective and minimize side reactions compared to a single, prolonged exposure. Three repetitions of 3-10 minutes are typically sufficient.[13][14][16] Optimization may be required depending on the peptide sequence, as aggregation can hinder reagent access.[17]

  • Washing: Thorough washing with DMF after the hydrazine treatment is crucial to remove all traces of hydrazine and the cleavage byproduct, ensuring the newly deprotected amine is clean and ready for the subsequent reaction.

Step-by-Step Methodology:

  • Prerequisite: Ensure the N-terminal α-amino group of the peptide-resin is protected (e.g., with a Boc group or by acetylation).

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 15-30 minutes in a suitable reaction vessel.

  • Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. Use approximately 25 mL of solution per gram of resin for each treatment.[13][14]

  • First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution and agitate gently at room temperature for 3-10 minutes.[14][17]

  • Drain and Repeat: Drain the hydrazine solution. Repeat step 4 two more times for a total of three hydrazine treatments.

  • Thorough Washing: After the final treatment, drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove residual hydrazine and byproducts.

  • Confirmation (Optional): A qualitative Kaiser test can be performed on a few resin beads. A positive result (blue beads) confirms the presence of the newly freed primary amine on the ornithine side chain.

  • Proceed to Next Step: The peptide-resin is now ready for the desired on-resin modification, such as cyclization, branching, or conjugation.

Visualization of the Ivdde Cleavage Workflow

The following diagram illustrates the key stages of the on-resin Ivdde deprotection process.

Ivdde_Cleavage_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle (Repeat 3x) cluster_final Finalization start Start: N-terminally Protected Peptide-Resin with Orn(Ivdde) swell Swell Resin in DMF start->swell add_hydrazine Add 2% Hydrazine in DMF (3-10 min) swell->add_hydrazine drain Drain Solution add_hydrazine->drain wash Wash Resin with DMF (5-7x) drain->wash kaiser Kaiser Test (Optional) wash->kaiser ready Ready for Side-Chain Modification kaiser->ready

Caption: Workflow for the selective on-resin cleavage of the Ivdde protecting group.

Section 3: Applications in Advanced Peptide Synthesis

The true power of this compound lies in its application to create complex peptide structures that are otherwise difficult or impossible to synthesize using standard linear SPPS.

Synthesis of Branched and Multi-Antigenic Peptides (MAPs)

By selectively deprotecting the ornithine side chain, a new point for peptide synthesis initiation is created. This allows for the growth of a second peptide chain from the side chain of the ornithine residue, resulting in a branched peptide. This strategy is fundamental in the construction of Multi-Antigenic Peptides (MAPs) for vaccine development, where multiple copies of an antigenic epitope are presented on a single molecular scaffold.[5][18]

On-Resin Side-Chain to Side-Chain Cyclization

Peptide cyclization is a key strategy to improve conformational rigidity, metabolic stability, and receptor binding affinity. This compound is an ideal tool for forming on-resin lactam bridges. In a typical strategy, a peptide is synthesized containing both this compound and an acidic amino acid (e.g., Fmoc-L-Asp(OAll)-OH) with an orthogonal side-chain protecting group. After linear assembly, the two side chains are sequentially deprotected on-resin, and an intramolecular amide bond (lactam bridge) is formed using standard peptide coupling reagents.[19][20][21]

Site-Specific Conjugation

The free amine generated after Ivdde removal serves as a unique chemical handle for the site-specific attachment of various moieties. This includes:

  • Fluorophores and Quenchers: For creating peptide-based probes for diagnostic assays.

  • Lipids: To create lipopeptides with improved cell permeability and pharmacokinetic properties.

  • Small Molecule Drugs: To develop targeted peptide-drug conjugates (PDCs).

  • PEGylation: To enhance the half-life and solubility of therapeutic peptides.

This precise, on-resin modification avoids non-specific conjugation to other reactive groups in the peptide, ensuring a homogenous final product.

Logical Framework for Orthogonal Synthesis

The following diagram illustrates the decision-making process and possibilities enabled by the orthogonality of the Fmoc, Ivdde, and resin-cleavable protecting groups.

Orthogonal_Strategy cluster_modification Side-Chain Modification Pathways start Linear Peptide Assembled on Resin (Nα-Fmoc, Nδ-Ivdde, Acid-Labile Side Chains) deprotect_choice Choose Deprotection Reagent start->deprotect_choice piperidine 20% Piperidine / DMF deprotect_choice->piperidine For Chain Elongation hydrazine 2% Hydrazine / DMF deprotect_choice->hydrazine For Side-Chain Access tfa TFA Cocktail deprotect_choice->tfa For Final Cleavage result_piperidine Result: Free Nα-Amine Action: Continue Linear Elongation piperidine->result_piperidine result_hydrazine Result: Free Nδ-Amine (Orn) Action: On-Resin Modification hydrazine->result_hydrazine result_tfa Result: Cleaved, Globally Deprotected Peptide Action: Final Product Purification tfa->result_tfa branching Branched Peptide Synthesis result_hydrazine->branching cyclization Lactam Bridge Formation result_hydrazine->cyclization conjugation Conjugation (Label, Drug, etc.) result_hydrazine->conjugation

Sources

An In-depth Technical Guide to Fmoc-D-Orn(Ivdde)-OH in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Fmoc-D-Orn(Ivdde)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis. We will explore its chemical properties, strategic applications, and detailed protocols for its use, offering field-proven insights for researchers, scientists, and drug development professionals.

The Principle of Orthogonal Protection in Peptide Synthesis

The synthesis of complex peptides, especially those with non-linear architectures, hinges on the concept of orthogonal protecting groups . In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids.[1][2] An orthogonal protection strategy employs multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[1][3]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. Here, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[1] This two-dimensional orthogonality is sufficient for linear peptide synthesis. However, for more intricate structures such as cyclic peptides, branched peptides, or peptides conjugated to other molecules, a third dimension of orthogonality is required.[4][5] This is precisely the role fulfilled by amino acid derivatives like this compound.

The Ivdde Protecting Group: A Tool for Three-Dimensional Chemistry

This compound is a derivative of D-ornithine, an amino acid not commonly found in proteins, which can be useful for creating peptides with altered enzymatic stability. It features two key protecting groups:

  • Fmoc group: Protects the α-amino group and is removed by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[6]

  • Ivdde group: Protects the δ-amino group of the ornithine side chain.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a more sterically hindered version of the Dde group.[7][8] This increased bulk provides enhanced stability and reduces the risk of side-chain migration that can sometimes be observed with the Dde group during prolonged synthesis.[7][9]

The defining feature of the Ivdde group is its unique cleavage condition: it is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu-based side-chain deprotection and resin cleavage (e.g., trifluoroacetic acid, TFA).[10] The Ivdde group is selectively removed by treatment with a dilute solution of hydrazine in DMF.[7][10][11] This distinct removal chemistry provides the third layer of orthogonality necessary for advanced peptide modifications.

Orthogonality Comparison

The table below summarizes the stability of common protecting groups under different deprotection conditions, highlighting the unique position of the Ivdde group.

Protecting GroupDeprotection ConditionStable to Piperidine?Stable to TFA?Stable to Hydrazine?
Fmoc 20% Piperidine/DMFNoYesNo
tBu, Boc, Trt ~95% TFAYesNoYes
Ivdde 2-4% Hydrazine/DMFYesYesNo

Strategic Applications of this compound

The unique properties of the Ivdde group make this compound an invaluable tool for several advanced peptide synthesis strategies.

Synthesis of Cyclic Peptides via On-Resin Lactamization

Cyclic peptides are of great interest in drug development due to their enhanced stability and conformational rigidity, which can lead to higher potency and selectivity.[12] On-resin cyclization is a preferred method as it can minimize intermolecular side reactions.[13][14]

This compound, in conjunction with an acidic amino acid bearing an orthogonal side-chain protecting group (e.g., Fmoc-L-Asp(ODmab)-OH), enables the efficient synthesis of side-chain-to-side-chain lactam-bridged cyclic peptides.[15][16][17]

The general workflow is as follows:

  • The linear peptide is assembled on a solid support using standard Fmoc/tBu SPPS.

  • This compound and the corresponding acidic amino acid are incorporated at the desired positions.

  • After completion of the linear sequence, the side-chain protecting groups of the ornithine and the acidic amino acid are selectively removed on-resin.

  • The newly exposed side-chain amine and carboxylic acid are then coupled to form the lactam bridge.

  • Finally, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

Below is a diagram illustrating the on-resin cyclization workflow.

G cluster_0 SPPS Workflow A 1. Assemble Linear Peptide (Fmoc/tBu Chemistry) B 2. Incorporate this compound and Fmoc-Asp(ODmab)-OH A->B C 3. Selective On-Resin Deprotection (2% Hydrazine/DMF) B->C D 4. On-Resin Lactamization (Side-Chain Cyclization) C->D E 5. Final Cleavage & Deprotection (TFA Cocktail) D->E F Cyclic Peptide E->F

Sources

Introduction: The Imperative of Orthogonality in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ivdde Protecting Group: Mechanism and Application

In the intricate world of multistep chemical synthesis, particularly in the assembly of complex biomolecules like peptides and oligonucleotides, the ability to selectively mask and unmask reactive functional groups is paramount. This is the role of protecting groups, which act as temporary shields, preventing a functional group from reacting while transformations occur elsewhere in the molecule.[1] However, the true power in modern synthesis lies in the concept of orthogonality : the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[1] This strategy allows for precise, sequential modifications at specific sites, a requirement for building branched peptides, cyclic structures, and molecules with site-specific labels.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a cornerstone of orthogonal protection strategies, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a detailed exploration of the Ivdde group's mechanism of action, its practical application, and the field-proven insights that enable its successful implementation.

The Ivdde Group: Structure, Stability, and Orthogonality

The Ivdde protecting group is an analogue of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, distinguished by its more sterically hindered isovaleryl side chain.[2] This structural modification is critical to its superior performance.

Core Properties:

  • Acid Stability: The Ivdde group is completely stable to the acidic conditions typically used in SPPS, such as the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of other side-chain protecting groups like Boc and Trt.[2][3]

  • Base Stability: It is robustly resistant to the standard basic conditions used for the removal of the Nα-Fmoc group, typically 20% piperidine in N,N-dimethylformamide (DMF).[2][3]

  • Hydrazine Lability: The key to its orthogonality is its selective and rapid cleavage by dilute solutions of hydrazine, most commonly 2% hydrazine in DMF.[3]

This unique combination of stability and selective lability allows researchers to unmask a specific amine, such as the ε-amino group of a lysine residue, while the peptide remains anchored to the solid support and all other protecting groups, including the N-terminal Fmoc, remain intact.[3]

The Core Mechanism: Hydrazine-Mediated Cleavage

The deprotection of an Ivdde-protected amine is a clean and efficient process driven by a nucleophilic attack and subsequent intramolecular cyclization.

Mechanism Steps:

  • Nucleophilic Attack: A lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the electron-deficient β-carbon of the enamine system within the Ivdde group.[2]

  • Proton Transfer & Intermediate Formation: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

  • Intramolecular Cyclization & Amine Release: The terminal nitrogen of the hydrazine adduct then performs an intramolecular nucleophilic attack on one of the carbonyl carbons of the cyclohexanedione ring. This step is concerted with the collapse of the intermediate, which releases the now-free primary amine of the target molecule (e.g., the lysine side chain).

  • Byproduct Formation: The cyclization results in the formation of a highly stable and chromophoric indazole byproduct (6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole).[2][3]

A significant advantage of this mechanism is that the indazole byproduct strongly absorbs UV light at approximately 290 nm.[3][4] This allows for real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion before proceeding to the next synthetic step.[3][4]

Ivdde_Cleavage_Mechanism Ivdde Deprotection Mechanism Ivdde_Amine R-NH-Ivdde (Protected Amine) Intermediate Tetrahedral Intermediate Ivdde_Amine->Intermediate 1. Nucleophilic Attack Hydrazine NH₂-NH₂ (Hydrazine) Hydrazine->Intermediate Free_Amine R-NH₂ (Free Amine) Intermediate->Free_Amine 2. Intramolecular Cyclization & Amine Release Byproduct Indazole Byproduct (UV Active at 290 nm) Intermediate->Byproduct 3. Byproduct Formation

Caption: Hydrazine-mediated cleavage of the Ivdde group.

Field-Proven Insights: Ivdde vs. Dde and Protocol Optimization

While chemically similar, the Ivdde group offers a critical advantage over its predecessor, the Dde group.

The Problem of Dde Migration: The Dde group is susceptible to migration, where it can be transferred from its intended lysine side chain to an unprotected α-amino group during the repeated piperidine treatments required for Fmoc removal.[5][6] This side reaction leads to scrambled sequences and undesired byproducts. The increased steric bulk of the Ivdde group's isovaleryl chain effectively prevents this intramolecular migration, making it a far more robust and trustworthy choice for long or complex peptide syntheses.[6][7]

Experimental Protocol: Ivdde Group Removal from Solid Support

This protocol outlines a standard, validated procedure for on-resin Ivdde deprotection.

Materials:

  • Ivdde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin). Agitate gently for 3 minutes at room temperature.[2][8]

  • Solution Removal: Drain the deprotection solution. The progress can be checked by measuring the UV absorbance of the filtrate at 290 nm.

  • Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments to ensure complete removal.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for the subsequent reaction (e.g., side-chain coupling).

Ivdde_Removal_Workflow On-Resin Ivdde Removal Workflow Start Start: Ivdde-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Drain1 2. Drain DMF Swell->Drain1 Treat 3. Add 2% Hydrazine in DMF (3 min treatment) Drain1->Treat Drain2 4. Drain Solution (Monitor UV at 290 nm) Treat->Drain2 Repeat Repeat 2x Drain2->Repeat Repeat->Treat Yes Wash 5. Wash Resin with DMF (5-7x) Repeat->Wash No (After 3 total treatments) End End: Deprotected Peptide-Resin Wash->End

Caption: Standard experimental workflow for Ivdde deprotection.

Troubleshooting and Optimization

In certain cases, particularly when the Ivdde-protected residue is near the C-terminus or located within an aggregated peptide sequence, deprotection can be sluggish or incomplete.[3][6] Optimization of the deprotection conditions may be necessary.

ParameterStandard ConditionOptimized ConditionRationale & Outcome
Hydrazine Conc. 2% in DMF4% in DMFFor stubborn removals, increasing the hydrazine concentration can significantly improve deprotection efficiency, often achieving near-complete removal where 2% fails.[9]
Reaction Time 3 minutes5 minutesExtending the duration of each treatment can allow more time for the reagent to penetrate aggregated sequences.
Repetitions 34 or moreIncreasing the number of treatments ensures fresh reagent is available to drive the reaction to completion.
Alternative Reagents N/AHydroxylamine/imidazole in NMPIn extremely difficult cases, this alternative cocktail has been shown to achieve full cleavage without causing degradation to the peptide chain.[10]

Data synthesized from optimization studies.[9][10]

Applications: Enabling Advanced Peptide Design

The robust orthogonality of the Ivdde group is a key enabler for the synthesis of highly complex peptides.

  • Branched Peptides: By incorporating Lys(Ivdde), the peptide backbone can be fully synthesized, after which the Ivdde group is selectively removed to expose the side-chain amine for the synthesis of a second peptide chain, creating a branched construct.[3]

  • Cyclic Peptides: Ivdde protection allows for on-resin cyclization. After linear synthesis, terminal and side-chain protecting groups can be selectively removed to form lactam bridges, crucial for constraining peptide conformation and enhancing biological activity.[3]

  • Site-Specific Labeling: An Ivdde-protected lysine can be unmasked at any point in the synthesis to allow for the attachment of fluorescent dyes, biotin tags, PEG chains, or other molecular probes to a precise location within the peptide sequence.[10]

Branched_Peptide_Synthesis Logic for Branched Peptide Synthesis Start Start with Resin Step1 1. Synthesize Main Chain (Incorporate Fmoc-Lys(Ivdde)-OH) Start->Step1 Step2 2. Selectively Remove Ivdde (2% Hydrazine) Step1->Step2 Step3 3. Synthesize Branch Chain on Lysine ε-Amine Step2->Step3 Step4 4. Global Deprotection & Cleavage from Resin (TFA) Step3->Step4 End Final Branched Peptide Step4->End

Caption: Using Ivdde to synthesize a branched peptide.

Conclusion

The Ivdde protecting group represents a refined and highly reliable tool in the arsenal of the synthetic chemist. Its mechanism of action, based on a specific and monitorable reaction with hydrazine, provides a truly orthogonal cleavage strategy compatible with standard Fmoc-based protocols. By overcoming the stability issues inherent to the parent Dde group, Ivdde has become the gold standard for protecting lysine side chains, empowering researchers and drug development professionals to construct sophisticated peptide architectures with a high degree of confidence and control.

References

  • Title: Photolabile Protecting Groups in Organic Synthesis Source: AWS URL
  • Title: Photolabile protecting group Source: Wikipedia URL: [Link]

  • Title: Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis Source: ResearchGate URL: [Link]

  • Title: Optimizing the removal of an ivDde protecting group Source: Biotage URL: [Link]

  • Title: NEW Orthogonally protected lysine derivatives Novabiochem® Source: Merck Millipore URL
  • Title: Novel Photolabile Protecting Group for Carbonyl Compounds Source: Organic Letters URL: [Link]

  • Title: A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL
  • Title: Photolabile protecting groups and linkers Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Amino Acid Sidechain Deprotection Source: Aapptec Peptides URL: [Link]

  • Title: Removal of Dde and ivDde Protecting Groups Source: Aapptec URL: [Link]

  • Title: Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics Source: ResearchGate URL: [Link]

  • Title: Rational development of a strategy for modifying the aggregatibility of proteins Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Reagents for the synthesis of cyclic and modified peptides Source: Merck URL: [Link]

Sources

An In-depth Technical Guide to Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The success of this powerful technique hinges on the precise control of chemical reactions at each step of peptide chain elongation. At the heart of this control lies the concept of orthogonal protection, a sophisticated strategy that employs a suite of protecting groups with distinct chemical labilities. This guide provides a comprehensive exploration of orthogonal protection strategies in SPPS, delving into the core principles, the major protection schemes, the rationale behind the selection of side-chain protecting groups, and their applications in the synthesis of complex peptides. We will examine the mechanistic underpinnings of various deprotection chemistries and provide field-proven insights to navigate the challenges encountered in modern peptide synthesis.

The Principle of Orthogonality in SPPS

In the context of chemical synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others by employing specific, non-interfering chemical conditions.[2][3] In SPPS, the growing peptide chain is anchored to an insoluble resin, and amino acids are added sequentially.[1] Each amino acid possesses a temporary protecting group on its α-amino group (Nα) and, if necessary, a more permanent protecting group on its reactive side chain.[2]

An ideal orthogonal protection scheme ensures that:

  • The Nα-protecting group can be removed repeatedly at each cycle of amino acid addition without affecting the side-chain protecting groups or the bond linking the peptide to the resin.

  • The side-chain protecting groups remain intact throughout the entire synthesis process until they are intentionally removed during the final cleavage step.[4]

  • Specific side-chain protecting groups can be selectively removed while the peptide is still on the resin to allow for modifications such as cyclization, branching, or labeling.[5][6]

This multi-layered protection strategy is fundamental to preventing unwanted side reactions, ensuring the correct peptide sequence is assembled, and enabling the synthesis of complex, modified peptides.[4]

Visualizing Orthogonality

The concept of a multi-dimensional protection strategy can be visualized as a set of locks and keys, where each protecting group (the lock) can only be removed by its specific deprotection reagent (the key).

Orthogonal_Protection cluster_SPPS_Cycle SPPS Cycle cluster_Final_Cleavage Final Cleavage cluster_On_Resin_Modification On-Resin Modification Nα-Protecting_Group Nα-Protecting Group (e.g., Fmoc) Selective_Nα_Deprotection Selective Nα-Deprotection (e.g., Piperidine) Nα-Protecting_Group->Selective_Nα_Deprotection Side-Chain_Protecting_Group Side-Chain Protecting Group (e.g., tBu) Global_Deprotection Global Deprotection & Cleavage (e.g., TFA) Side-Chain_Protecting_Group->Global_Deprotection Orthogonal_Side-Chain_PG Orthogonal Side-Chain PG (e.g., Alloc) Specific_Deprotection Specific Deprotection (e.g., Pd(0)) Orthogonal_Side-Chain_PG->Specific_Deprotection

Caption: The Principle of Orthogonal Protection in SPPS.

Major Orthogonal Protection Strategies

Two primary orthogonal protection strategies have dominated the field of SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.

The Boc/Bzl Strategy

Pioneered by R. Bruce Merrifield, the Boc/Bzl strategy utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based (Bzl) groups for more permanent side-chain protection.[7]

  • Nα-Protection: The Boc group is removed at each step by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][8]

  • Side-Chain Protection and Cleavage: Benzyl-based side-chain protecting groups are removed simultaneously with cleavage of the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[2]

While historically significant, the Boc/Bzl strategy is not truly orthogonal because both protecting groups are acid-labile, relying on a difference in acid lability for selectivity.[2][7] The harsh conditions required for final cleavage can lead to side reactions and degradation of sensitive peptides.

The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl cation intermediate.

Boc_Deprotection Boc-Amine R-NH-Boc Protonation Protonation (TFA) Boc-Amine->Protonation Protonated_Boc R-NH-Boc(H+) Protonation->Protonated_Boc Cleavage Cleavage Protonated_Boc->Cleavage Carbamic_Acid R-NH-COOH Cleavage->Carbamic_Acid tert-Butyl_Cation (CH3)3C+ Cleavage->tert-Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine R-NH2 Decarboxylation->Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.[8][9]

The Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used approach in modern SPPS.[3] It offers a truly orthogonal system based on the differential lability of the protecting groups to base and acid.

  • Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary Nα-protection and is removed at each step by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][10]

  • Side-Chain Protection and Cleavage: Side-chain protecting groups are typically based on the tert-butyl (tBu) moiety and are removed simultaneously with cleavage from the resin using a strong acid, most commonly TFA.[2]

The mild conditions used for Fmoc deprotection are a significant advantage, preserving the integrity of the peptide and allowing for the synthesis of longer and more complex sequences.[11]

The Fmoc group is cleaved via a β-elimination mechanism initiated by the abstraction of an acidic proton from the fluorenyl ring system by a base.[10][12]

Fmoc_Deprotection Fmoc-Amine R-NH-Fmoc Proton_Abstraction Proton Abstraction (Piperidine) Fmoc-Amine->Proton_Abstraction Fluorenyl_Anion Fluorenyl Anion Intermediate Proton_Abstraction->Fluorenyl_Anion Elimination β-Elimination Fluorenyl_Anion->Elimination Carbamic_Acid R-NH-COOH Elimination->Carbamic_Acid Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct Trapped by Piperidine Amine R-NH2 Decarboxylation->Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of piperidine-mediated Fmoc deprotection.[12][13]

Selection of Side-Chain Protecting Groups in Fmoc/tBu SPPS

The choice of side-chain protecting groups is critical for the success of peptide synthesis.[14] An ideal side-chain protecting group should be stable to the repeated piperidine treatments for Fmoc removal and be cleanly cleaved by TFA at the end of the synthesis with minimal side reactions.[4]

Common Side-Chain Protecting Groups

The following table summarizes the most commonly used side-chain protecting groups for trifunctional amino acids in Fmoc/tBu SPPS.

Amino AcidSide-Chain FunctionalityCommon Protecting Group(s)
Aspartic Acid (Asp) Carboxylic Acidtert-Butyl ester (OtBu)
Glutamic Acid (Glu) Carboxylic Acidtert-Butyl ester (OtBu)
Lysine (Lys) Aminetert-Butoxycarbonyl (Boc)
Arginine (Arg) Guanidinium2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)
Histidine (His) ImidazoleTrityl (Trt)
Cysteine (Cys) ThiolTrityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu)
Serine (Ser) Hydroxyltert-Butyl (tBu)
Threonine (Thr) Hydroxyltert-Butyl (tBu)
Tyrosine (Tyr) Phenolic Hydroxyltert-Butyl (tBu)
Challenges and Considerations

While the standard set of protecting groups is effective for many sequences, certain amino acids present unique challenges.

  • Arginine: The highly basic guanidinium group requires a robust protecting group to prevent side reactions. Pbf is the most common choice due to its sufficient acid lability for TFA cleavage.[15]

  • Aspartic Acid: Aspartic acid residues are prone to aspartimide formation, a side reaction that can occur during piperidine-mediated Fmoc deprotection, especially in Asp-Gly or Asp-Ser sequences.[16][17] This can lead to racemization and the formation of β-peptides. The use of bulkier tert-butyl-based protecting groups or modified deprotection conditions can mitigate this issue.[18]

  • Histidine: The imidazole side chain of histidine can be acylated during coupling steps if left unprotected, and it can also catalyze racemization.[14][19] The trityl (Trt) group is commonly used for protection and is stable to piperidine but readily cleaved by TFA.[19]

  • Cysteine: The nucleophilic thiol group of cysteine must be protected to prevent side reactions.[20] The choice of protecting group depends on the desired final product. For peptides with a free thiol, Trt is a good choice as it is cleaved by TFA. For the formation of disulfide bridges, orthogonal protecting groups like Acm can be used, which are stable to TFA and can be removed later in solution.

Advanced Orthogonal Strategies for Complex Peptides

The synthesis of peptides with complex architectures, such as cyclic peptides, branched peptides, and post-translationally modified peptides, requires an expanded toolbox of orthogonal protecting groups.[5][21] These groups can be selectively removed on-resin without affecting the Nα-Fmoc group or the tBu-based side-chain protection.

Commonly Used Orthogonal Protecting Groups
Protecting GroupProtected FunctionalityDeprotection Conditions
Allyloxycarbonyl (Alloc) Amine, Carboxylic Acid (as allyl ester)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Amine2% Hydrazine in DMF
4-Methyltrityl (Mtt) Amine, Thiol1-2% TFA in DCM (mildly acidic)
Applications in Complex Peptide Synthesis
  • On-Resin Cyclization: A common strategy for on-resin cyclization involves incorporating an amino acid with a side chain protected by an orthogonal group (e.g., Lys(Alloc)) and another with a side chain that can form a bond with it (e.g., Asp(OAll)).[1][6] After linear peptide synthesis, the Alloc and allyl ester groups are selectively removed using a palladium catalyst, and the deprotected side chains are then coupled on-resin to form a lactam bridge.[6][22]

On_Resin_Cyclization Linear_Peptide Linear Peptide on Resin (with Lys(Alloc) and Asp(OAll)) Orthogonal_Deprotection Orthogonal Deprotection (Pd(PPh3)4, Phenylsilane) Linear_Peptide->Orthogonal_Deprotection Deprotected_Peptide Deprotected Side Chains (Free Amine and Carboxylic Acid) Orthogonal_Deprotection->Deprotected_Peptide On_Resin_Coupling On-Resin Coupling (e.g., HBTU, DIEA) Deprotected_Peptide->On_Resin_Coupling Cyclic_Peptide Cyclic Peptide on Resin On_Resin_Coupling->Cyclic_Peptide Final_Cleavage Final Cleavage and Global Deprotection (TFA) Cyclic_Peptide->Final_Cleavage Final_Product Purified Cyclic Peptide Final_Cleavage->Final_Product

Caption: Workflow for on-resin cyclization via lactam bridge formation.

  • Branched Peptides: Orthogonal protecting groups are essential for the synthesis of branched peptides. For instance, a lysine residue protected with Mtt can be selectively deprotected on-resin, and a second peptide chain can be synthesized on the ε-amino group.[23]

Experimental Protocols

Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the DBF-piperidine adduct.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF (3-4 times).

  • Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.

Selective Deprotection of Alloc Group
  • Resin Preparation: After assembly of the linear peptide, wash the resin with DCM (3-4 times).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon). Repeat this step if necessary.[6][24]

  • Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove the catalyst and byproducts.

Conclusion

The orthogonal protection strategy is a powerful and indispensable tool in solid-phase peptide synthesis. The judicious selection of Nα- and side-chain protecting groups allows for the efficient and high-fidelity synthesis of a vast array of peptides, from simple linear sequences to complex, multi-functional constructs. The continued development of novel protecting groups and deprotection methodologies will further expand the capabilities of SPPS, enabling the creation of next-generation peptide-based therapeutics and research tools. A thorough understanding of the principles and practical considerations of orthogonal protection is, therefore, essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Kamberi, M., et al. (2022). Solid-Phase Peptide Cyclization with Two Disulfide Bridges. Methods in Molecular Biology. Retrieved from [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. Retrieved from [Link]

  • Tantry, S. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Minimal Protection Strategies for SPPS. (n.d.). CPC Scientific Inc. Retrieved from [Link]

  • Peptide synthesis. (2024, January 10). In Wikipedia. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2020). Wiley Online Library. Retrieved from [Link]

  • Deprotecting Fmoc Group Mechanism. (2022, January 7). Organic Chemistry. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Disulfide-Based Protecting Groups for the Cysteine Side Chain. (2015). ResearchGate. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • García-Ramos, Y., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (2007). Molecules. Retrieved from [Link]

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub. Retrieved from [Link]

  • Hlebowicz, E., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2020). Radboud Repository. Retrieved from [Link]

  • Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. (2019). CEM Corporation. Retrieved from [Link]

  • On-resin peptide cyclization. (2005). Google Patents.
  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. Retrieved from [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). ResearchGate. Retrieved from [Link]

  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (2020). ResearchGate. Retrieved from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). Research Collection. Retrieved from [Link]

  • Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry. Retrieved from [Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. (2016). Semantic Scholar. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science. Retrieved from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]

  • Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage. Retrieved from [Link]

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). Molecules. Retrieved from [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through... (2022). American Chemical Society. Retrieved from [Link]

  • General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

benefits of using Ivdde protection for ornithine side chain

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Application of Ivdde Protection for Ornithine Side Chains in Peptide Synthesis

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide therapeutic design. Ornithine, with its versatile side-chain primary amine, offers a key locus for introducing structural complexity and tailored functionality, such as lactam bridges for cyclization, branching for multivalent scaffolds, and site-specific conjugation of payloads.[1][2] The success of these advanced synthetic strategies hinges on a robust and highly selective (orthogonal) side-chain protection scheme. This guide provides a comprehensive technical overview of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group, establishing its superior utility for the δ-amino group of ornithine in Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the chemical basis of its orthogonality, detail its practical advantages over preceding protecting groups, and provide field-proven protocols for its application and removal.

The Imperative for Orthogonal Protection in Complex Peptide Synthesis

In Fmoc-based SPPS, the synthesis of a simple linear peptide relies on a two-dimensional protection strategy: the temporary, base-labile Fmoc group for the α-amine and permanent, acid-labile groups (e.g., Boc, tBu, Trt) for reactive side chains.[1] However, the synthesis of more complex architectures, such as cyclic or branched peptides, necessitates a third dimension of orthogonality. This requires a class of protecting groups that are stable to both the piperidine used for Fmoc removal and the strong acid (typically trifluoroacetic acid, TFA) used for final resin cleavage, yet can be removed selectively on-resin under mild conditions.[3] The ivDde group fulfills this critical role with exceptional efficacy.

The Ivdde Group: Chemical Profile and Mechanism of Action

The ivDde group is a derivative of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, engineered for enhanced stability. Its utility is rooted in a unique chemical reactivity profile.

  • Stability: The ivDde group is completely stable to the 20% piperidine in DMF used for routine Fmoc deprotection and the concentrated TFA cocktails used for global deprotection and cleavage from the resin.[4][5]

  • Cleavage Mechanism: The selective removal of ivDde is achieved through a nucleophilic attack by hydrazine. The reaction proceeds via the formation of a stable indazole byproduct, which is chromophoric and absorbs strongly at approximately 290 nm.[5][6] This provides a convenient method for real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion.[4][5][7]

The diagram below illustrates the structure of an ivDde-protected ornithine residue and the mechanism of its cleavage by hydrazine.

G cluster_0 Fmoc-Orn(ivDde)-OH Residue on Resin cluster_1 Deprotection Reagent cluster_2 Deprotected Ornithine & Byproduct Resin Resin-Peptide-... Orn ...-NH-CH(CH2-CH2-CH2-NH-ivDde)-CO-... Deprotected_Orn ...-NH-CH(CH2-CH2-CH2-NH2)-CO-... (Free δ-Amine for Modification) Orn->Deprotected_Orn Hydrazine Cleavage Indazole Indazole Byproduct (UV active at 290 nm) Orn->Indazole Byproduct Release Hydrazine 2-4% Hydrazine (NH2NH2) in DMF

Caption: Hydrazine-mediated cleavage of the ivDde group.

Core Advantages of Ivdde over Predecessor Protecting Groups

The primary motivation for developing ivDde was to overcome the documented limitations of the Dde group. While groundbreaking, Dde was found to be insufficiently stable for complex, lengthy syntheses.

  • Enhanced Stability and Reduced Migration: The Dde group has been shown to undergo intramolecular migration, particularly from a lysine side chain to an unprotected N-terminus, during the piperidine-mediated Fmoc removal step.[8] Furthermore, partial loss of the Dde group has been observed during the synthesis of long peptide sequences.[9] The increased steric hindrance of the isovaleryl moiety in the ivDde group provides a considerable barrier to this N→N' migration and prevents premature leaching, ensuring the integrity of the side-chain protection throughout the synthesis.[10]

  • Reliable Orthogonality: The robust stability of ivDde to both basic (piperidine) and acidic (TFA) conditions makes it a truly orthogonal protecting group in the context of Fmoc-SPPS.[4][11] This allows for the selective exposure of the ornithine side-chain amine at any desired point in the synthesis, enabling a wide array of on-resin modifications without disturbing other protecting groups.

Enabling Advanced Peptide Architectures

The selective deprotection of the ornithine side chain is the gateway to synthesizing highly complex and functionalized peptides.

  • On-Resin Cyclization: The most prominent application is the formation of head-to-tail or side-chain-to-side-chain lactam bridges. After assembling the linear peptide, the ivDde group on an ornithine residue is selectively removed. The now-free δ-amino group can be coupled with a C-terminal carboxylic acid (after cleavage from a hyper-acid-sensitive resin) or an activated side-chain carboxyl group of an Asp or Glu residue to form a stabilizing cyclic structure.[5][6]

  • Synthesis of Branched Peptides: After selective ivDde removal, the ornithine side-chain amine can serve as an anchor point for the synthesis of a second, distinct peptide chain, creating branched or "di-epitopic" peptides.[3][11] This is invaluable for developing multivalent binders, vaccine candidates, and complex drug delivery systems.

  • Site-Specific Conjugation: The exposed ornithine side chain is a perfect handle for the site-specific attachment of various moieties, including fluorescent labels for imaging, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or cytotoxic agents for targeted drug delivery.[4][12]

Data Presentation: Comparative Analysis of Side-Chain Protecting Groups

To contextualize the advantages of ivDde, the following table compares common orthogonal protecting groups used for lysine and ornithine side chains in Fmoc-SPPS.

Protecting GroupAbbreviationCleavage ReagentTypical ConditionsOrthogonal ToKey Considerations
tert-ButoxycarbonylBocStrong Acid (TFA)95% TFA, 1-3 hoursFmocNot orthogonal in standard Fmoc/tBu strategy; removed during final cleavage.[11][13]
AllyloxycarbonylAllocPalladium Catalyst (e.g., Pd(PPh₃)₄)Pd(0) and a scavenger (e.g., PhSiH₃) in DCM/DMFFmoc, Boc/tBuRequires inert atmosphere; palladium traces can be difficult to remove.[11]
4-MethyltritylMttVery Mild Dilute Acid1-2% TFA in DCM, or HFIP/TFEFmoc, Boc/tBuExtremely acid-sensitive; allows for selective removal while acid-labile resin linkers remain intact.[11]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine or Hydroxylamine2% Hydrazine in DMFFmoc, Boc/tBuProne to migration and premature loss in long syntheses.[8][9]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde Hydrazine or Hydroxylamine 2-10% Hydrazine in DMF Fmoc, Boc/tBu Highly stable, less prone to migration. Removal can be sluggish in aggregated sequences. [13]

Experimental Protocols and Optimization

While robust, the efficiency of ivDde removal can be sequence-dependent. Aggregated peptide sequences or an ivDde group located near the C-terminus can lead to sluggish or incomplete cleavage.[5][14] The following protocol provides a validated starting point, along with key optimization insights.

Protocol 1: On-Resin Selective Deprotection of Orn(ivDde) using Hydrazine

This protocol is the most common method for ivDde removal. It is critical to note that hydrazine also removes Fmoc groups; therefore, if the N-terminal α-amine must remain protected, it should be re-protected with a Boc group prior to this procedure.[9][15]

Materials:

  • Peptidyl-resin containing an Orn(ivDde) residue.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Hydrazine monohydrate.

  • Reaction vessel suitable for SPPS.

Procedure:

  • Preparation: Prepare a fresh deprotection solution of 2% to 4% (v/v) hydrazine monohydrate in DMF. For known difficult or aggregated sequences, starting with a 4% solution is recommended.[14]

  • Resin Swelling: Swell the peptidyl-resin in DMF for 15-30 minutes in the reaction vessel.

  • Deprotection: Drain the DMF and add the hydrazine solution to the resin (approximately 10-15 mL per gram of resin).

  • Reaction: Agitate the resin slurry gently at room temperature. A typical treatment time is 3-10 minutes.[4][14]

  • Iteration: Drain the deprotection solution. Repeat the hydrazine treatment (steps 3-4) two to three more times to ensure complete removal.[9]

  • Monitoring (Optional but Recommended): Collect the filtrate from each treatment. The presence of the indazole byproduct can be confirmed by measuring the UV absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[7]

  • Washing: After the final treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for the subsequent on-resin modification.

Workflow Visualization

Caption: Workflow for selective ivDde deprotection.

Optimization and Troubleshooting
  • Incomplete Cleavage: If deprotection remains incomplete, increase the hydrazine concentration (up to 10% has been reported for stubborn cases) or the duration/number of treatments.[14]

  • Fmoc Compatibility: For syntheses where retaining a labile Fmoc group is essential, a milder, fully orthogonal deprotection cocktail of hydroxylamine hydrochloride and imidazole in NMP can be used, although it requires longer reaction times (30-60 minutes).[9][16]

  • Side Reactions: The concentration of hydrazine should not exceed recommended levels without careful consideration, as very high concentrations have been reported to cause side reactions, such as the conversion of arginine to ornithine or cleavage at sensitive peptide bonds.[9][17]

Conclusion

The ivDde protecting group represents a significant advancement in the toolkit for solid-phase peptide synthesis. Its superior stability compared to Dde, combined with its robust orthogonality to standard Fmoc/tBu chemistry, makes it the premier choice for protecting the side chain of ornithine. By enabling mild and selective on-resin deprotection, the ivDde group unlocks the full synthetic potential of the ornithine residue, facilitating the routine construction of complex cyclic, branched, and conjugated peptides that are central to the development of next-generation therapeutics.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Biotage Blog. [Link]

  • Chhabra, S. R., et al. (2017). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(10), 735-742. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from Aapptec. [Link]

  • ResearchGate. (2025, August 10). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Request PDF. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from Aapptec. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from Aapptec. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Merck. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Retrieved from Merck. [Link]

  • van der Velden, N. S., et al. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. Applied and Environmental Microbiology, 88(12), e0042422. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of Fmoc-Lys(ivDde)-OH: A Deep Dive for Peptide Chemists. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (2025, August 5). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Request PDF. [Link]

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 127-135. [Link]

  • Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. Biochemical Journal, 199(1), 53-59. [Link]

Sources

introduction to orthogonally protected amino acids for SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Orthogonally Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Beyond Linear Chains – The Dawn of Complex Peptides

In the landscape of modern therapeutics and biochemical research, peptides have emerged as molecules of immense potential. Their journey from simple linear chains to complex architectures, such as cyclic, branched, and post-translationally modified peptides, has been enabled by a sophisticated chemical strategy: orthogonal protection . This guide is crafted not merely as a collection of protocols but as a deep dive into the chemical principles and practical wisdom that underpin the successful application of orthogonally protected amino acids in Solid-Phase Peptide Synthesis (SPPS). As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and bench-side success, offering insights that are both scientifically rigorous and field-proven. We will explore the causality behind our choices of protecting groups, the self-validating nature of a well-designed protection scheme, and the authoritative science that grounds our methodologies.

The Fundamental Imperative: Why Protecting Groups are Non-Negotiable in SPPS

The elegance of SPPS lies in its iterative nature: the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2] However, the very reactivity that allows for the formation of the desired peptide bond between the α-amino group of one amino acid and the α-carboxyl group of another also presents a significant challenge. Amino acids possess reactive side chains that can interfere with the coupling process, leading to a cascade of unwanted side reactions and the formation of complex, inseparable mixtures.[3][4]

To orchestrate the specific, desired reaction at each step, we employ temporary "masks" or protecting groups . These are chemical moieties that reversibly block reactive functional groups, rendering them inert to the reaction conditions of peptide bond formation.[4][5] The success of any peptide synthesis is therefore critically dependent on the judicious selection and application of a coherent protecting group strategy.[5]

The Principle of Orthogonality: A Multi-Layered Strategy for Precise Control

The true power in peptide synthesis is unlocked with the concept of orthogonal protection . An orthogonal protection scheme utilizes multiple classes of protecting groups within a single synthetic sequence, where each class can be selectively removed under distinct chemical conditions without affecting the others.[1][2][6][] This allows for a level of control akin to a surgeon's precision, enabling the synthesis of complex peptides with intricate architectures.

A typical orthogonal strategy in SPPS involves three hierarchical levels of protection:

  • Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are cleaved at the beginning of each coupling cycle.[6] The most common examples are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[3][5]

  • "Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis. They are designed to be stable to the conditions used for Nα-deprotection and are typically removed in the final step of the synthesis, concurrently with cleavage of the peptide from the solid support.[6]

  • Auxiliary Orthogonal Protecting Groups: These are employed for specific, targeted modifications of the peptide while it is still on the solid support. They can be removed without disturbing the Nα-amino or other side-chain protecting groups, allowing for site-specific modifications such as cyclization, branching, or the introduction of post-translational modifications.[6][8]

The following diagram illustrates the concept of a three-dimensional orthogonal protection scheme, which is fundamental to the synthesis of complex peptides.

Orthogonal_Protection_Scheme cluster_Peptide Resin-Bound Peptide Peptide R¹-AA¹-AA²(...)-AAⁿ-Resin PG_N Nα-Protecting Group (e.g., Fmoc) Deprotect_N Base (e.g., Piperidine) PG_N->Deprotect_N PG_SC Side-Chain Protecting Groups (e.g., tBu, Trt) Deprotect_SC Strong Acid (e.g., TFA) PG_SC->Deprotect_SC PG_Aux Auxiliary Orthogonal Group (e.g., Alloc, Mtt) Deprotect_Aux Specific Reagents (e.g., Pd(0), mild acid) PG_Aux->Deprotect_Aux

Caption: A three-dimensional orthogonal protection scheme in SPPS.

The Workhorses of SPPS: A Comparative Analysis of Major Protection Strategies

Two primary orthogonal protection strategies have dominated the field of SPPS: the Fmoc/tBu and the Boc/Bzl approaches.[5] The choice between them is a critical decision dictated by the nature of the target peptide and the desired synthetic outcome.

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc/tBu strategy is the most widely used approach in modern SPPS, largely due to its use of milder reaction conditions.[4][]

  • Nα-Protection: The Fmoc group is used for temporary Nα-amino protection and is removed at each cycle with a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][9][10]

  • Side-Chain Protection: "Permanent" side-chain protecting groups are typically based on the tert-butyl (tBu) group, which are labile to strong acids.[1][]

  • Final Cleavage: The final deprotection of the side chains and cleavage of the peptide from the resin is achieved in a single step using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers.[4][9]

The key advantage of the Fmoc/tBu strategy is its true orthogonality: the base-labile Fmoc group and the acid-labile side-chain protecting groups are removed under fundamentally different and non-interfering conditions.[1][3][] This minimizes the risk of premature side-chain deprotection during the iterative Nα-deprotection steps, a significant advantage when synthesizing long or complex peptides.[4]

The diagram below illustrates a typical workflow for a single cycle of amino acid addition using the Fmoc/tBu strategy.

Fmoc_SPPS_Cycle Start Start: Resin-AA(PG)-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Resin-AA(PG)-AA-Fmoc Wash2->End Orthogonal_PG_Decision_Tree Start Need for Site-Specific Side-Chain Modification? Yes Yes Start->Yes No No Start->No Modification_Type What type of modification? Yes->Modification_Type Standard_SPPS Proceed with standard Fmoc/tBu or Boc/Bzl strategy No->Standard_SPPS Cyclization Cyclization Modification_Type->Cyclization Branching Branching Modification_Type->Branching Labeling Labeling/Conjugation Modification_Type->Labeling Select_PG_Cyclization Select groups for lactamization (e.g., Asp/Glu with O-Allyl or O-Dmab) Cyclization->Select_PG_Cyclization Select_PG_Branching Select group for amine deprotection (e.g., Lys(Mtt) or Lys(ivDde)) Branching->Select_PG_Branching Select_PG_Labeling Select group for specific handle (e.g., Lys(Alloc) for subsequent modification) Labeling->Select_PG_Labeling

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Applications in Advanced Peptide Synthesis

The true utility of orthogonally protected amino acids is demonstrated in their application to the synthesis of non-linear and modified peptides.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. Orthogonal protection is essential for their synthesis. [11]A common strategy involves synthesizing a linear peptide on the resin with an amino acid side chain protected by an orthogonal group (e.g., Asp(OAll) or Lys(Alloc)). After assembly of the linear sequence, the orthogonal protecting group is selectively removed, and the deprotected side chain is cyclized with the N-terminus of the peptide. [11][12]

Synthesis of Branched Peptides

Branched peptides, such as multiple antigenic peptides (MAPs), are valuable tools in immunology and drug delivery. Their synthesis relies on a branching core, typically a lysine residue. [13]By using an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH, the α-amino group can be used for the elongation of one peptide chain, and after selective deprotection of the ε-amino group, a second peptide chain can be synthesized from the same lysine residue. [13]

Site-Specific Introduction of Post-Translational Modifications (PTMs)

PTMs play a crucial role in regulating protein function. [14][15][16]The study of PTMs often requires the synthesis of peptides with specific modifications at defined sites. Orthogonally protected amino acids are indispensable for this purpose. For example, a serine residue can be incorporated with its side chain protected by a group that is orthogonal to both Fmoc and tBu. Selective deprotection of this serine side chain on the resin allows for its site-specific phosphorylation.

Field-Proven Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific peptide sequence and solid support.

Protocol 1: Selective Deprotection of an Alloc-Protected Lysine Side Chain

Objective: To selectively deprotect the ε-amino group of a lysine residue protected with an Alloc group on a resin-bound peptide, in preparation for side-chain modification.

Materials:

  • Resin-bound peptide containing a Lys(Alloc) residue (0.1 mmol scale)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Peptide synthesis vessel with a frit

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Swell the resin-bound peptide in anhydrous DCM or DMF for 30 minutes.

  • Drain the solvent.

  • Add a solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in anhydrous DCM or DMF to the resin.

  • Gently agitate the mixture under an inert atmosphere for 2 hours at room temperature. [17]5. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin extensively with DCM or DMF (5 x 2 min) to remove all traces of the palladium catalyst and scavenger.

  • The resin is now ready for the subsequent modification of the deprotected lysine side chain.

Protocol 2: On-Resin Head-to-Tail Cyclization

Objective: To perform an on-resin head-to-tail cyclization of a linear peptide. This protocol assumes the C-terminal carboxyl group is linked to the resin via a linker that can be cleaved under conditions orthogonal to the side-chain protecting groups, or that the side chain of an amino acid like Asp or Glu is used as the anchor point.

Materials:

  • Fully protected linear peptide anchored to the resin, with the Nα-Fmoc group removed.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Base: e.g., DIEA (N,N-Diisopropylethylamine).

Procedure:

  • Ensure the Nα-Fmoc group of the N-terminal amino acid has been removed and the resin has been thoroughly washed.

  • Swell the resin in anhydrous DMF.

  • In a separate vessel, prepare the activation solution: dissolve HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.

  • Add the activation solution to the resin-bound peptide.

  • Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The reaction should be performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

  • Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • The cyclic peptide can then be cleaved from the resin and globally deprotected using standard TFA cleavage protocols.

Troubleshooting and Expert Insights

  • Aspartimide Formation: A common side reaction, particularly in Fmoc/tBu chemistry, is the formation of a five-membered aspartimide ring from aspartic acid residues, which can lead to racemization and the formation of β-peptide bonds. [18]Using sterically hindered side-chain protecting groups for Asp, such as O-Dmab or O-Mpe, can significantly mitigate this issue. [18]* Incomplete Deprotection: If deprotection of an orthogonal group is sluggish, extending the reaction time or slightly increasing the temperature may be beneficial. However, care must be taken to avoid side reactions. For Alloc deprotection, ensuring the Pd(0) catalyst is active is crucial.

  • Catalyst Removal: Residual palladium from Alloc deprotection can be difficult to remove and may interfere with subsequent steps. Thorough washing with solutions containing chelating agents, such as sodium diethyldithiocarbamate, can be effective.

Future Perspectives: The Next Generation of Orthogonal Protection

The field of peptide synthesis is continually evolving, with ongoing research into new protecting groups and deprotection strategies that offer greater orthogonality, milder reaction conditions, and improved compatibility with green chemistry principles. [10][19]The development of four-dimensional orthogonal protection schemes and novel "safety-catch" linkers, which can be activated for cleavage under specific conditions, promises to further expand the capabilities of SPPS, enabling the synthesis of even more complex and diverse peptide-based molecules. [20]

References

  • García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(4), 137-148. Retrieved January 16, 2026, from [Link]

  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 16, 2026, from [Link]

  • Lim, J. Y., et al. (2018). Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications. Biomacromolecules, 19(9), 3745-3755. Retrieved January 16, 2026, from [Link]

  • Kaletová, E., et al. (2014). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry, 79(12), 5535-5545. Retrieved January 16, 2026, from [Link]

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 643-649. Retrieved January 16, 2026, from [Link]

  • Gona, K. B., & Coin, I. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved January 16, 2026, from [Link]

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]

  • Jackson, S. M., & Ghadiri, M. R. (2000). Synthesis of cyclic peptides. Google Patents.
  • Pícharz, M., et al. (2019). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society, 141(32), 12797-12805. Retrieved January 16, 2026, from [Link]

  • Chen, Y. C., et al. (2021). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 26(16), 4945. Retrieved January 16, 2026, from [Link]

  • Fang, G. M., et al. (2011). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Angewandte Chemie International Edition, 50(33), 7645-7649. Retrieved January 16, 2026, from [Link]

  • Harmand, V., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9871-9878. Retrieved January 16, 2026, from [Link]

  • Loffet, A., & Zhang, H. (1992). Allyl side chain protection in peptide synthesis. Google Patents.
  • Alloc and Allyl Deprotection for Peptide Synthesis. (2025). Pepresin. Retrieved January 16, 2026, from [Link]

  • Evolution of branched peptides as novel biomaterials. (2025). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Alloc Protecting Group Removal Protocol. (n.d.). CDN. Retrieved January 16, 2026, from [Link]

  • Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5721-5743. Retrieved January 16, 2026, from [Link]

  • Camarero, J. A., et al. (1998). Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society, 120(26), 6523-6527. Retrieved January 16, 2026, from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved January 16, 2026, from [Link]

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. (2025). QxMD. Retrieved January 16, 2026, from [Link]

  • Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. (2025). PMC. Retrieved January 16, 2026, from [Link]

  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 16, 2026, from [Link]

  • Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Deciphering protein post-translational modifications using chemical biology tools. (n.d.). Nature. Retrieved January 16, 2026, from [Link]

  • Post-translational modification. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-D-Orn(Ivdde)-OH: Purity, Suppliers, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Orthogonal Protection in Advanced Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the ultimate success of synthesizing a complex peptide hinges on a robust and reliable protecting group strategy. The principle of orthogonality—the ability to selectively remove one class of protecting group in the presence of others—is the cornerstone of modern peptide chemistry, enabling the creation of branched, cyclic, and labeled peptides with high fidelity.[1][2][3] This guide focuses on a specialized but crucial building block, Fmoc-D-Orn(Ivdde)-OH , providing an in-depth analysis for researchers and drug development professionals on its procurement, quality assessment, and strategic implementation.

The this compound derivative incorporates three distinct classes of protecting groups:

  • Nα-Fmoc group: A temporary, base-labile group removed at each synthesis cycle.[4]

  • Side-chain Ivdde group: An auxiliary protecting group, stable to both acidic and standard basic conditions, but selectively cleaved by dilute hydrazine.[5][6]

  • C-terminal Carboxyl group: Activated for coupling, with the final peptide typically cleaved from the resin support under strongly acidic conditions (e.g., TFA).

This trifecta of orthogonality allows for the selective deprotection of the D-ornithine side chain while the peptide remains anchored to the resin and fully protected at other sites. This capability is invaluable for on-resin modifications, such as side-chain lactamization, PEGylation, or the attachment of reporter probes.

PART 1: Supplier Selection and Purity Analysis for this compound

The quality of your starting materials directly dictates the outcome of your synthesis. Sourcing high-purity this compound is non-negotiable. Low-purity reagents can introduce deletion sequences or capped byproducts that are difficult to separate during purification.

Key Quality Parameters and Causality

When evaluating a supplier, the Certificate of Analysis (CoA) is your primary tool. Look beyond the headline purity percentage and scrutinize the methods used.

  • Purity by HPLC (High-Performance Liquid Chromatography): This is the most critical metric. An HPLC purity of ≥98% is the industry standard for reliable SPPS.[7] This ensures that the building block is free from contaminants that could terminate the peptide chain or cause unwanted side reactions.

  • Identity by Mass Spectrometry (MS) and NMR: These techniques confirm that the molecular weight and structure are correct. Discrepancies here indicate a fundamental issue with the supplied material.

  • Enantiomeric Purity: For D-Ornithine, ensuring high enantiomeric purity is crucial to prevent the incorporation of the L-isomer, which would result in a diastereomeric mixture of final peptides, complicating purification and biological assessment.

Reputable Suppliers and Comparative Data

Several reputable suppliers specialize in amino acid derivatives for peptide synthesis. While pricing and availability fluctuate, the following companies are well-established sources for this compound and related reagents.

SupplierProduct NameTypical Purity SpecificationAnalytical Methods Cited
MilliporeSigma (Novabiochem®) Fmoc-Orn(ivDde)-OH≥98.0% (HPLC), ≥85.0% (acidimetric)HPLC, TLC, Acidimetric Titration
Advanced ChemTech This compoundNot explicitly stated on product page, request CoA.N/A on product page
ChemScene Fmoc-Orn(Ivdde)-OH≥97%Not specified, but standard for industry
Advanced ChemBlocks Fmoc-Orn(ivDde)-OH95%Not specified, but standard for industry
Tokyo Chemical Industry (TCI) Fmoc-Lys(ivDde)-OH*>98.0% (HPLC)HPLC, Neutralization Titration, NMR

*Note: TCI lists the Lysine analogue, which follows the same chemical principles. Data is included for comparative purposes.

Scientist's Insight: Always request a lot-specific CoA before purchasing. The Novabiochem® brand from MilliporeSigma is often considered a benchmark in the field due to extensive documentation and quality control.[7] However, other suppliers can provide high-quality material, often at a more competitive price point. A pilot synthesis with a small amount is a prudent validation step when switching suppliers.

PART 2: The Ivdde Group - Mechanism and Strategic Deprotection

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is an evolution of the Dde group.[5] Its increased steric hindrance provides greater stability, reducing the risk of premature deprotection or side-chain to α-amine migration during prolonged syntheses.[5][6]

The key to its utility is its unique cleavage condition: mild hydrazine treatment. This process is orthogonal to both Fmoc removal (piperidine) and final cleavage (TFA). The mechanism involves a nucleophilic attack by hydrazine, leading to an intramolecular cyclization that releases the free amine and forms a stable pyrazole byproduct.[6] This byproduct conveniently absorbs UV light (around 290 nm), allowing for real-time monitoring of the deprotection reaction.[8][9]

Experimental Protocol: On-Resin Ivdde Deprotection

This protocol describes a robust, field-proven method for the selective removal of the Ivdde group from a resin-bound peptide.

Self-Validation System: The protocol's trustworthiness is ensured by the ability to monitor the reaction's completion. Taking aliquots of the deprotection solution and measuring their UV absorbance at 290 nm should show a plateau when the reaction is complete.[9][10]

Materials:

  • Ivdde-protected peptide-resin

  • Hydrazine monohydrate (Reagent Grade)

  • N,N-Dimethylformamide (DMF, Peptide Synthesis Grade)

  • Reaction vessel with a sintered glass filter

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Prepare Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. Causality Note: A 2% solution is standard and effective for most sequences.[5][11] However, for sterically hindered sites or stubborn removals, increasing the concentration to 4% or 5% can significantly improve efficiency.[12][13] Do not exceed these concentrations, as higher levels of hydrazine can cause undesired side reactions.[5]

  • Initial Hydrazine Treatment: Add the hydrazine solution to the resin (approx. 10-15 mL per gram of resin). Gently agitate the mixture at room temperature for 3 minutes.

  • Drain and Repeat: Drain the solution. Repeat the hydrazine treatment (Step 3) between 3 to 5 times. Causality Note: Multiple short treatments are more effective and generate fewer side products than a single prolonged treatment. For most applications, 3 x 3-minute treatments are sufficient.[5]

  • Monitoring (Optional but Recommended): Collect the drained solutions from each treatment. Dilute an aliquot and measure the absorbance at 290 nm. The deprotection is complete when the absorbance no longer increases.

  • Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.

  • Verification: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the presence of a free primary amine. The resin is now ready for the subsequent on-resin modification.

PART 3: Visualizing the Orthogonal Workflow

To fully appreciate the strategic power of this compound, it is essential to visualize its place within a complete orthogonal SPPS workflow. The following diagram illustrates the distinct chemical pathways for deprotection.

Orthogonal_SPPS Start Resin-Bound Peptide Fmoc-AA-...-D-Orn(Ivdde)-... Fmoc_Deprotect Nα-Fmoc Deprotection Start->Fmoc_Deprotect 20% Piperidine/DMF (Base-Labile) Ivdde_Deprotect δ-Side Chain Deprotection (D-Ornithine) Start->Ivdde_Deprotect 2-4% Hydrazine/DMF (Nucleophilic) Cleave Final Cleavage & Global Deprotection Start->Cleave 95% TFA / Scavengers (Acid-Labile) Couple Couple Next Fmoc-AA Fmoc_Deprotect->Couple HBTU/DIC/etc. Couple->Start Repeat Cycle (n) Modify On-Resin Side-Chain Modification Ivdde_Deprotect->Modify Modify->Cleave Final_Peptide Purified Modified Peptide Cleave->Final_Peptide

Caption: Orthogonal deprotection strategy in SPPS using Fmoc, Ivdde, and TFA-labile groups.

Conclusion

This compound is a powerful reagent for advanced peptide synthesis, enabling site-specific modifications that are otherwise difficult to achieve. Its successful application is built on a foundation of sourcing high-purity material from reputable suppliers, understanding the chemical principles of its orthogonal protecting group, and executing validated deprotection protocols. By carefully considering supplier data, appreciating the causality behind experimental steps, and visualizing the overall workflow, researchers can confidently integrate this versatile building block into their synthetic strategies to push the boundaries of peptide and drug discovery.

References

  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/technical-documents/orthogonal-protection-in-peptide-synthesis-a-technical-guide-for-researchers]
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC344314/]
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11051460/]
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps]
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.
  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [URL: https://www.aapptec.com/technical-support-information-bulletin-1182-removal-of-dde-and-ivdde-protecting-groups]
  • Fmoc-Orn(Ivdde)-OH Product Page. ChemScene. [URL: https://www.chemscene.com/products/Fmoc-Orn(Ivdde)-OH-1198321-33-3.html]
  • Optimizing the removal of an ivDde protecting group. Biotage. [URL: https://www.biotage.com/blog/optimizing-the-removal-of-an-ivdde-protecting-group]
  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [URL: https://www.aapptec.com/amino-acid-sidechain-deprotection]
  • The Chemistry of the Dde Protecting Group: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-documents/the-chemistry-of-the-dde-protecting-group-a-technical-guide]
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [URL: https://cem.com/en/automated-deprotection-of-orthogonal-and-non-standard-lysine-protecting-groups]
  • Fmoc-Orn(ivDde)-OH Novabiochem® Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852088]
  • This compound Product Page. Advanced ChemTech. [URL: https://www.advancedchemtech.com/product/fmoc-d-ornivdde-oh/]
  • Fmoc-Orn(ivDde)-OH Novabiochem® Product Page (International). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/PL/en/product/mm/852088]
  • Fmoc-Orn(ivDde)-OH 95% Product Page. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/P42346.html]
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/novabiochem-orthogonal-building-blocks]
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Fmoc-Lys(ivDde)-OH Product Page. Tokyo Chemical Industry (TCI). [URL: https://www.tcichemicals.com/IN/en/p/F1321]
  • Fmoc-Orn(ivDde)-OH Product Page. Advanced ChemTech. [URL: https://www.advancedchemtech.com/product/fmoc-ornivdde-oh/]
  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/394/287/novabiochem-in-peptide-synthesis-iii.pdf]
  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/sc/d0sc06815k]
  • Fmoc-Orn(Dde)-OH; CAS 269062-80-8. Aapptec Peptides. [URL: https://www.aapptec.com/fmoc-orn-dde-oh-269062-80-8-afo102]

Sources

Methodological & Application

Introduction: The Imperative for Orthogonality in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Fmoc-D-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of linear amino acid sequences. The cornerstone of modern SPPS is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme. In this system, the temporary Nα-amino protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is removed under basic conditions (e.g., piperidine), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved using strong acid (e.g., Trifluoroacetic acid, TFA) during the final step.[1][2] This orthogonality ensures the integrity of the side chains during the iterative cycle of peptide chain elongation.[1]

However, the synthesis of more complex architectures—such as branched peptides, cyclic peptides, or peptides with site-specific modifications—demands an additional layer of orthogonality. This requires a third class of protecting groups that are stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, yet can be removed selectively on-resin under a unique set of conditions.

This is the critical role fulfilled by This compound . The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group, which protects the δ-amino group of the D-ornithine side chain, provides this essential third dimension of orthogonality. It is stable to piperidine and TFA but is selectively cleaved by dilute solutions of hydrazine in DMF.[3] This unique property unlocks the ability to unmask a specific amine on the solid support, paving the way for site-specific modifications while the rest of the peptide remains fully protected. This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for leveraging this compound in advanced peptide synthesis.

The Chemistry of the Ivdde Protecting Group: Stability and Selective Cleavage

The Ivdde group is a more sterically hindered analogue of the earlier Dde group.[4] This increased bulkiness was introduced to overcome limitations of the Dde group, such as its potential for migration between amine groups or partial loss during prolonged syntheses.[5][6] The Ivdde group offers superior stability to the repeated piperidine treatments required for Fmoc removal in the synthesis of long peptide sequences.[7]

The key to the Ivdde group's utility is its selective cleavage mechanism. The reaction is initiated by a nucleophilic attack from hydrazine on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization that releases the free δ-amino group of ornithine and forms a stable, chromophoric indazole byproduct.[3][4]

The formation of this byproduct is a significant practical advantage, as its strong absorbance at approximately 290 nm allows the deprotection reaction to be monitored spectrophotometrically, ensuring cleavage is complete before proceeding with the subsequent modification.[3][8]

Below is a diagram illustrating the workflow for creating a branched peptide, a primary application of this building block.

SPPS_Workflow cluster_main_chain Main Chain Elongation (Fmoc/tBu Strategy) cluster_branching Side Chain Modification start Resin Support step1 Couple First Amino Acid start->step1 step2 Iterative Cycles: 1. Fmoc Deprotection (Piperidine) 2. Wash 3. Couple Next Fmoc-AA-OH 4. Wash step1->step2 step3 Incorporate This compound step2->step3 step4 Continue Main Chain Elongation step3->step4 end_main Completed Linear Peptide (N-terminus & Side Chains Protected) step4->end_main deprotect Selective Ivdde Removal (2% Hydrazine in DMF) end_main->deprotect wash_after_deprotect Wash (DMF) deprotect->wash_after_deprotect couple_branch Couple First Amino Acid of Branch Chain wash_after_deprotect->couple_branch elongate_branch Iterative Cycles for Branch Chain (Fmoc/tBu Strategy) couple_branch->elongate_branch end_branch Completed Branched Peptide on Resin elongate_branch->end_branch cleave Final Cleavage & Deprotection (TFA Cocktail) end_branch->cleave final_product Purified Branched Peptide cleave->final_product

Caption: Workflow for branched peptide synthesis using this compound.

Core Applications

The ability to selectively deprotect the ornithine side chain opens up several advanced synthetic possibilities:

  • Synthesis of Unsymmetrically Branched Peptides: This is the most common application. After assembling the main peptide backbone, the Ivdde group is removed, exposing the δ-amino group. A second, distinct peptide sequence can then be synthesized from this anchor point, creating well-defined branched structures.[9] Such peptides are used to create synthetic vaccines, multivalent binding molecules, and other complex biomaterials.

  • On-Resin Peptide Cyclization: The exposed side-chain amine can be used as a nucleophile to attack the N-terminal carboxyl group (after N-terminal Fmoc removal), forming a head-to-side-chain cyclic peptide. This strategy is widely used to improve peptide stability and conformational rigidity.

  • Site-Specific Labeling and Conjugation: The deprotected ornithine side chain is an ideal site for attaching reporter molecules. Fluorescent dyes, biotin tags, chelating agents, or other moieties can be coupled specifically to this position, which is invaluable for creating diagnostic probes and targeted therapeutics.[10]

Data Presentation: Orthogonal Protecting Group Schemes

To effectively use this compound, it is crucial to understand its place within the broader context of SPPS protecting groups. The following table summarizes the orthogonality of the key groups discussed.

Protecting GroupTypical ApplicationCleavage Reagent(s)Stability Conditions
Fmoc Nα-Amine (Temporary)20% Piperidine in DMFAcid (TFA), Hydrazine
tBu, Boc, Trt Side-Chain (Permanent)95% Trifluoroacetic Acid (TFA)Base (Piperidine), Hydrazine
Ivdde Side-Chain (Orthogonal)2-4% Hydrazine in DMFBase (Piperidine), Acid (TFA)

Experimental Protocols

Protocol 1: Selective Removal of the Ivdde Protecting Group

This protocol describes the core procedure for deprotecting the ornithine side chain while the peptide remains attached to the solid support.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The standard procedure uses 2% hydrazine, which is effective for most sequences.[3][5] The number of repetitions (3x) ensures complete removal. For difficult cases, increasing the hydrazine concentration provides a validated escalation path.[11][12] Monitoring the filtrate for the indazole byproduct provides direct, real-time confirmation of the reaction's progress.[8]

Materials:

  • Peptide-resin containing an Orn(Ivdde) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel suitable for SPPS

Procedure:

  • Pre-Deprotection Check: Ensure the N-terminal Fmoc group of the peptide is either present or has been replaced by a Boc group if N-terminal elongation is complete. This prevents unwanted reaction at the N-terminus, as hydrazine can slowly cleave the Fmoc group.[5]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For a 10 mL solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

    • Expert Insight: For sequences where Ivdde removal is known to be sluggish (e.g., sterically hindered or aggregated sequences), a 4% solution may be used for greater efficiency.[11] However, concentrations above 2% should be used with caution as they can increase the risk of side reactions.[5]

  • Deprotection Reaction: a. Drain the swelling DMF from the resin. b. Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture gently at room temperature for 3-5 minutes.[3][13] d. Drain the solution. The filtrate can be collected for UV analysis at 290 nm to monitor the release of the indazole byproduct. e. Repeat steps 4b-4d two more times for a total of three hydrazine treatments. Some protocols suggest up to five repetitions for particularly difficult removals.[8][12]

  • Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproduct.

  • Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete removal of the Ivdde group before proceeding.

Protocol 2: On-Resin Modification of the Deprotected Ornithine Side Chain

This protocol outlines the general procedure for coupling an amino acid to the newly exposed δ-amino group to initiate a branch.

Procedure:

  • Perform Ivdde Removal: Follow Protocol 1 exactly as described above.

  • Amino Acid Activation: In a separate vial, pre-activate the incoming Fmoc-protected amino acid. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-amino acid (4 equivalents, 0.4 mmol)

    • A coupling agent such as HBTU (3.9 equivalents, 0.39 mmol) or HATU

    • A base such as N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) in DMF.

  • Coupling Reaction: a. Add the activated amino acid solution to the washed resin from step 1. b. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: The resin is now ready for the standard Fmoc-SPPS cycle (Fmoc deprotection, coupling) to elongate the new branch chain.[14][15]

Caption: Reaction scheme for the hydrazine-mediated cleavage of the Ivdde group.

Conclusion

This compound is an indispensable tool for the synthesis of complex, non-linear peptides. Its robust stability to standard SPPS conditions combined with its selective, high-yield cleavage by hydrazine provides the orthogonal handle necessary for site-specific modifications. By understanding the underlying chemistry and following validated protocols, researchers can confidently employ this building block to construct sophisticated peptide architectures for a wide range of applications in chemistry, biology, and medicine.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF. Retrieved from [Link]

  • Novoprolabs. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165. Retrieved from [Link]

Sources

conditions for selective Ivdde deprotection with hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Conditions for Selective Ivdde Deprotection with Hydrazine in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of the Ivdde Group in Orthogonal Peptide Chemistry

In the intricate field of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect specific amino acid side chains is paramount for creating complex molecular architectures such as branched peptides, cyclic peptides, and bioconjugates. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group serves as a critical tool in the chemist's arsenal for such advanced applications.[1] It is an amine-protecting group valued for its unique cleavage conditions, which grant it orthogonality to the two major SPPS strategies: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

The Ivdde group is a more sterically hindered analogue of the Dde group, developed to overcome limitations such as potential migration and partial loss during the prolonged piperidine treatments required for Fmoc removal in long syntheses.[1] This enhanced stability, however, makes its removal more challenging, necessitating carefully optimized conditions.[1][3] This guide provides a comprehensive overview of the selective deprotection of the Ivdde group using hydrazine, detailing the underlying mechanism, critical reaction parameters, and field-proven protocols to ensure efficient and reliable outcomes.

Mechanism of Hydrazine-Mediated Ivdde Deprotection

The cleavage of the Ivdde group is achieved via a nucleophilic reaction with hydrazine. The process is elegant and effective, proceeding through a well-understood pathway:

  • Nucleophilic Attack: Hydrazine acts as a potent nucleophile, attacking the enamine system of the Ivdde group.[1]

  • Intramolecular Cyclization: Following the initial attack, an intramolecular cyclization occurs.

  • Product Release: This cyclization event results in the release of the unprotected amine on the peptide side chain and the formation of a stable, chromophoric 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct.[1][4]

A significant advantage of this mechanism is the creation of the indazole byproduct, which has a strong UV absorbance around 290 nm.[4][5] This property allows for real-time spectrophotometric monitoring of the reaction's progress, ensuring deprotection is carried to completion.[4][5]

Key Parameters for Selective Deprotection

The successful removal of the Ivdde group is a multifactorial process. While standard protocols exist, optimization is often necessary depending on the peptide sequence, resin loading, and synthesis scale.[3] Below are the critical parameters that govern the efficiency and selectivity of the reaction.

Hydrazine Concentration

The concentration of hydrazine monohydrate in the DMF solvent is the most influential factor.

  • Standard Concentration (2% v/v): A 2% solution is the most commonly cited starting point and is often sufficient for the less hindered Dde group.[2] However, for the more robust Ivdde group, this concentration can lead to sluggish and incomplete removal, with reports of only 40-50% deprotection.[3][6]

  • Optimized Concentration (4-5% v/v): Increasing the hydrazine concentration to 4% or 5% has been shown to dramatically improve deprotection efficiency, often achieving near-complete removal where 2% solutions fail.[3][7]

  • High Concentrations (Up to 10% v/v): In cases of extremely difficult sequences or aggregation, concentrations as high as 10% have been employed.

  • Causality & Caution: The higher concentration increases the reaction rate by providing a greater molar excess of the nucleophile. However, some older literature advises caution, suggesting that concentrations above 2% may risk side reactions such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.[2] Despite this, recent studies and practical applications have successfully utilized 4-5% hydrazine without reporting these side effects, suggesting the risk may be sequence-dependent or less significant than previously thought.[3][7]

Reaction Time and Iterations

Ivdde deprotection is typically performed as a series of short treatments rather than a single long exposure.

  • Treatment Duration: Each treatment usually lasts between 3 to 5 minutes.[1][3] Extending the time of a single treatment (e.g., from 3 to 5 minutes) provides only a marginal benefit.[3]

  • Number of Treatments: The standard protocol involves repeating the treatment 3 times.[2] Increasing the number of iterations with a low hydrazine concentration (e.g., from 3 to 4 reps at 2%) shows minimal improvement.[3] The more effective strategy is to increase the hydrazine concentration.[3]

Orthogonality Considerations

A critical point of experimental design is that hydrazine will also cleave the Fmoc group .[1][2] Therefore, this method is not compatible if N-terminal Fmoc protection must be maintained.

  • Protecting the N-terminus: To achieve selective side-chain deprotection, the N-terminus of the peptide must be protected with a hydrazine-stable group, most commonly the Boc group.[2] This can be done by using a Boc-protected amino acid for the final coupling step or by treating the N-terminal amine with Boc anhydride post-synthesis.

  • True Orthogonality to Fmoc: For instances where Fmoc preservation is essential, an alternative deprotection reagent, such as hydroxylamine hydrochloride with imidazole in NMP, should be used.[1]

Sequence-Dependent Effects

The primary structure of the peptide can significantly impact deprotection efficiency.

  • Peptide Aggregation: If the peptide sequence is prone to aggregation on the solid support, it can physically shield the Ivdde group from the hydrazine solution, leading to incomplete cleavage.[8]

  • Positional Effects: Removal can be particularly sluggish if the Ivdde-protected residue is located near the C-terminus of the peptide.[4]

Data Summary: Optimization of Ivdde Removal Conditions

The following table summarizes experimental findings from an optimization study, demonstrating the impact of varying reaction parameters.[3]

Condition IDHydrazine Conc. (%)Time per Rep (min)Volume (mL)RepetitionsOutcome
12323Incomplete removal (small fraction deprotected)
22523Incomplete removal (~50% deprotection)
32324Incomplete removal (~50% deprotection)
44323Near-complete removal

Data adapted from Biotage, "Optimizing the removal of an ivDde protecting group".[3]

Experimental Workflows & Protocols

The following diagram and protocols provide a clear, step-by-step guide for researchers.

Workflow for On-Resin Ivdde Deprotection

Ivdde_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle (Repeat 3x) cluster_wash Final Wash P1 Swell Ivdde-protected peptide-resin in DMF D1 Drain DMF P1->D1 Start Cycle D2 Add Hydrazine/DMF Solution (e.g., 4% v/v) D1->D2 D3 Agitate at RT (3 minutes) D2->D3 D4 Drain Deprotection Solution (Collect filtrate for UV monitoring) D3->D4 D4->D2 Repeat 2x W1 Wash resin thoroughly with DMF (3-5 times) D4->W1 After 3rd cycle W2 Proceed to next step (e.g., side-chain modification) W1->W2

Caption: On-resin workflow for selective Ivdde deprotection using hydrazine.

Protocol 1: Standard Ivdde Deprotection (2% Hydrazine)

This protocol is a suitable starting point but may require optimization for difficult sequences.

Materials:

  • Ivdde-protected peptide-resin (with N-terminus Boc-protected)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF (approx. 10-15 mL per gram of resin) for 30-60 minutes in the reaction vessel.

  • Prepare Deprotection Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 50 mL of solution, add 1 mL of hydrazine monohydrate to 49 mL of DMF. Prepare this solution fresh.

  • First Treatment: Drain the swelling DMF from the resin. Add the 2% hydrazine solution (approx. 25 mL per gram of resin) and agitate gently at room temperature for 3 minutes.[1]

  • Filtrate Collection: Drain the deprotection solution. If monitoring the reaction, collect this filtrate for UV analysis.

  • Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.[2]

  • Washing: After the final treatment, wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the indazole byproduct.[1]

  • The resin is now ready for the subsequent on-resin modification at the newly exposed amine.

Protocol 2: Optimized Ivdde Deprotection for Difficult Sequences (4% Hydrazine)

This protocol is recommended for sluggish Ivdde removal based on optimization studies.[3]

Materials:

  • Same as Protocol 1.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF as described in Protocol 1.

  • Prepare Deprotection Reagent: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF. For 50 mL of solution, add 2 mL of hydrazine monohydrate to 48 mL of DMF. Prepare fresh.

  • First Treatment: Drain the swelling DMF. Add the 4% hydrazine solution (approx. 25 mL per gram of resin) and agitate gently at room temperature for 3 minutes.[3]

  • Filtrate Collection: Drain the deprotection solution and collect for monitoring if desired.

  • Repeat Treatments: Repeat steps 3 and 4 two more times (total of 3 treatments).[3]

  • Washing: Wash the resin extensively with DMF (at least 5 times) to ensure complete removal of reagents and byproducts.

  • The peptide-resin is ready for the next synthetic step.

Protocol 3: Monitoring Deprotection by UV-Vis Spectrophotometry

This protocol allows for quantitative confirmation of Ivdde cleavage.

Materials:

  • Filtrate collected from each deprotection step.

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • DMF (for blanking).

Procedure:

  • Collect Samples: Collect the drained solution after each hydrazine treatment.

  • Spectrometer Setup: Set the spectrophotometer to read absorbance at 290 nm. Use pure DMF as the blank.

  • Measure Absorbance: Measure the absorbance of each filtrate sample. A high absorbance reading indicates the presence of the indazole byproduct and confirms that the deprotection reaction is proceeding.[4]

  • Confirm Completion: The reaction is considered complete when the absorbance of the filtrate from a subsequent treatment returns to baseline (near zero), indicating that no more indazole is being released.[5]

Troubleshooting Common Issues

  • Incomplete Deprotection:

    • Cause: Often due to peptide aggregation or insufficient hydrazine concentration for a stable Ivdde group.[3]

    • Solution: Switch from the 2% to the 4% hydrazine protocol.[3] Consider pre-swelling the resin in a 1:1 mixture of DMF:DCM for 1 hour to disrupt secondary structures before adding the hydrazine solution.[8]

  • Unwanted Fmoc Group Removal:

    • Cause: This is an expected chemical reaction with hydrazine.

    • Solution: Ensure the N-terminus is protected with a Boc group prior to Ivdde deprotection. If Fmoc must be preserved, use an alternative reagent like hydroxylamine/imidazole.[1]

Conclusion

The selective deprotection of the Ivdde group with hydrazine is a robust and essential technique for advanced peptide synthesis. While the steric hindrance of the Ivdde group enhances its stability during synthesis, it demands carefully controlled conditions for its removal. By understanding the underlying chemical mechanism and systematically optimizing key parameters—most notably the hydrazine concentration—researchers can achieve efficient and clean deprotection. The optimized 4% hydrazine protocol provides a reliable method for even challenging sequences, enabling the successful synthesis of complex, site-specifically modified peptides for a wide range of applications in research and drug development.

References

  • The Chemistry of the Dde Protecting Group: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/the-chemistry-of-the-dde-protecting-group-a-technical-guide]
  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [URL: https://www.aapptec.
  • Optimizing the removal of an ivDde protecting group. Biotage. [URL: https://www.biotage.com/blog/optimizing-the-removal-of-an-ivdde-protecting-group]
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/novabiochem-orthogonal-protecting-groups]
  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/244929829_Evaluation_of_ivDde_as_a_quasi-orthogonal_protecting_group_for_Fmoc_solid-phase_peptide_synthesis]
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [URL: https://cem.com/media/content/PDFs/pep/apps/AP0153-Automated-Deprotection-of-Orthogonal-and-Non-Standard-Lysine-Protecting-Groups.pdf]
  • ivDde-L-Lys(Fmoc)-OH - 1446752-60-8. Vulcanchem. [URL: https://www.vulcanchem.com/product/ivdde-l-lys-fmoc-oh-cas-204777-78-6]
  • Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
  • NEW Orthogonally protected lysine derivatives Novabiochem®. Merck. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201006.113]
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Planning a Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/planning-a-peptide-synthesis]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/assets/Nowick_Lab_Fmoc_SPPS_Protocols.pdf]
  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=200006.111]
  • Problem with ivDde deprotection on resin?. ResearchGate. [URL: https://www.researchgate.net/post/Problem_with_ivDde_deprotection_on_resin]

Sources

Application Note & Protocol: Strategic Synthesis of Branched Peptides Using Fmoc-D-Orn(ivDde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Branched Peptides

In the landscape of therapeutic and diagnostic peptide development, molecular architecture is a critical determinant of function. While linear peptides have long been the cornerstone of peptide science, their application is often hampered by rapid proteolytic degradation and limited in-vivo half-life.[1][2] Branched peptides, which feature multiple peptide chains covalently linked to a central scaffold, offer a compelling solution to these challenges.[1][3] Their unique, dendrimer-like structure confers remarkable resistance to proteases, enhances target binding through multivalent interactions, and can improve overall bioavailability.[1][2][4] These properties have positioned branched peptides as promising candidates for next-generation vaccines, targeted drug delivery vehicles, and potent antimicrobial agents.[1][4][5]

The synthesis of such complex structures requires a sophisticated and precise chemical strategy. The cornerstone of this approach is orthogonal protection , a method that employs multiple, distinct classes of protecting groups within a single synthetic scheme.[6][7] Each class of protecting group can be selectively removed with a specific chemical reagent without affecting the others, allowing for the stepwise and site-specific elaboration of the peptide structure.[8][9]

This application note provides a detailed guide to the synthesis of branched peptides using Fmoc-D-Orn(ivDde)-OH , a specialized amino acid derivative designed explicitly for this purpose. We will explore the underlying chemistry, provide validated, step-by-step protocols, and discuss the critical considerations for achieving high-purity, well-defined branched peptide products.

The Key Building Block: Understanding this compound

The efficacy of this compound as a branching unit stems from its unique trifunctional nature, with each functional group masked by a selectively removable protecting group. This design is the epitome of an orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).

  • α-Amino Group (Nα): Protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is base-labile and is quantitatively removed at each cycle of peptide chain elongation using a solution of piperidine in DMF.[10][11] This is the standard temporary protecting group in modern SPPS.[12]

  • δ-Amino Group (Nδ): The side-chain amine is protected by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. The ivDde group is stable to the basic conditions of Fmoc removal and the strongly acidic conditions used for final cleavage.[13][14] It is selectively removed by treatment with a dilute solution of hydrazine.[10][13][15]

  • α-Carboxyl Group (-COOH): This group remains free to be activated and coupled to the free amine of the growing peptide chain on the solid support.

The use of the ivDde group is a critical refinement over its predecessor, the Dde group. The added steric bulk of the isovaleryl moiety in ivDde significantly enhances its stability, preventing partial loss during prolonged syntheses and reducing the risk of side-chain to α-amine migration that can occur with Dde during repeated piperidine treatments.[10][13][16]

Table 1: Properties of this compound
PropertyValue
CAS Number 1198321-33-3
Molecular Formula C₃₃H₄₀N₂O₆
Molecular Weight 560.68 g/mol
Typical Application Fmoc Solid-Phase Peptide Synthesis
Solubility DMF, NMP, DMSO

Data sourced from multiple chemical suppliers.[16][17][18]

The Orthogonal Protection Scheme: A Visual Guide

The entire synthetic strategy hinges on the differential lability of the protecting groups involved. The diagram below illustrates this multi-dimensional approach, which allows for the precise, sequential construction of the main peptide backbone, the deprotection of the branching point, and the synthesis of the side-chain branch.

Orthogonal_Strategy Peptide Resin-Peptide-Orn-Peptide Fmoc Nα-Fmoc Peptide->Fmoc on N-terminus ivDde Nδ-ivDde Peptide->ivDde on Orn side-chain tBu Side-Chain (tBu, Trt, etc.) Peptide->tBu on other residues Piperidine 20% Piperidine / DMF Fmoc->Piperidine Hydrazine 2-4% Hydrazine / DMF ivDde->Hydrazine TFA TFA Cocktail tBu->TFA

Caption: Orthogonal deprotection strategy for branched peptide synthesis.

Table 2: Orthogonality of Common Protecting Groups in SPPS
Protecting GroupProtected FunctionalityCleavage ReagentStability
Fmoc α-Amine20% Piperidine in DMFLabile to base; stable to acid and hydrazine.
ivDde Side-Chain Amine (Orn)2-4% Hydrazine in DMFLabile to hydrazine; stable to acid and base.[10][13]
Boc α-Amine or Side-ChainModerate Acid (e.g., 50% TFA)Labile to acid; stable to base and hydrazine.
tBu, Trt, Pbf Side-Chains (e.g., Asp, Cys, Arg)Strong Acid (e.g., >90% TFA)Labile to strong acid; stable to base and hydrazine.

Experimental Workflow & Protocols

The synthesis of a branched peptide is a multi-stage process. The following protocols provide a comprehensive, step-by-step guide from initial resin preparation to the final, purified product. This workflow assumes a standard manual SPPS setup.

Workflow Start Start: Swell Resin Synth_Main PART A: Synthesize Main Chain (Standard Fmoc-SPPS Cycles) Start->Synth_Main Incorp_Orn Incorporate This compound Synth_Main->Incorp_Orn Continue_Main Continue Main Chain Synthesis (Optional) Incorp_Orn->Continue_Main Deprotect_ivDde PART B: Selective ivDde Removal (2% Hydrazine/DMF) Continue_Main->Deprotect_ivDde Wash_Post_Hydrazine Thorough Washing (DMF) Deprotect_ivDde->Wash_Post_Hydrazine Synth_Branch PART C: Synthesize Branch Chain (Fmoc-SPPS Cycles) Wash_Post_Hydrazine->Synth_Branch Cleavage PART D: Final Cleavage & Deprotection (TFA Cocktail) Synth_Branch->Cleavage End Purify Branched Peptide Cleavage->End

Caption: General workflow for branched peptide synthesis via this compound.

Protocol Part A: Synthesis of the Primary Peptide Chain

This section follows standard Fmoc-SPPS procedures.[11][12][19]

  • Resin Preparation:

    • Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes. Drain.

  • Washing Cycle:

    • Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is: DMF (x3), Dichloromethane (DCM) (x3), DMF (x3). Perform a qualitative test (e.g., chloranil) to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3-5 equivalents relative to resin loading). Dissolve the Fmoc-amino acid and an activating agent (e.g., HBTU, 0.95 eq. to the amino acid) in DMF. Add DIPEA (2 eq. to the amino acid) and allow to react for 1-2 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin (DMF x3, DCM x3, DMF x3).

  • Iterative Synthesis:

    • Repeat steps 2-4 for each amino acid in the main peptide chain.

    • When the branching point is reached, use This compound in the coupling step (Step 4).

    • After incorporating the ornithine derivative, continue repeating steps 2-4 to complete the remainder of the primary chain, if any.

Protocol Part B: Selective Deprotection of the ivDde Group

This is the critical step for exposing the branch point. The N-terminus of the primary chain must be protected, typically with its Fmoc group intact from the last coupling cycle.

Causality: Hydrazine acts as a potent nucleophile that attacks the enamine system of the ivDde group, leading to its cleavage and the formation of a stable indazole byproduct.[10] A 2% concentration is generally effective and minimizes potential side reactions.[14] Multiple, short treatments are more effective than a single long one for driving the reaction to completion, especially with resin-bound substrates.[15][20]

  • Reagent Preparation:

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Deprotection Reaction:

    • Ensure the peptide-resin is well-swollen in DMF. Drain the solvent.

    • Add the 2% hydrazine/DMF solution to the resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 3 minutes.[15] Drain the solution.

    • Repeat the hydrazine treatment two more times (for a total of 3x3 min treatments).[15] Some studies suggest that for stubborn sequences, increasing the number of iterations or the concentration to 4% can improve yields, but this should be optimized on a small scale first.[20]

  • Post-Deprotection Wash:

    • Wash the resin exhaustively with DMF (x5-7) to remove all traces of hydrazine and the cleavage byproduct.

    • Perform a final wash sequence of DCM (x3) and DMF (x3). The resin is now ready for the synthesis of the branch.

Table 3: Optimized Parameters for ivDde Removal
ParameterRecommended ConditionRationale & Notes
Reagent Hydrazine monohydrate in DMFSpecific nucleophile for ivDde/Dde cleavage.[13]
Concentration 2% (v/v)Effective concentration that minimizes side reactions.[14] Can be increased to 4% for difficult cases.[20]
Reaction Time 3-5 minutes per treatmentShort treatments minimize potential peptide degradation.
Iterations 3-4 treatmentsEnsures reaction goes to completion.[15][20]
Monitoring N/A on-resinOff-resin cleavage of a small sample and LC-MS analysis is the definitive method to confirm complete removal.
Protocol Part C: Synthesis of the Secondary Peptide Chain (The Branch)

With the Nδ-amine of the ornithine residue now free, the branch is synthesized using the same Fmoc-SPPS methodology as the primary chain.

  • Couple First Branch Amino Acid:

    • Perform the amino acid coupling step (Protocol A, Step 4), adding the first activated Fmoc-amino acid of the branch sequence to the resin. This will acylate the free side-chain amine of the ornithine residue.

  • Iterative Branch Synthesis:

    • Systematically build the branch by repeating the Fmoc deprotection (Protocol A, Step 2), washing (Protocol A, Step 3), and coupling (Protocol A, Step 4) cycles until the branch sequence is complete.

Protocol Part D: Final Cleavage and Global Deprotection

This final step liberates the completed branched peptide from the solid support and removes all remaining acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Final Fmoc Removal:

    • If the N-terminus of the final branch is Fmoc-protected, perform a final deprotection using 20% piperidine/DMF (Protocol A, Step 2).

    • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A common general-purpose cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive. Handle in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether (approx. 10x the volume of the TFA).

    • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove scavengers.

    • Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.

Trustworthiness & Validation

The protocols described herein are based on established and widely published methodologies in the field of peptide chemistry.[10][14][15][19] Each stage of the synthesis relies on a self-validating system. For instance, the orthogonality of the Fmoc and ivDde groups is a well-documented chemical principle.[13] The success of each coupling and deprotection step can be monitored. While on-resin monitoring of ivDde removal is difficult, the ultimate validation comes from the analytical characterization (LC-MS and HPLC) of the final crude product, which should show a predominant peak corresponding to the calculated mass of the desired branched peptide. Any significant deviation or presence of side-products (e.g., incomplete ivDde removal, deletion sequences) would indicate a need to optimize the relevant steps of the protocol.

References

  • Vertex AI Search. (2024). Branched Peptides Synthesis for Enhanced Stability.
  • Vulcanchem. (n.d.). ivDde-L-Lys(Fmoc)-OH - 1446752-60-8.
  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group.
  • ResearchGate. (n.d.). Branched peptides as bioactive molecules for drug design.
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (n.d.). The Chemistry of the Dde Protecting Group: A Technical Guide.
  • ACS Publications. (2022, July 11). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry.
  • Pini, A., et al. (2008). Branched peptides as therapeutics. Current Protein & Peptide Science, 9(5), 468-477.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • RSC Publishing. (2025, January 13).
  • ResearchGate. (n.d.). Branched Peptides as Therapeutics.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(ivDde)-OH Novabiochem.
  • ChemScene. (n.d.). Fmoc-Orn(Ivdde)-OH - 1198321-33-3.
  • Advanced ChemBlocks. (n.d.). Fmoc-Orn(ivDde)-OH 95%.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH.

Sources

Application Note: Real-Time Monitoring of Ivdde Deprotection using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Orthogonal Protection and Real-Time Monitoring

In the intricate world of peptide synthesis, bioconjugation, and drug delivery system development, the ability to selectively unmask functional groups is paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a valuable tool in a chemist's arsenal, serving as a protecting group for primary amines.[1] Its key advantage lies in its orthogonality; it remains stable under the acidic and basic conditions used to remove other common protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively.[2][3] This allows for precise, site-specific modifications of complex molecules.[2]

Deprotection of the Ivdde group is typically accomplished with a dilute solution of hydrazine.[3] A key feature of this reaction is the formation of a stable, chromophoric indazole byproduct.[1] This byproduct exhibits strong absorbance in the UV region, providing a convenient spectroscopic handle to observe the reaction in real time.

This application note provides a comprehensive guide to utilizing UV-Vis spectroscopy for the quantitative, real-time monitoring of Ivdde deprotection. By leveraging the principles of spectrophotometry, researchers can ensure complete and efficient deprotection, optimize reaction conditions, and gain deeper insights into the kinetics of this critical synthetic step.[4][5] This method offers a simple, non-destructive, and continuous way to follow the reaction, ensuring the successful unmasking of the amine for subsequent modification.[6]

Principle of the Method: A Spectroscopic Window into Deprotection

The monitoring of Ivdde deprotection by UV-Vis spectroscopy is predicated on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[5] The deprotection reaction of an Ivdde-protected amine with hydrazine proceeds via a nucleophilic attack and subsequent intramolecular cyclization.[2] This process releases the free amine and generates a 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct.[1]

The Ivdde-protected compound has a minimal absorbance at the monitoring wavelength, while the indazole byproduct strongly absorbs UV light. Therefore, as the deprotection reaction progresses, the concentration of the indazole byproduct increases, leading to a corresponding increase in the absorbance of the solution at a specific wavelength.[1] By monitoring this change in absorbance over time, a kinetic profile of the deprotection reaction can be generated. The reaction can be considered complete when the absorbance reaches a plateau.[7]

The wavelength of maximum absorbance (λmax) for the indazole byproduct is approximately 290 nm.[1][2][8] This allows for selective monitoring with minimal interference from other components in the reaction mixture, such as the protected peptide or the deprotected product.

Deprotection_Mechanism Ivdde_Protected Ivdde-Protected Amine (Low Absorbance at 290 nm) Hydrazine + Hydrazine Ivdde_Protected->Hydrazine Products Deprotected Amine + Indazole Byproduct (Strong Absorbance at 290 nm) Hydrazine->Products Deprotection Reaction UV_Vis UV-Vis Spectrophotometer (Monitors Absorbance at 290 nm) Products->UV_Vis Measures Byproduct Data Real-Time Kinetic Data (Absorbance vs. Time) UV_Vis->Data Generates Plot Protocol_Workflow cluster_prep Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Prep_Reagent Prepare 2% Hydrazine in DMF Initiate Initiate Deprotection (Add Hydrazine) Prep_Reagent->Initiate Prep_Sample Prepare Ivdde-Sample (Solid or Solution) Baseline Acquire Baseline Spectrum (290 nm) Prep_Sample->Baseline Baseline->Initiate Monitor Monitor Absorbance at 290 nm vs. Time Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Determine_Endpoint Determine Reaction Endpoint (Absorbance Plateau) Plot->Determine_Endpoint

Caption: Step-by-step experimental workflow for monitoring.

Data Interpretation and Quantitative Analysis

The data obtained from the UV-Vis spectrophotometer will be a series of absorbance values at 290 nm over time. Plotting absorbance versus time will yield a reaction progress curve.

  • Qualitative Analysis: A steep increase in absorbance followed by a plateau indicates a successful deprotection reaction. The time taken to reach the plateau is the reaction time.

  • Quantitative Analysis: To determine the percentage of deprotection at any given time (t), the following formula can be used:

    % Deprotection = (A_t - A_0) / (A_f - A_0) * 100

    Where:

    • A_t is the absorbance at time t.

    • A_0 is the initial absorbance (at t=0).

    • A_f is the final absorbance (at the plateau).

Table 1: Key Spectroscopic and Reaction Parameters
ParameterTypical Value/RangeSignificance
Monitoring Wavelength (λmax) ~290 nmWavelength of maximum absorbance for the indazole byproduct. [1][8]
Hydrazine Concentration 2% (v/v) in DMFEffective concentration for deprotection. Higher concentrations may be needed for sluggish reactions. [9]
Reaction Time 5 - 60 minutesHighly dependent on the substrate and reaction conditions. [8][9]
Solvent DMFCommon solvent for peptide synthesis and Ivdde deprotection. [3]

Troubleshooting and Expert Insights

  • Incomplete Deprotection: If the absorbance does not reach a stable plateau or the final absorbance is lower than expected, deprotection may be incomplete. This can be due to peptide aggregation shielding the Ivdde group. [8] * Solution: Consider increasing the reaction time, the number of hydrazine treatments, or the hydrazine concentration. [9]Pre-swelling the resin with a solvent mixture like DMF:DCM (1:1) before adding hydrazine can also improve accessibility. [8]* Baseline Drift: A drifting baseline can be caused by temperature fluctuations or solvent evaporation. Ensure the spectrophotometer is properly warmed up and use a cuvette cap to minimize evaporation.

  • High Initial Absorbance: If the initial absorbance is high, it may indicate the presence of impurities that absorb at 290 nm. Ensure all glassware is clean and use high-purity solvents.

  • Alternative Reagents: For sensitive peptides where hydrazine may cause side reactions, a solution of hydroxylamine hydrochloride and imidazole in NMP can be an effective alternative for Ivdde removal. [3]

Conclusion

Monitoring the deprotection of the Ivdde group by UV-Vis spectroscopy is a robust, efficient, and non-invasive method that provides valuable real-time data on reaction kinetics. [4]By observing the formation of the chromophoric indazole byproduct at 290 nm, researchers can confidently determine the endpoint of the reaction, ensuring complete removal of the protecting group before proceeding with subsequent synthetic steps. This technique is an indispensable tool for optimizing protocols and ensuring the successful synthesis of complex peptides and bioconjugates.

References

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. American Journal of Chemistry and Application. Available at: [Link]

  • AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Scribd. Available at: [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. AZoM.com. Available at: [Link]

  • Photoremovable Protecting Groups. MDPI. Available at: [Link]

  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. ScienceDirect. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central. Available at: [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Photoremovable protecting groups: reaction mechanisms and applications. ResearchGate. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. Available at: [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available at: [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. PMC. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. ResearchGate. Available at: [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. Available at: [Link]

Sources

The Strategic Application of Ivdde-Protected Ornithine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-ornithine (Orn(Ivdde)) as a critical building block in drug discovery. We will delve into the strategic rationale for its use, particularly in the fields of complex peptide synthesis, peptide-drug conjugates (PDCs), and macrocyclic therapeutics. The protocols herein are designed not merely as instructions, but as self-validating systems grounded in chemical principles to ensure reproducibility and success.

The Ivdde Protecting Group: A Pillar of Orthogonal Peptide Synthesis

The power of Ivdde-protected ornithine lies in its unique chemical orthogonality. In the context of Solid-Phase Peptide Synthesis (SPPS), particularly the prevalent Fmoc/tBu strategy, an orthogonal protecting group is one that can be removed under specific conditions that leave all other protecting groups—and the peptide-resin linkage—intact. This capability is the cornerstone of modern peptide chemistry, enabling the site-specific modification of a peptide chain.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a more sterically hindered analogue of the Dde group.[1] It is prized for its exceptional stability under the standard conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF) and the final trifluoroacetic acid (TFA) cleavage cocktail used to deprotect acid-labile side chains (like Boc, tBu, Trt) and release the peptide from the resin.[2][3]

Table 1: Comparison of Key Orthogonal Protecting Groups for Amine Side Chains

Protecting GroupStructureCleavage ConditionStabilityKey Advantages/Disadvantages
Boc tert-ButoxycarbonylMild to strong acid (e.g., TFA)Stable to base (piperidine) and hydrazine.Standard for Fmoc/tBu strategy; not orthogonal to final cleavage.
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., 20% piperidine in DMF)Stable to acid and hydrazine.Used for Nα-protection; not suitable for side-chain if hydrazine is used.
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFStable to TFA and piperidine.Prone to migration to free amines during prolonged piperidine treatment.[2]
Ivdde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-4% Hydrazine in DMFStable to TFA and piperidine.More robust than Dde, minimal migration; can be sluggish to remove.[1][2]
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄)Stable to TFA, piperidine, hydrazine.Requires careful removal of metal catalyst post-cleavage.
Mmt 4-MethoxytritylVery mild acid (e.g., 1% TFA in DCM)Stable to base and hydrazine.Highly acid-labile, allowing for very selective deprotection.[4]

The Ivdde group is selectively cleaved using a dilute solution of hydrazine in DMF.[5] This reaction proceeds via nucleophilic attack by hydrazine, leading to the release of the free amine and a stable, chromophoric pyrazole byproduct, which can be monitored spectrophotometrically around 290 nm to track the reaction's progress.[1]

G cluster_0 Orthogonal Protection Scheme Peptide_Resin Resin-Peptide-Orn(Ivdde)-AA(Boc) Fmoc_Removal 20% Piperidine/DMF Peptide_Resin->Fmoc_Removal Chain Elongation Ivdde_Removal 2% Hydrazine/DMF Peptide_Resin->Ivdde_Removal Site-Specific Deprotection Fmoc_Removal->Peptide_Resin Modified_Peptide Resin-Peptide-Orn(Modified)-AA(Boc) Ivdde_Removal->Modified_Peptide On-Resin Modification Final_Cleavage 95% TFA Cocktail Final_Product Purified Modified Peptide Final_Cleavage->Final_Product Cleavage & Global Deprotection Modified_Peptide->Final_Cleavage

Caption: Orthogonal workflow using Ivdde-ornithine in Fmoc-SPPS.

Core Applications in Drug Discovery

The ability to unmask a single reactive amine on a fully assembled peptide backbone is a powerful tool for drug developers. Ivdde-protected ornithine is a key enabler of several advanced therapeutic modalities.

Synthesis of Macrocyclic Peptides

Cyclic peptides are of immense interest in pharmaceuticals due to their enhanced proteolytic stability, improved receptor binding affinity, and favorable pharmacokinetic properties compared to their linear counterparts.[6][7] Ornithine is frequently used to form lactam bridges by creating an amide bond between its side-chain amine and the C-terminal carboxyl group or the side-chain carboxyl of an acidic residue (e.g., Asp or Glu).

Causality: Why choose ornithine over the more common lysine for cyclization? The shorter side chain of ornithine (three methylene groups vs. four in lysine) results in a smaller, more constrained macrocycle. This subtle structural difference can profoundly impact the peptide's conformation, leading to tighter binding to a biological target. Furthermore, the chemistry of ornithine itself favors the formation of a stable six-membered lactam ring during certain reactions, a principle known as the "ornithine effect," which can be a driving force for efficient cyclization.[8] Conversely, under certain non-enzymatic conditions, ornithine's propensity for intramolecular cyclization can be so rapid that it blocks further peptide chain elongation, making its controlled use via protecting groups essential.[9]

Development of Peptide-Drug Conjugates (PDCs)

PDCs are a burgeoning class of targeted therapeutics that leverage the high specificity of a peptide to deliver a potent cytotoxic payload (a small molecule drug) to diseased cells, such as cancer cells.[10][11] This approach aims to maximize efficacy while minimizing the off-target toxicity associated with conventional chemotherapy.[12]

The workflow involves synthesizing the targeting peptide on-resin, selectively deprotecting the ornithine side chain via Ivdde removal, and then conjugating a linker-payload molecule to the newly exposed amine before final cleavage and purification. The Ivdde group's robustness ensures the unique attachment point remains masked until the precise moment it is needed.

G cluster_1 Peptide-Drug Conjugate (PDC) Synthesis Workflow Start Assemble Targeting Peptide on Resin with Fmoc-Orn(Ivdde)-OH Deprotect_Ivdde Selective Ivdde Removal (2-4% Hydrazine/DMF) Start->Deprotect_Ivdde Couple_Linker On-Resin Coupling of Linker-Payload Moiety Deprotect_Ivdde->Couple_Linker Cleave Global Deprotection & Cleavage (TFA Cocktail) Couple_Linker->Cleave Purify HPLC Purification Cleave->Purify Final_PDC Characterized Peptide-Drug Conjugate Purify->Final_PDC

Caption: Workflow for the synthesis of a peptide-drug conjugate.

Branched Peptides and Molecular Probes

The selective deprotection of the Ivdde-ornithine side chain also allows for the synthesis of branched peptides, where a second peptide chain is grown from the ornithine side chain. This is a strategy used to create synthetic vaccines, multivalent ligands, or to mimic complex protein structures. Similarly, fluorescent labels, biotin tags, or other molecular probes can be attached at a specific site to aid in biological studies without interfering with the peptide's primary sequence.

Field-Proven Protocols and Methodologies

The following protocols are designed for a standard 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin).

Protocol 1: Standard On-Resin Ivdde Deprotection

This protocol is the standard starting point for Ivdde removal. It is critical to ensure the N-terminus of the peptide is protected (e.g., with a Boc group) if it is to remain intact, as hydrazine will also cleave Fmoc groups.[2][5]

Materials:

  • Ivdde-protected peptide-resin (0.1 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in a reaction vessel with DMF (approx. 10 mL) for 30 minutes. Drain the solvent.

  • Initial Deprotection: Add the 2% hydrazine solution (approx. 10 mL) to the resin. Agitate gently for 3 minutes at room temperature.[2]

  • Filtration: Drain the deprotection solution. Collect the filtrate if UV monitoring is desired.

  • Repeat Treatment: Repeat steps 2 and 3 two more times for a total of three hydrazine treatments.[5]

  • Thorough Washing: Wash the resin extensively with DMF (5 x 10 mL) to completely remove residual hydrazine and the cleaved pyrazole byproduct.

  • Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding.

  • The resin is now ready for the subsequent on-resin modification (e.g., coupling of a linker, label, or another amino acid).

Protocol 2: Troubleshooting Sluggish or Incomplete Ivdde Deprotection

Incomplete deprotection is a common challenge, especially with aggregated sequences or when the Ivdde group is near the C-terminus.[2][13] Simple repetition or longer reaction times with 2% hydrazine are often ineffective.[14] The following optimization steps should be taken.

Table 2: Optimization Parameters for Ivdde Removal

ParameterStandard ConditionOptimized ConditionRationale & Notes
Hydrazine Conc. 2% (v/v) in DMF4% (v/v) in DMF Increased concentration is the most effective variable for driving the reaction to completion. HPLC analysis shows near-complete removal at 4%.[14] Ensure system compatibility with higher hydrazine concentrations.
No. of Treatments 3 x 3 min3-5 x 3 minIncreasing iterations with 2% hydrazine has only a marginal effect but can be attempted.[13][14] More effective when combined with increased concentration.
Reaction Time 3 min per treatment5 min per treatmentIncreasing time from 3 to 5 minutes with 2% hydrazine shows minimal improvement and is not a primary optimization strategy.[14]
Alternative Reagent Hydrazine/DMFHydroxylamine HCl / Imidazole in NMPUse when true orthogonality with an N-terminal Fmoc group is required. This method is milder and will not cleave the Fmoc group.[1][5]

Optimized Procedure (Aggressive Deprotection):

  • Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF .[14]

  • Follow the steps outlined in Protocol 1, using the 4% hydrazine solution.

  • If deprotection remains incomplete, consider increasing the number of treatments to 4 or 5.

  • Always perform extensive DMF washes after the final treatment.

Conclusion

Ivdde-protected ornithine is more than just another amino acid derivative; it is a strategic tool that unlocks immense potential in drug discovery. Its robust stability and specific cleavage conditions provide the chemical precision required to build complex and highly functional therapeutic molecules. By understanding the underlying chemical principles and employing validated, optimized protocols, researchers can effectively leverage Fmoc-Orn(Ivdde)-OH to accelerate the development of next-generation cyclic peptides, PDCs, and other sophisticated peptide-based drugs.

References

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. Available at: [Link]

  • Peterse, E., Meeuwenoord, N.J., van der Elst, H., van der Marel, G.A., Overkleeft, H.S., & Filippov, D.V. (2022). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Scholarly Publications Leiden University. Available at: [Link]

  • MDPI. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Available at: [Link]

  • ResearchGate. (2017). Problem with ivDde deprotection on resin? Available at: [Link]

  • Stadler, E., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Available at: [Link]

  • PubMed. (2016). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]

  • Auburn University. (n.d.). Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. Available at: [Link]

  • ResearchGate. (2022). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. Available at: [Link]

  • PubMed. (2013). The ornithine effect in peptide cation dissociation. Available at: [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Biotage. (2014). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Available at: [Link]

  • PubMed. (1993). Preparation and physical properties of conjugates of oligodeoxynucleotides with poly(delta)ornithine peptides. Available at: [Link]

  • Nature. (n.d.). Trends in peptide drug discovery. Available at: [Link]

  • MDPI. (n.d.). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Available at: [Link]

  • PubMed. (1972). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin. Available at: [Link]

  • PubMed Central. (2025). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Available at: [Link]

  • PubMed. (2023). Industry Perspective on Therapeutic Peptide Drug-Drug Interaction Assessments During Drug Development. Available at: [Link]

  • NIH. (2025). Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide. Available at: [Link]

  • NIH. (n.d.). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Available at: [Link]

  • ResearchGate. (n.d.). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides | Request PDF. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ivdde Deprotection Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete Ivdde deprotection during their solid-phase peptide synthesis (SPPS) workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

The Ivdde group is a valuable tool for orthogonal protection strategies in complex peptide synthesis, allowing for site-specific modifications such as branching or labeling.[1] However, its steric bulk can sometimes lead to sluggish or incomplete removal, jeopardizing the success of subsequent synthetic steps.[2] This guide provides a structured, in-depth approach to troubleshooting these issues.

Understanding the Ivdde Deprotection Mechanism

The standard method for Ivdde removal is treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF). The reaction proceeds via a nucleophilic attack by hydrazine on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization that releases the free amine on the peptide and forms a stable, chromophoric pyrazole byproduct.[1] This byproduct can be monitored spectrophotometrically around 290 nm to track the reaction's progress.[3][4]

G Ivdde_Protected_Amine Lys(Ivdde)-Peptide-Resin Intermediate Nucleophilic Adduct (Intermediate) Ivdde_Protected_Amine->Intermediate Nucleophilic Attack Hydrazine Hydrazine (Nu:) Hydrazine->Intermediate Free_Amine Lys(NH2)-Peptide-Resin Intermediate->Free_Amine Intramolecular Cyclization & Release Byproduct Pyrazole Byproduct (UV Active @ 290 nm) Intermediate->Byproduct

Caption: Hydrazine-mediated deprotection of an Ivdde-protected amine.

Troubleshooting FAQs for Incomplete Ivdde Deprotection

This section addresses the most common questions and initial troubleshooting steps in a direct question-and-answer format.

Question 1: My initial Ivdde deprotection attempt is incomplete. What are the most likely causes?

Answer: Incomplete Ivdde deprotection is a common issue, often stemming from a few key factors. The Ivdde group is significantly more sterically hindered than its analogue, Dde, which contributes to its stability but also makes it more difficult to remove.[2] Here are the primary suspects:

  • Insufficient Reagent Exposure: The standard 2% hydrazine in DMF for 3-minute treatments may not be sufficient for all sequences.[5][6]

  • Peptide Aggregation: If your peptide sequence is prone to aggregation on the solid support, the Ivdde group can be shielded from the hydrazine solution, leading to drastically reduced deprotection efficiency.[2][7] This is particularly common in long or hydrophobic sequences.

  • Steric Hindrance: The position of the Lys(Ivdde) residue within the peptide sequence matters. If it is located near the C-terminus or flanked by other bulky amino acids, deprotection can be sluggish.[2]

  • Inadequate Mixing: Insufficient agitation of the resin during the deprotection reaction can lead to poor diffusion of the hydrazine solution, resulting in incomplete removal. The type of mixing (e.g., orbital shaking vs. nitrogen bubbling) can influence the outcome.[5]

Question 2: How can I systematically optimize my hydrazine deprotection protocol for a difficult sequence?

Answer: A systematic approach is crucial. Instead of making multiple changes at once, modify one parameter at a time and assess the outcome. Based on empirical evidence, increasing the hydrazine concentration is often the most effective single change.[5]

Here is a recommended optimization workflow:

  • Increase Number of Treatments: Start by increasing the number of hydrazine treatments. If your standard protocol is 3 x 3 minutes, try increasing it to 5 x 3 minutes.[8]

  • Increase Hydrazine Concentration: If additional treatments are insufficient, increase the hydrazine concentration. A move from 2% to 4% hydrazine in DMF can lead to near-complete deprotection in many cases.[1][5] For exceptionally stubborn cases, concentrations as high as 10% have been employed, but be mindful of potential side reactions.[2][7]

  • Increase Reaction Time: While less impactful than concentration, extending the reaction time for each treatment from 3 minutes to 5 or even 10 minutes can also improve results, especially when combined with increased concentration.[5][7]

The following table summarizes a typical optimization strategy:

ParameterStandard ProtocolOptimization Step 1Optimization Step 2Optimization Step 3
Hydrazine Conc. 2% in DMF2% in DMF4% in DMF 4% in DMF
Reaction Time 3 minutes3 minutes3 minutes5-10 minutes
Iterations 35 3-53-5
Question 3: I suspect peptide aggregation is the root cause of my problem. What specific actions can I take?

Answer: Peptide aggregation is a significant barrier to efficient deprotection.[7] The key is to disrupt the secondary structures that prevent reagent access.

  • Pre-Cleavage Swelling: Before introducing the hydrazine solution, swell the peptide-resin in a 1:1 mixture of DMF:DCM for at least one hour. This can help to break up aggregated clusters.[7]

  • Chaotropic Agents: While not standard for Ivdde deprotection, the principles of using chaotropic agents to disrupt aggregation in "difficult couplings" can be considered, though compatibility with hydrazine must be evaluated.

  • Microwave-Assisted Deprotection: The use of microwave energy can enhance deprotection efficiency in sterically hindered systems, potentially by disrupting aggregation and increasing reaction kinetics.[7]

Question 4: I need to remove the Ivdde group without affecting a nearby Fmoc group. Is this possible?

Answer: Yes, this is a critical consideration for orthogonal synthesis strategies. While the standard hydrazine treatment will cleave Fmoc groups, a milder, Fmoc-orthogonal reagent can be used.[1][2]

The recommended alternative is a solution of hydroxylamine hydrochloride and imidazole in N-Methyl-2-pyrrolidone (NMP).[6][9] This reagent system provides true orthogonality with the Fmoc group, allowing for selective Ivdde removal while leaving Fmoc protection intact.

Question 5: How can I be certain my deprotection is complete before moving to the next step?

Answer: Verifying complete deprotection is essential to avoid the formation of deletion or modified side products in subsequent steps.

  • UV-Vis Spectrophotometry: The most direct method is to monitor the release of the indazole byproduct in the reaction effluent at 290 nm.[3][4] Continue the hydrazine treatments until the absorbance of the filtrate returns to baseline, indicating that no more byproduct is being released.

  • Test Cleavage and Mass Spectrometry: A small sample of the resin can be cleaved and analyzed by mass spectrometry. The presence of a mass corresponding to the Ivdde-protected peptide will confirm incomplete deprotection.

G start Incomplete Ivdde Deprotection Observed check_protocol Step 1: Review Standard Protocol (2% Hydrazine, 3x3 min) start->check_protocol increase_iterations Increase Iterations (e.g., 5x3 min) check_protocol->increase_iterations Protocol Followed re_evaluate1 Re-evaluate Deprotection increase_iterations->re_evaluate1 increase_conc Increase Hydrazine Conc. (e.g., 4%) re_evaluate1->increase_conc Still Incomplete success Deprotection Complete re_evaluate1->success Complete re_evaluate2 Re-evaluate Deprotection increase_conc->re_evaluate2 suspect_aggregation Suspect Aggregation? re_evaluate2->suspect_aggregation Still Incomplete re_evaluate2->success Complete swell_resin Pre-swell Resin (DMF:DCM 1:1) suspect_aggregation->swell_resin Yes need_fmoc_ortho Need Fmoc Orthogonality? suspect_aggregation->need_fmoc_ortho No re_evaluate3 Re-evaluate Deprotection swell_resin->re_evaluate3 re_evaluate3->need_fmoc_ortho Still Incomplete re_evaluate3->success Complete use_hydroxylamine Use Hydroxylamine/Imidazole in NMP need_fmoc_ortho->use_hydroxylamine Yes failure Consult Senior Scientist need_fmoc_ortho->failure No use_hydroxylamine->success

Caption: Troubleshooting decision tree for incomplete Ivdde deprotection.

Detailed Experimental Protocols

Protocol 1: Optimized Ivdde Deprotection with Hydrazine

This protocol is for cases where Fmoc orthogonality is not required.

Materials:

  • Ivdde-protected peptide-resin

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • (Optional - For Aggregated Peptides) Swell the peptide-resin in a 1:1 mixture of DMF:DCM for 1 hour with gentle agitation.[7]

  • Drain the swelling solvent.

  • Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.[1][5]

  • Add the 4% hydrazine solution to the resin (approx. 25 mL per gram of resin).[1][6]

  • Agitate the mixture at room temperature for 5 minutes.[5]

  • Drain the deprotection solution.

  • Repeat steps 4-6 for a total of 3 to 5 treatments.[8]

  • After the final treatment, wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.[6]

  • Proceed with the next step in your synthesis or perform a test cleavage to confirm deprotection.

Protocol 2: Selective Ivdde Deprotection with Hydroxylamine (Fmoc Orthogonal)

Use this protocol when the preservation of Fmoc groups is necessary.

Materials:

  • Ivdde-protected, Fmoc-containing peptide-resin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in NMP.

  • Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Ivdde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).[6][9]

  • Drain the NMP from the swollen resin and add the deprotection solution.

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.[6][9]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).[6][9] The resin is now ready for further elaboration with the Fmoc group intact.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?[Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics | Request PDF. [Link]

Sources

Technical Support Center: Optimizing Hydrazine Concentration for ivDde Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure efficient and complete ivDde deprotection using hydrazine.

The ivDde group is a valuable tool for orthogonal protection strategies in complex chemical syntheses due to its stability to both acidic and standard basic conditions used for Boc and Fmoc removal, respectively.[1] However, its sterically hindered nature can sometimes lead to sluggish or incomplete removal.[1] This guide will walk you through the critical parameters and provide actionable solutions to common challenges.

Core Concepts: The "Why" Behind the "How"

Understanding the mechanism of ivDde removal is fundamental to effective troubleshooting. The process is initiated by a nucleophilic attack of hydrazine on the enamine system of the ivDde group. This is followed by an intramolecular cyclization, which liberates the free amine and forms a stable pyrazole byproduct.[1] This byproduct has a distinct UV absorbance around 290 nm, which can be leveraged to monitor the reaction's progress in real-time.[2][3]

The more sterically hindered nature of ivDde compared to its analogue, Dde, provides enhanced stability against premature cleavage and side-chain migration during synthesis.[1][4] However, this increased stability necessitates carefully optimized conditions for its removal.

Diagram: Hydrazine-Mediated ivDde Deprotection Workflow

G cluster_prep Preparation cluster_deprotection Deprotection Cycles cluster_wash Washing & Verification Resin ivDde-Protected Peptide-Resin Swell Swell Resin in DMF Resin->Swell Add_Hydrazine Add 2-4% Hydrazine in DMF Swell->Add_Hydrazine Agitate Agitate (e.g., 3 min) Add_Hydrazine->Agitate Drain Drain Solution Agitate->Drain Repeat Repeat 2x Drain->Repeat Cycles 1 & 2 Wash_DMF Wash with DMF (3-5x) Drain->Wash_DMF After 3rd cycle Monitor Optional: Monitor UV at 290 nm Drain->Monitor Repeat->Add_Hydrazine Final_Resin Deprotected Peptide-Resin Wash_DMF->Final_Resin

Caption: A typical workflow for the on-resin removal of the ivDde protecting group using hydrazine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during ivDde deprotection in a question-and-answer format.

Q1: My ivDde removal is incomplete. What is the first parameter I should adjust?

A1: The concentration of hydrazine is the most critical parameter to adjust for incomplete ivDde removal. While a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF) is the standard starting point, sluggish reactions often benefit from an increased concentration.[1][4][5]

Recommendations:

  • Increase Hydrazine Concentration: For difficult sequences, increasing the hydrazine concentration to 4% or even 5% in DMF can significantly improve deprotection efficiency.[1][6][7] In very stubborn cases, concentrations as high as 10% have been employed, but this should be approached with caution due to potential side reactions.[2][5]

  • Perform Multiple Treatments: Instead of a single, prolonged exposure, multiple short treatments with fresh hydrazine solution are more effective. A common protocol involves three treatments of 3 minutes each.[1][6] For particularly challenging removals, increasing the number of iterations to four or five can be beneficial.[3][6]

Q2: I've increased the hydrazine concentration, but the deprotection is still not complete. What other factors should I consider?

A2: If increasing the hydrazine concentration is insufficient, several other factors related to the peptide sequence, resin, and reaction conditions could be at play.

Key Considerations:

  • Peptide Aggregation: Aggregated peptide sequences can shield the ivDde group from the hydrazine reagent, leading to incomplete removal.[2]

    • Solution: Pre-swelling the resin in a 1:1 mixture of DMF and dichloromethane (DCM) for an hour before hydrazine treatment can help disrupt secondary structures and improve reagent accessibility.[2]

  • Steric Hindrance: The position of the ivDde-protected residue within the peptide sequence can impact its accessibility. If it is located near the C-terminus or within a sterically crowded region, removal can be more difficult.[1]

  • Reaction Time and Mixing: While short, repeated treatments are standard, slightly extending the reaction time for each treatment (e.g., to 5 or 10 minutes) may be necessary for some sequences.[2][6] The method of agitation is also important; oscillating mixing has been shown to be more effective than static batch methods.[2][6]

  • Resin Type: The type of resin used can influence swelling properties and reagent diffusion. While most standard resins are compatible, highly cross-linked or specialized resins may require optimized conditions.[8]

Q3: Are there any potential side reactions I should be aware of when using higher concentrations of hydrazine?

A3: Yes, while effective, increasing the hydrazine concentration is not without risks.

Potential Side Reactions:

  • Cleavage at Glycine Residues: Higher concentrations of hydrazine can potentially cause peptide backbone cleavage at glycine residues.[4]

  • Conversion of Arginine to Ornithine: Arginine residues can be susceptible to conversion to ornithine in the presence of high hydrazine concentrations.[4]

  • Reduction of Allyl Groups: If your peptide contains an Alloc (allyloxycarbonyl) protecting group, it's important to note that hydrazine can reduce the allyl double bond. This can be suppressed by the addition of allyl alcohol to the hydrazine solution.

  • Removal of Fmoc Groups: Hydrazine treatment will also remove Fmoc groups.[1][4][5][9] Therefore, if you need to retain the N-terminal Fmoc group, an alternative deprotection reagent should be used (see Q5). If you wish to keep the N-terminus protected, it should be protected with a Boc group.[1][4][9]

Q4: How can I effectively monitor the progress of the ivDde deprotection?

A4: The formation of a chromophoric indazole byproduct during deprotection provides a convenient method for real-time monitoring.[1][5]

Monitoring Techniques:

  • UV-Vis Spectrophotometry: By monitoring the UV absorbance of the reaction effluent at approximately 290 nm, you can track the release of the byproduct. The reaction is considered complete when the absorbance returns to baseline.[2][3] This is particularly useful in continuous flow systems.

  • HPLC and Mass Spectrometry: For a definitive assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the ivDde group.[10]

Q5: Are there any alternatives to hydrazine for ivDde removal, especially if I need to preserve Fmoc groups?

A5: Yes, for situations where the preservation of Fmoc groups is critical, hydroxylamine is a viable alternative.

Alternative Reagent:

  • Hydroxylamine Hydrochloride/Imidazole: A solution of hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can selectively remove Dde and ivDde groups in the presence of Fmoc groups, providing true orthogonality.[1][2][4][5][9] A typical protocol involves treating the resin with this solution for 30-60 minutes at room temperature.[1][4]

Quantitative Data Summary & Protocols

Table 1: Recommended Conditions for ivDde Removal
ParameterStandard ConditionOptimized Condition (for sluggish removal)Key Considerations
Hydrazine Concentration 2% (v/v) in DMF[1][4][5]4-5% (v/v) in DMF[1][6][7]Higher concentrations increase efficiency but also the risk of side reactions.[4]
Reaction Time 3 treatments of 3 minutes each[1][6]3-5 treatments of 3-10 minutes each[2][3][6]Multiple short treatments are generally more effective than one long treatment.
Solvent N,N-Dimethylformamide (DMF)DMFEnsure use of high-purity, anhydrous solvent.
Temperature Room TemperatureRoom TemperatureElevated temperatures are generally not required and may increase side reactions.
Experimental Protocols
Protocol 1: Standard ivDde Deprotection with Hydrazine
  • Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]

  • Agitate the mixture gently for 3 minutes at room temperature.[1]

  • Drain the deprotection solution.

  • Repeat steps 4-6 two more times for a total of three treatments.[1][6]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleaved byproduct.[1]

Protocol 2: Optimized ivDde Deprotection for Difficult Sequences
  • Swell the peptide-resin in a 1:1 mixture of DMF:DCM for 1 hour to minimize aggregation.[2]

  • Drain the solvent.

  • Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.[6]

  • Add the hydrazine solution to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.[6]

  • Drain the deprotection solution.

  • Repeat steps 4-6 three to four more times, for a total of four to five treatments.[3]

  • Wash the resin thoroughly with DMF (at least 5 times).

Protocol 3: Selective ivDde Deprotection with Hydroxylamine (Fmoc-orthogonal)
  • Swell the ivDde-protected, Fmoc-containing peptide-resin in NMP.

  • Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the ivDde content of the resin) and imidazole (0.75 equivalents) in NMP.[1][4]

  • Drain the NMP from the resin and add the deprotection solution.

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.[1][4]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).[4]

Diagram: Troubleshooting Logic for Incomplete ivDde Removal

G Start Incomplete ivDde Removal Detected Check_Conc Increase Hydrazine Concentration to 4%? Start->Check_Conc Increase_Treatments Increase Number of Treatments (e.g., to 5x)? Check_Conc->Increase_Treatments No Action_Conc Perform Deprotection with 4% Hydrazine Check_Conc->Action_Conc Yes Check_Aggregation Address Potential Peptide Aggregation? Increase_Treatments->Check_Aggregation No Action_Treatments Repeat Deprotection with Increased Cycles Increase_Treatments->Action_Treatments Yes Consider_Alternative Consider Alternative Reagent (e.g., Hydroxylamine)? Check_Aggregation->Consider_Alternative No Action_Aggregation Pre-swell Resin in DMF:DCM (1:1) Check_Aggregation->Action_Aggregation Yes Action_Alternative Use Hydroxylamine/Imidazole Protocol Consider_Alternative->Action_Alternative Yes Failure Issue Persists: Contact Technical Support Consider_Alternative->Failure No Action_Conc->Increase_Treatments Success Deprotection Complete Action_Conc->Success Re-evaluate Action_Treatments->Check_Aggregation Action_Treatments->Success Re-evaluate Action_Aggregation->Consider_Alternative Action_Aggregation->Success Re-evaluate Action_Alternative->Success

Caption: A decision-making flowchart for troubleshooting incomplete ivDde deprotection.

References

  • Optimizing the removal of an ivDde protecting group. Biotage. (2023-01-30). Available at: [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. Available at: [Link]

  • Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. PubMed. (2011-02-18). Available at: [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available at: [Link]

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry | Organic Letters. ACS Publications. Available at: [Link]

  • Problem with ivDde deprotection on resin? ResearchGate. (2017-08-31). Available at: [Link]

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Available at: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. PubMed. Available at: [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. Available at: [Link]

Sources

preventing side reactions during Ivdde group cleavage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for Ivdde protecting group chemistry. As a Senior Application Scientist, I understand that navigating the nuances of orthogonal deprotection is critical for the success of complex peptide synthesis and drug development projects. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a powerful tool for site-specific modification, prized for its stability to both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions.[1]

However, its removal using hydrazine, while effective, can present challenges. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab, providing not just protocols, but the chemical reasoning behind them to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Ivdde cleavage step.

Q1: My analysis (HPLC/MS) shows incomplete Ivdde cleavage. How can I drive the reaction to completion?

This is the most frequently reported issue with Ivdde deprotection. The increased steric hindrance of Ivdde compared to its Dde analog enhances its stability but can also make it difficult to remove, a problem often exacerbated by peptide aggregation or proximity to the C-terminus.[2] Simply repeating the standard protocol may not be sufficient.

Root Causes & Recommended Actions:

  • Insufficient Reagent Exposure: The standard 2% hydrazine solution may not be potent enough for stubborn sequences. Incomplete removal is often observed with concentrations between 2-10% hydrazine in DMF.[3]

  • Steric Hindrance/Aggregation: The peptide sequence itself can fold or aggregate on the resin, physically blocking the hydrazine from accessing the Ivdde group.

  • Short Reaction Time: The typical 3-minute treatment windows may be too short for complete deprotection of a hindered Ivdde group.

Optimization Strategies:

To address incomplete cleavage, a systematic optimization of reaction parameters is recommended. The goal is to find conditions that maximize deprotection without significantly increasing side reactions.

ParameterStandard ConditionOptimization StrategyRationale & Caution
Hydrazine Concentration 2% (v/v) in DMF[4]Increase stepwise to 4% or higher.[3][5] Some protocols have used up to 10%.A higher concentration increases the reaction rate. Caution: Concentrations above 2% may increase the risk of side reactions like peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[4]
Number of Treatments 3 repetitions[6]Increase to 4 or 5 repetitions.[3]Repeatedly draining and adding fresh reagent ensures a high concentration gradient, driving the reaction forward. This is often more effective than simply extending the time of a single treatment.
Reaction Time per Treatment 3 minutes[6]Increase to 5 minutes or more.[5]Allows more time for the nucleophilic attack to occur, especially in sterically hindered contexts. Monitor for side products.
Mixing/Agitation Gentle agitation/shaking[1]Ensure consistent and thorough mixing (e.g., orbital shaking, nitrogen bubbling).Proper agitation is crucial to break up resin clumps and ensure all beads are exposed to the reagent, especially with resins that swell differently like PEGA.[3]

A study by Biotage demonstrated that for a difficult sequence, increasing the hydrazine concentration to 4% was the most effective parameter for achieving near-complete removal, while simply increasing reaction time or the number of iterations at 2% had only a marginal effect.[5]

Q2: I've successfully removed the Ivdde group, but my product is impure. What are the most likely side reactions?

Observing new impurities after the hydrazine treatment points to side reactions with the peptide itself. Hydrazine is a potent nucleophile and can react with moieties other than the Ivdde group.

Common Side Reactions:

  • N-terminal Fmoc Group Cleavage: Hydrazine is basic enough to cleave the Fmoc group. If your goal is to deprotect the Ivdde group while keeping the N-terminal Fmoc intact for on-resin modification, this will result in a major side product.[1][2][4]

  • Arginine to Ornithine Conversion: The guanidinium group of Arginine can be attacked by hydrazine, leading to its conversion to Ornithine. This is a significant concern with higher hydrazine concentrations.[4]

  • Peptide Bond Cleavage: Hydrazine can, under certain conditions, cleave peptide bonds, particularly on the C-terminal side of Glycine residues.[4]

  • Reduction of Alloc/Allyl Groups: If your peptide contains Alloc-protected amino acids, a side reaction can occur. This is believed to be caused by trace amounts of diazine in the hydrazine reagent, which can reduce the double bond of the allyl group.[2]

G cluster_main Hydrazine Treatment Side Reactions Hydrazine Hydrazine Reagent Fmoc Fmoc-Protected N-Terminus Hydrazine->Fmoc Cleavage Arg Arginine (Arg) Residue Hydrazine->Arg Conversion Gly Glycine (Gly) Peptide Bond Hydrazine->Gly Backbone Cleavage Alloc Alloc-Protected Residue Hydrazine->Alloc Reduction Fmoc_Side Unprotected N-Terminus Fmoc->Fmoc_Side Orn_Side Ornithine (Orn) Residue Arg->Orn_Side Cleaved_Side Cleaved Peptide Fragments Gly->Cleaved_Side Reduced_Side Reduced Alloc Group Alloc->Reduced_Side

Caption: Potential side reactions during hydrazine-mediated Ivdde cleavage.

Q3: How can I proactively prevent these side reactions during my experiment?

Prevention is always the best strategy. By anticipating these potential issues, you can design your synthesis and deprotection steps to avoid them.

Preventative Measures:

  • Protect the N-Terminus with Boc: If you need to perform on-resin modifications after Ivdde removal, ensure the N-terminal amino acid is protected with a Boc group. The Boc group is stable to hydrazine, thus preserving the N-terminus during the Ivdde cleavage step.[2][4]

  • Limit Hydrazine Concentration: The most cited preventative measure is to use the lowest effective concentration of hydrazine. The standard 2% (v/v) solution in DMF is recommended because it balances cleavage efficiency with minimal side reactions.[4] Only increase the concentration if you are facing incomplete deprotection and have evaluated the risks.

  • Use a Scavenger for Alloc/Allyl Groups: To prevent the reduction of Alloc groups, add allyl alcohol to the hydrazine deprotection solution.[2] The excess allyl alcohol acts as a sacrificial substrate for the reducing agent.

  • Consider a Milder, Orthogonal Reagent: If preserving the Fmoc group is essential, the standard hydrazine protocol is not suitable. An alternative method using hydroxylamine hydrochloride and imidazole in NMP provides true orthogonality and will remove the Ivdde group while leaving the Fmoc group intact.[4]

Frequently Asked Questions (FAQs)

Q1: What is the standard, validated protocol for Ivdde cleavage using hydrazine?

This protocol is a consensus from multiple sources and serves as a reliable starting point for your experiments.

Step-by-Step Protocol for On-Resin Ivdde Cleavage:

  • Resin Preparation: Swell the Ivdde-containing peptide-resin in N,N-Dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[1]

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[1][4]

  • First Treatment: Drain the swelling DMF from the resin. Add the 2% hydrazine solution (approx. 25 mL per gram of resin).[1][6]

  • Reaction: Agitate the mixture gently at room temperature for 3 minutes.[1][6]

  • Drain & Repeat: Drain the deprotection solution via filtration. Repeat steps 3 and 4 two more times for a total of three treatments.[6]

  • Washing: After the final treatment, wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved pyrazole byproduct.[1][6]

  • Monitoring (Optional): The cleavage can be monitored spectrophotometrically. The pyrazole byproduct absorbs strongly around 290 nm, so the reaction is complete when the absorbance of the filtrate no longer increases.[1][7]

Q2: What is the chemical mechanism of Ivdde cleavage by hydrazine?

Understanding the mechanism clarifies why hydrazine is used and how the byproducts are formed. The reaction is a two-step process:

  • Nucleophilic Attack: Hydrazine, acting as a strong nucleophile, attacks the enamine system of the Ivdde group.[1]

  • Intramolecular Cyclization: This is followed by a rapid intramolecular cyclization that results in the cleavage of the C-N bond, releasing the free amine of the lysine side chain.

  • Byproduct Formation: A stable and chromophoric pyrazole byproduct is formed, which is easily washed away from the resin.[1]

G cluster_workflow Ivdde Cleavage Mechanism Ivdde Lys-NH-Ivdde (Protected Amine) Intermediate [Nucleophilic Adduct Intermediate] Ivdde->Intermediate 1. Nucleophilic Attack Hydrazine H₂N-NH₂ (Hydrazine) Hydrazine->Intermediate Products Lys-NH₂ (Free Amine) + Pyrazole Byproduct Intermediate->Products 2. Intramolecular Cyclization

Caption: The two-step mechanism of hydrazine-mediated Ivdde cleavage.

Q3: Do I need to add a scavenger to my Ivdde cleavage reaction?

The term "scavenger" can be confusing here. In the context of TFA cleavage, scavengers (like TIS, EDT, or phenol) are added to trap highly reactive cationic species generated from protecting groups.[8][9]

For Ivdde cleavage with hydrazine, this type of scavenger is not necessary. The primary byproduct of the Ivdde group itself is a stable, non-reactive pyrazole.[1] The focus is not on scavenging byproducts, but on controlling the reactivity of the cleavage reagent (hydrazine) to prevent it from damaging the peptide.

The only exception, as noted previously, is the use of allyl alcohol as a scavenger when Alloc-protected residues are present to prevent their unintended reduction.[2]

References

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. (2023-01-30). [Link]

  • Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. ResearchGate. (2025-08-10). [Link]

  • Problem with ivDde deprotection on resin?. ResearchGate. (2017-08-31). [Link]

  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. [Link]

  • BIC 101 :: Lecture 13 & 14 :: CONFORMATION OF PROTEINS. e-Krishi Shiksha. [Link]

  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. [Link]

  • Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

Sources

Troubleshooting Guide & FAQs: Fmoc-D-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common aggregation issues and other challenges encountered during the synthesis of peptides containing Fmoc-D-Orn(Ivdde)-OH. As your dedicated support partner, our goal is to provide you with the in-depth technical knowledge and practical, field-proven solutions to ensure the success of your peptide synthesis projects.

Introduction to this compound

This compound is an orthogonally protected amino acid derivative crucial for advanced peptide synthesis strategies, such as the creation of branched or cyclic peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine is base-labile, while the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group on the δ-amine of the ornithine side-chain is selectively removed with hydrazine.[1][2] This orthogonality is key to complex peptide design.[3]

However, the incorporation of this compound, and the subsequent growth of the peptide chain, can sometimes lead to on-resin aggregation. This phenomenon, driven by intermolecular hydrogen bonding and hydrophobic interactions, can severely hinder coupling and deprotection steps, leading to truncated sequences and difficult purifications.[4][5] This guide provides a structured approach to identifying, understanding, and overcoming these challenges.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.

Issue 1: Poor Solubility of this compound During Coupling

Symptoms:

  • The this compound fails to dissolve completely in standard coupling solvents like DMF or NMP.

  • Visible particulate matter in the amino acid solution before it's added to the reaction vessel.

Root Cause Analysis: Fmoc-protected amino acids, particularly those with bulky side-chain protecting groups like ivDde, can exhibit limited solubility in common SPPS solvents.[6] While this compound is generally soluble in DMF and DMSO, factors like low solvent quality (e.g., water content), low temperature, or high concentration can impede dissolution.[2]

Solutions:

  • Solvent Optimization:

    • Primary Choice: High-purity, peptide synthesis-grade DMF or NMP should be your first choice.[6]

    • Co-Solvents: If solubility remains an issue, consider using a mixture of DMF and DMSO. A 50:50 mixture can often enhance solubility.[6] DMSO is a powerful dissociating solvent that can disrupt intermolecular hydrogen bonds causing aggregation.[7]

    • Gentle Warming: Warming the solution slightly (e.g., to 30-40°C) can aid dissolution. Avoid excessive heat, which could risk racemization or degradation.

  • Sonication: Brief sonication of the amino acid solution can help break up small aggregates and promote complete dissolution.[4]

  • Concentration Adjustment: Prepare the amino acid solution at the lowest effective concentration required for your coupling protocol to maintain solubility.

Issue 2: Incomplete or Slow Coupling Reactions

Symptoms:

  • Positive Kaiser test (or other amine test) after a standard coupling time, indicating unreacted free amines on the resin.

  • Low yield of the desired peptide upon cleavage.

  • Presence of deletion sequences (peptide minus one or more amino acids) in the final crude product, as identified by mass spectrometry.

Root Cause Analysis: Incomplete coupling is a classic sign of peptide aggregation on the solid support.[4] As the peptide chain elongates, it can fold into secondary structures (like β-sheets) stabilized by hydrogen bonds. This aggregated state sterically hinders the incoming activated amino acid from reaching the N-terminal amine, slowing down or preventing the coupling reaction.[5][8] The bulky nature of the ivDde group itself can also contribute to steric hindrance in certain sequence contexts.[2]

Solutions:

The key is to disrupt the secondary structures causing the aggregation.

G cluster_0 Initial Observation cluster_1 Immediate Actions (Level 1) cluster_2 Advanced Strategies (Level 2) cluster_3 Proactive Measures (Level 3) A Positive Kaiser Test (Incomplete Coupling) B Extend Coupling Time (e.g., double the time) A->B C Perform a Double Coupling A->C D Change Solvent System (e.g., NMP, DMF/DMSO) B->D E Use Stronger Coupling Reagents (e.g., HATU, HCTU) C->E F Increase Temperature (Microwave Synthesis) D->F G Incorporate 'Structure-Breaking' Residues (e.g., Pseudoprolines) F->G H Use Backbone Protection (e.g., Dmb/Hmb) F->H

Caption: Troubleshooting workflow for incomplete peptide coupling.

Detailed Protocols & Explanations:

  • Change Solvents: Switching from DMF to NMP or using a DMF/DMSO mixture can disrupt hydrogen bonding and improve solvation of the peptide-resin complex.[4][7]

  • Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) is highly effective at breaking up aggregates by providing energy to disrupt intermolecular forces, thereby accelerating coupling reactions.[5][9]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can interfere with hydrogen bonding networks, though this should be used judiciously as it can complicate purification.[4]

Table 1: Comparison of Coupling Reagents for Difficult Sequences

Coupling ReagentClassActivation MechanismKey Advantages for Aggregated Sequences
HBTU/HATU Aminium/UroniumForms an active OAt/OBt esterHighly reactive, fast kinetics, effective at overcoming steric hindrance. HATU is generally considered more potent.[8][10]
PyBOP PhosphoniumForms an active OBt esterRobust and efficient, a standard choice for difficult couplings.[8][10]
DIC/Oxyma CarbodiimideForms an active Oxyma esterLower risk of racemization compared to HOBt, provides good activation.
Issue 3: Sluggish or Incomplete ivDde Group Removal

Symptoms:

  • A significant portion of the peptide retains the ivDde group after multiple treatments with 2% hydrazine in DMF.

  • Difficulty in subsequent on-resin modification at the Ornithine side-chain.

Root Cause Analysis: While the ivDde group is designed for orthogonal removal, its deprotection can be sluggish, especially if the peptide sequence is aggregated or if the this compound residue is near the C-terminus.[1][11] The aggregated peptide-resin matrix can physically block the hydrazine from accessing the ivDde group.

Solutions:

  • Optimize Deprotection Conditions:

    • Increase Hydrazine Concentration: While the standard is 2% hydrazine monohydrate in DMF, increasing the concentration to 4-5% can sometimes improve removal efficiency.[11] Caution: Higher concentrations of hydrazine can potentially cause side reactions, such as peptide cleavage at Glycine residues.[12]

    • Increase Reaction Time and Repetitions: Instead of a few short treatments, increase the duration of each treatment (e.g., 10-15 minutes) and the number of repetitions.[12][13] Monitoring the release of the indazole byproduct at 290 nm can help determine when the reaction is complete.[1][14]

  • Alternative Deprotection Reagents:

    • For sensitive peptides where hydrazine is a concern, a solution of hydroxylamine hydrochloride and imidazole in NMP can be a milder alternative for removing Dde/ivDde groups.[12]

Table 2: Standard vs. Optimized ivDde Deprotection Protocols

ParameterStandard Protocol[12]Optimized Protocol for Aggregated Peptides
Reagent 2% Hydrazine monohydrate in DMF2-4% Hydrazine monohydrate in DMF/DMSO (1:1)
Treatment Time 3 x 3 minutes3-5 x 10-15 minutes
Temperature Room TemperatureRoom Temperature or gentle warming to 30°C
Monitoring Optional (visual check)Recommended: Spectrophotometric monitoring at 290 nm[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of peptide aggregation during SPPS? A1: Peptide aggregation during SPPS is primarily caused by the formation of stable secondary structures, most notably β-sheets, through inter-chain hydrogen bonding.[5] Hydrophobic amino acid sequences are particularly prone to this, as their side chains promote strong intermolecular interactions, leading to poor solvation of the growing peptide chain by the synthesis solvents.[5] This self-association of the peptide-resin complex can physically block reactive sites, leading to incomplete coupling and deprotection reactions.[4]

Q2: When should I consider using "structure-disrupting" elements in my peptide sequence? A2: Proactively incorporating structure-disrupting elements is advisable when you anticipate a "difficult sequence." Indicators of a potentially difficult sequence include:

  • Long stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu).[5]

  • Sequences known from literature or experience to be aggregation-prone.

  • Peptides longer than 15-20 residues.[4]

Two highly effective strategies are:

  • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, similar to proline.[5] This structural disruption hinders the formation of the extended β-sheet structures responsible for aggregation. The native residue is regenerated during the final acid cleavage.[10]

  • Backbone Protection: Using groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen of an amino acid (often Glycine) effectively prevents hydrogen bond formation.[4][10] Incorporating a Dmb/Hmb-protected residue every 6-7 amino acids can significantly mitigate aggregation.[4]

G cluster_0 Standard Peptide Backbone cluster_1 Aggregation-Prone Structure cluster_2 Disrupted Structure A ...-NH-CHR-CO- NH-CHR-CO- NH-CHR-CO-... H_bond H-Bonding B ...-NH-CHR-CO- NH-CHR-CO- NH-CHR-CO-... C ...-NH-CHR-CO- NH-CHR-CO- NH-CHR-CO-... B:f1->C:f1 β-Sheet Formation D ...-NH-CHR-CO- N(Dmb)-CHR-CO- NH-CHR-CO-... No_H_bond No H-Bonding

Caption: Dmb backbone protection prevents H-bonding.

Q3: Are there alternatives to this compound for orthogonal side-chain deprotection? A3: Yes, several other protecting groups offer orthogonality for the Ornithine (or Lysine) side chain. The choice depends on the specific chemical compatibilities required for your synthesis.

Table 3: Common Orthogonal Protecting Groups for Orn/Lys Side Chains

Protecting GroupAbbreviationCleavage ConditionOrthogonal ToKey Considerations
Allyloxycarbonyl AllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Fmoc, Boc, tBu, TrtMild, neutral cleavage. Not compatible with hydrazine used for ivDde removal.[1]
tert-Butoxycarbonyl BocMild acid (e.g., 1-2% TFA in DCM)Fmoc, AllocProvides a different acid lability compared to standard side-chain groups (e.g., tBu, Trt) removed by strong acid.
Monomethoxytrityl MmtVery mild acid (e.g., 1% TFA in DCM)Fmoc, Boc, tBu, AllocHighly acid-labile, useful for selective deprotection on-resin when other acid-labile groups must remain.[15]
Dde Dde2% Hydrazine in DMFFmoc, Boc, tBu, TrtLess sterically hindered than ivDde and easier to remove, but more prone to migration and premature loss during long syntheses.[1][11]

Q4: Can I use this compound in a Boc-SPPS strategy? A4: Yes, this is a valid and powerful approach. The ivDde group is stable to the repetitive TFA treatments used for N-terminal Boc group removal and the strong acids (like HF) used for final cleavage and deprotection of Bzl-based side-chain protecting groups.[11] This "three-dimensional" orthogonality allows for the selective deprotection and modification of the Ornithine side chain on-resin within a Boc-SPPS framework.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Peptides.co.uk. [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. (2012). National Institutes of Health (NIH). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Optimizing the removal of an ivDde protecting group. (2023). Biotage. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2020). National Institutes of Health (NIH). [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. AAPPTEC Peptides. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? (2013). Reddit. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biophoretics. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. (1990). RSC Publishing. [Link]

Sources

Technical Support Center: Ivdde Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group. This resource is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered, hydrazine-labile protecting group for orthogonal peptide synthesis and bioconjugation. Here, we address common challenges, with a primary focus on troubleshooting slow or incomplete Ivdde deprotection kinetics.

Introduction to Ivdde Chemistry

The Ivdde group is an advanced analogue of the Dde protecting group, engineered for enhanced stability. Its primary advantage lies in its orthogonality to both acid-labile (Boc, Trt) and standard base-labile (Fmoc) protecting groups, allowing for precise, site-specific deprotection of amine functionalities.[1] This feature is critical for synthesizing complex peptides, including branched and cyclic structures, or for attaching payloads and labels to specific sites.[2]

Deprotection is typically achieved with a dilute solution of hydrazine in a suitable solvent like N,N-Dimethylformamide (DMF). The reaction proceeds via nucleophilic attack by hydrazine, leading to the release of the free amine and a stable, chromophoric pyrazole byproduct, which can be monitored spectrophotometrically around 290 nm to track the reaction's progress.[1][2]

While robust, the steric hindrance that gives Ivdde its stability can sometimes lead to sluggish or incomplete removal, a common frustration in the lab.[1][3] This guide provides a systematic approach to diagnosing and resolving these kinetic issues.

Troubleshooting Guide & FAQs

This section is structured to directly answer the most common questions and issues encountered during Ivdde deprotection.

Q1: My Ivdde deprotection is extremely slow or incomplete. What are the most likely causes?

Slow kinetics are the most frequently reported issue with Ivdde removal. Several factors, often related to steric hindrance and accessibility, can be at play:

  • Peptide Aggregation: The growing peptide chain can fold or aggregate upon itself on the solid-phase support, physically shielding the Ivdde group from the hydrazine reagent. This is a primary cause of incomplete deprotection.[2][4]

  • Position in Sequence: An Ivdde-protected residue located near the C-terminus or within a known aggregating sequence is often significantly harder to deprotect.[2][3]

  • Suboptimal Reagent Concentration: The standard 2% (v/v) hydrazine in DMF may be insufficient for particularly stubborn sequences.

  • Insufficient Reaction Time/Iterations: A single, short treatment is often not enough to drive the reaction to completion.

  • Inefficient Mixing: Poor mixing can lead to localized depletion of the hydrazine reagent around the resin beads, slowing down the reaction.[5]

Q2: How can I systematically optimize my deprotection protocol to improve the yield?

Optimization should be approached by methodically adjusting key reaction parameters. A Biotage study on a model peptide demonstrated a clear path for optimization.[5]

  • Increase Hydrazine Concentration: This is often the most effective first step. Increasing the concentration from the standard 2% to 4% or 5% in DMF can dramatically improve deprotection efficiency without causing significant side reactions for most peptides.[1][5][6] In very difficult cases, concentrations as high as 10% have been used.[4]

  • Increase the Number of Treatments (Iterations): Instead of a single long exposure, multiple shorter treatments are more effective. A standard protocol involves 3 treatments of 3-10 minutes each.[4][5] If deprotection is still incomplete, increasing to 4 or 5 iterations can help.[7]

  • Extend Reaction Time per Treatment: While less impactful than concentration or iterations, modestly increasing the time for each treatment (e.g., from 3 minutes to 5 or 10 minutes) can improve results.[4][5]

  • Ensure Efficient Mixing: The choice of mixing mechanism (e.g., orbital shaking, nitrogen bubbling, oscillating mixing) is important. Ensure the resin is fully suspended in the reagent solution throughout the reaction to maximize surface area contact.[5]

The following DOT script visualizes a logical troubleshooting workflow for slow Ivdde deprotection.

G cluster_0 cluster_1 cluster_2 A Start: Incomplete Ivdde Deprotection (<95% Completion) B Step 1: Increase Hydrazine Concentration to 4-5% in DMF A->B Initial Action C Step 2: Increase Number of Treatments to 3-5 Iterations B->C If still incomplete D Step 3: Extend Time per Treatment (e.g., 5-10 min) C->D If still incomplete E Analyze Progress (e.g., HPLC, UV @ 290nm) D->E F Success: Deprotection >95% E->F Problem Solved G Advanced Troubleshooting: Consider Alternative Reagents or Strategies E->G Problem Persists G->B Re-evaluate & Iterate

Caption: Troubleshooting workflow for slow Ivdde deprotection.

Q3: Are there alternatives to hydrazine for Ivdde removal? What if I need to preserve an Fmoc group?

Yes. The standard hydrazine protocol will also cleave Fmoc groups.[1][8] If you need to maintain an N-terminal Fmoc group while deprotecting a side-chain Ivdde, a different reagent system is required.

  • Hydroxylamine Hydrochloride and Imidazole: A solution of hydroxylamine hydrochloride with imidazole in N-Methyl-2-pyrrolidone (NMP) provides true orthogonality with the Fmoc group.[1][8] This method is milder but typically requires longer reaction times (e.g., 30-60 minutes).[1][8]

Q4: My peptide is known to aggregate. Are there any special tricks to improve deprotection?

Peptide aggregation is a major hurdle.[4] To mitigate its effects:

  • Pre-Cleavage Swelling: Before adding the hydrazine solution, swell the resin in a solvent mixture known to disrupt secondary structures, such as DMF:DCM (1:1), for an extended period (e.g., 1 hour).[4]

  • Elevated Temperature: Increasing the reaction temperature can disrupt aggregation and increase reaction rates. However, this should be approached with caution as elevated temperatures can potentially lead to side reactions. Monitor your peptide's stability carefully.[9]

Q5: How can I monitor the deprotection reaction to know when it's complete?

There are two primary methods:

  • UV-Vis Spectrophotometry: The indazole byproduct of the deprotection reaction has a strong UV absorbance around 290 nm.[1][2] You can collect the filtrate after each hydrazine treatment and measure its absorbance. The reaction is complete when the absorbance returns to baseline.[10][11] This method is particularly well-suited for automated synthesizers with in-line UV detectors.

  • LC-MS Analysis of a Test Cleavage: After the deprotection protocol, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry.[12] This provides the most definitive confirmation of complete Ivdde removal by showing the disappearance of the protected peptide mass and the appearance of the deprotected peptide mass.

Data Summary & Protocols

Table 1: Recommended Conditions for Ivdde Deprotection
ParameterStandard ProtocolOptimized for Sluggish RemovalFmoc-Orthogonal Method
Reagent 2% Hydrazine monohydrate in DMF4-10% Hydrazine monohydrate in DMFHydroxylamine HCl / Imidazole in NMP
Concentration 2% (v/v)4-5% is a good starting point[5][6]~1 eq. NH₂OH·HCl, ~0.75 eq. Imidazole[8]
Reaction Time 3 minutes per treatment3-10 minutes per treatment[4]30-60 minutes total
Iterations 3 treatments[8]3-5 treatments[7]1 treatment
Temperature Room TemperatureRoom Temperature (or cautiously elevated)Room Temperature
Key Advantage Fast and effective for many sequencesOvercomes kinetic barriersPreserves Fmoc protecting groups[1][8]
Experimental Protocols

Protocol 1: Standard Hydrazine-Mediated Ivdde Deprotection

This protocol is the standard procedure for removing Ivdde when Fmoc group preservation is not required.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes in a suitable reaction vessel.

  • N-Terminal Protection: Ensure the N-terminal amine is protected (e.g., with a Boc group), as hydrazine will remove Fmoc groups.[1][8]

  • Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.

  • First Treatment: Drain the DMF from the resin. Add the 2% hydrazine solution (approx. 25 mL per gram of resin) and agitate gently for 3 minutes at room temperature.[8]

  • Collection & Repetition: Drain the deprotection solution. Repeat step 4 two more times for a total of three treatments.[1]

  • Washing: After the final treatment, wash the resin thoroughly with DMF (3-5 times) to remove the cleaved byproduct and excess hydrazine.[1] The resin is now ready for the next synthetic step.

Protocol 2: Optimized Deprotection for Difficult Sequences

This protocol incorporates adjustments for sluggish reactions.

  • Resin Preparation: Swell the peptide-resin as described in Protocol 1. Consider pre-swelling in DMF:DCM (1:1) if aggregation is suspected.[4]

  • Reagent Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.[1][5]

  • Deprotection Cycle:

    • Drain the solvent from the resin.

    • Add the 4% hydrazine solution and agitate for 5 minutes.

    • Drain the solution.

    • Repeat this cycle 3 to 5 times, monitoring the reaction progress via UV absorbance of the filtrate if possible.

  • Washing: Perform extensive washing with DMF (at least 5 times) to ensure all byproducts are removed.

The following DOT script illustrates the chemical mechanism of hydrazine-mediated Ivdde deprotection.

G cluster_0 Ivdde Deprotection Mechanism Ivdde_Protected_Amine R-NH-Ivdde (Protected Amine) Free_Amine R-NH₂ (Deprotected Amine) Ivdde_Protected_Amine->Free_Amine Nucleophilic Attack & Intramolecular Cyclization Hydrazine H₂N-NH₂ (Hydrazine) Byproduct Pyrazole Byproduct (UV Active @ 290nm)

Caption: Hydrazine-mediated Ivdde deprotection mechanism.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?[Link]

  • ResearchGate. (n.d.). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. [Link]

  • Merck Millipore. (n.d.). NEW Orthogonally protected lysine derivatives Novabiochem®. [Link]

  • PubMed. (1998, February). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. [Link]

  • Merck. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • RSC Publishing. (n.d.). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Technical Support Center: Improving Branched Peptide Yield with Fmoc-D-Orn(ivDde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of branched peptides using Fmoc-D-Orn(ivDde)-OH. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize synthesis yields. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity products.

Core Concepts: The Strategy of Orthogonal Protection

The successful synthesis of complex molecules like branched peptides hinges on the principle of orthogonal protection.[1][2] This strategy involves using multiple protecting groups that can be removed under distinct chemical conditions without affecting the others.[3][4] In this context, this compound is a powerful tool for creating a specific branching point.

  • Nα-Fmoc group: This is the temporary protecting group for the alpha-amine of the ornithine. It is base-labile and removed at each cycle of solid-phase peptide synthesis (SPPS) using a piperidine solution.[5]

  • Nδ-ivDde group: This is an auxiliary orthogonal protecting group on the side-chain amine. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is stable to the basic conditions of Fmoc removal and the acidic conditions used for final cleavage from most resins.[5][6] It is selectively removed using a dilute hydrazine solution.[5][7]

This orthogonality allows you to first synthesize a linear peptide backbone, then selectively deprotect the ornithine side-chain to initiate the growth of a second peptide branch. The ivDde group is a more sterically hindered and stable version of the Dde group, making it less prone to premature loss or migration during prolonged syntheses.[5][8]

G Start Start with Resin Linear_SPPS 1. Synthesize Linear Peptide (Standard Fmoc-SPPS Cycles) Start->Linear_SPPS Incorporate_Orn 2. Incorporate This compound Linear_SPPS->Incorporate_Orn Continue_Linear 3. Continue Linear Synthesis (Optional) Incorporate_Orn->Continue_Linear Selective_Deprotection 4. Selective ivDde Removal (2-5% Hydrazine in DMF) Continue_Linear->Selective_Deprotection Linear chain complete Branch_SPPS 5. Synthesize Branched Chain (Fmoc-SPPS on Side-Chain) Selective_Deprotection->Branch_SPPS Free side-chain amine Final_Cleavage 6. Global Deprotection & Cleavage (TFA Cocktail) Branch_SPPS->Final_Cleavage End Purify Branched Peptide Final_Cleavage->End

Caption: High-level workflow for branched peptide synthesis using this compound.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of the lysine analogue, Fmoc-L-Lys(ivDde)-OH? While both can be used for branching, this compound incorporates a D-amino acid into the backbone. This can impart significant resistance to enzymatic degradation in biological systems, potentially increasing the in vivo half-life of the peptide. The choice depends entirely on the desired properties of the final product. The synthetic and deprotection chemistries are nearly identical.

Q2: What are the standard conditions for ivDde group removal? The most common method is treatment with a 2% (v/v) solution of hydrazine monohydrate in N,N-Dimethylformamide (DMF).[5][6] Typically, the peptide-resin is treated with this solution for 3-10 minutes, and the process is repeated 3 to 5 times to ensure complete removal.[5][9]

Q3: Can I monitor the ivDde deprotection reaction? Yes. The cleavage of the ivDde group by hydrazine produces a stable, chromophoric pyrazole byproduct that absorbs strongly around 290 nm.[5][7][10] You can collect the filtrate after each hydrazine treatment and measure its absorbance to monitor the reaction's progress until no more byproduct is released.

Q4: Is the ivDde group completely stable to 20% piperidine in DMF? The ivDde group is significantly more stable than the Dde group and is designed to withstand standard Fmoc deprotection conditions.[8] However, in very long and complex syntheses involving numerous piperidine treatments, a minor loss of the ivDde group can sometimes occur. The ivDde group's enhanced stability makes it the preferred choice for multi-step syntheses.[5]

Q5: What are the main challenges I should anticipate when synthesizing branched peptides? The primary challenges are steric hindrance and peptide aggregation.[11][12] As the branched structure grows, the peptide chains can crowd each other, leading to poor reagent access and inefficient coupling reactions.[13][14] This can result in low yields and the formation of deletion sequences.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of branched peptides with this compound.

Problem 1: Incomplete ivDde Deprotection
  • Symptom: After synthesizing the branch and cleaving the peptide, HPLC and MS analysis reveals a significant peak corresponding to the mass of the linear peptide backbone without the branch.

  • Potential Causes:

    • Insufficient Hydrazine Exposure: The deprotection reaction may be sluggish due to steric hindrance from the surrounding peptide sequence or aggregation, requiring more aggressive conditions.[6][10]

    • Peptide Aggregation: The peptide chains on the resin may have collapsed or formed secondary structures, physically blocking hydrazine from reaching the ivDde group.

    • Reagent Degradation: The hydrazine solution may have degraded over time. It is best to use a freshly prepared solution.

  • Solutions & Optimization:

    • Increase Hydrazine Concentration: For difficult sequences, increasing the hydrazine concentration from 2% to 4-5% in DMF can significantly improve deprotection efficiency.[5][14][15]

    • Extend Reaction Time & Repetitions: Increase the duration of each treatment to 10-15 minutes and the number of repetitions to 5 or more. One study found that increasing hydrazine concentration was more effective than simply increasing reaction time or iterations at a lower concentration.[15]

    • Perform a Test Cleavage: Before committing to the branch synthesis, take a small sample of resin after ivDde deprotection, cleave it, and analyze by HPLC-MS. This confirms the presence of the free amine on the Orn side-chain and saves valuable reagents if deprotection was incomplete.

    • Improve Resin Solvation: Before adding the hydrazine solution, wash the resin extensively with a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP), or use a small percentage of a chaotropic agent.

ParameterStandard ConditionOptimized Condition (for difficult sequences)
Reagent 2% (v/v) Hydrazine in DMF4-5% (v/v) Hydrazine in DMF
Time per Treatment 3-10 minutes10-15 minutes
Repetitions 35 or more
Monitoring Recommended (UV-Vis at 290 nm)Crucial
Problem 2: Low Yield of the Final Branched Peptide
  • Symptom: The final purified yield is low, and HPLC analysis shows multiple peaks, including deletion sequences (missing one or more amino acids in the branch).

  • Potential Causes:

    • Steric Hindrance: The primary cause is often steric hindrance at the branching point, which leads to slow and incomplete coupling reactions, especially for the first few amino acids of the branch.[16][17] Bulky amino acids are particularly difficult to couple efficiently.[16][18]

    • Peptide Aggregation: As the branch elongates, inter- and intra-chain hydrogen bonding can cause aggregation, preventing coupling reagents from reaching the N-terminus of the growing branch.[12]

    • Incomplete ivDde Deprotection: As detailed in Problem 1, if the branching point is not fully deprotected, no branch will form on that portion of the resin.

  • Solutions & Optimization:

    • Utilize Microwave-Enhanced SPPS: Microwave energy can help overcome steric challenges and disrupt aggregation, leading to more efficient coupling and higher purity of the final branched peptide.[14]

    • Implement Double Coupling: For the first 3-5 amino acids of the branch, and for any known "difficult" residues (e.g., Val, Ile), routinely perform a second coupling with a fresh solution of activated amino acid to drive the reaction to completion.[16]

    • Use a Stronger Coupling Reagent: Switch from standard HBTU/DIC activators to more potent reagents like HATU or COMU, which can improve coupling efficiency for sterically hindered positions.

    • Monitor Coupling Completion: Use an in-process test like the Kaiser test to check for the presence of free primary amines after coupling.[16] A positive result (blue beads) indicates an incomplete reaction, and a second coupling should be performed immediately.[16]

G cluster_mech Start Ornithine Side-Chain (ivDde Protected) Deprotection Treat with Hydrazine/DMF Start->Deprotection Free_Amine Free Side-Chain Amine (-NH2) Deprotection->Free_Amine Removes ivDde Couple_AA Couple Activated Fmoc-AA-OH Free_Amine->Couple_AA Branched New Peptide Bond Formed (Branch Initiated) Couple_AA->Branched

Caption: Selective deprotection and initiation of the peptide branch at the Orn side-chain.

Key Experimental Protocols

Protocol 1: Optimized ivDde Deprotection

This protocol is designed to ensure complete deprotection, especially for challenging sequences.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Solution Preparation: Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in peptide synthesis-grade DMF.

  • First Treatment: Drain the DMF from the resin. Add the 4% hydrazine solution (using approx. 10 mL per gram of resin) and agitate gently at room temperature for 15 minutes.

  • Monitoring (Optional but Recommended): Drain the solution and collect the filtrate. Measure its absorbance at 290 nm.

  • Repeat Treatments: Repeat step 3 at least four more times for a total of five treatments. Collect the filtrate each time to monitor the reaction's progress. The reaction is complete when the absorbance of the filtrate returns to baseline.

  • Washing: After the final treatment, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine and the pyrazole byproduct.

  • Confirmation (Optional but Recommended): Perform a test cleavage on a small resin sample to confirm complete removal of the ivDde group by HPLC-MS before proceeding with branch synthesis.

Protocol 2: Kaiser Test for Coupling Completion

This test detects free primary amines on the resin.

  • Sample Collection: After a coupling reaction, remove a small sample of resin beads (approx. 2-5 mg) and place them in a small glass test tube.

  • Washing: Wash the beads thoroughly with ethanol (3 x 1 mL) to remove any residual reagents, then discard the ethanol.

  • Reagent Addition: Add 2-3 drops each of the following three reagents:

    • Reagent A: 5% (w/v) ninhydrin in ethanol

    • Reagent B: 80% (w/v) phenol in ethanol

    • Reagent C: 2% (v/v) 0.001M KCN in pyridine

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Negative (Coupling Complete): Beads and solution remain colorless or turn yellow.

    • Positive (Coupling Incomplete): Beads and/or solution turn a deep blue or purple.[16] If the test is positive, a second coupling is required.

Analytical Characterization of Branched Peptides

Confirming the identity and purity of your final product is critical. A combination of analytical techniques is required for full characterization.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm that the molecular weight of the final product matches the theoretical mass of the desired branched peptide.[19][20][21] This is the primary method to verify that the branch was successfully added.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is essential for determining the purity of the crude and purified peptide.[22][23] A single, sharp peak is indicative of a high-purity product.

  • Tandem MS (MS/MS): For unambiguous confirmation, MS/MS can be used to fragment the peptide and confirm the sequence of both the backbone and the branch.[19]

References

  • Creative Peptides. (n.d.). Branched Peptides Synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • Mezo, G., et al. (2000). Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains. Journal of Peptide Science, 6(5), 211-224.
  • Mas-Moruno, C., et al. (2024). Novel Biomaterials: The Evolution of Branched Peptides.
  • BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Biotage. (2023). Optimizing the removal of an ivDde protecting group.
  • Fotouhi, N., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 92(26), 12485-12489.
  • LifeTein. (2024). Branched Peptides and MAPs.
  • Tyreman, M., et al. (2025).
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • BenchChem. (n.d.). The Chemistry of the Dde Protecting Group: A Technical Guide.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry.
  • ResearchGate. (2021). Thermal Induced Polymerization of L-Lysine forms Branched Particles with Blue Fluorescence.
  • Creative Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
  • Fournier, I., et al. (2000). Sequencing of a Branched Peptide Using Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry, 35(12), 1425-33.
  • ResearchGate. (2017). Problem with ivDde deprotection on resin?.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(ivDde)-OH Novabiochem.
  • BenchChem. (n.d.). Technical Support Center: Fmoc-Val-OH-¹⁵N Peptide Synthesis.
  • ResearchGate. (n.d.). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis.
  • Albericio, F., & Carpino, L. A. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Chemical Biology of Peptides.
  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
  • Wiley Online Library. (n.d.). Branched Multimeric Peptides as Affinity Reagents for the Detection of α-Klotho Protein.
  • Alfa Chemistry. (n.d.). CAS 1198321-33-3 Fmoc-Orn(ivDde)-OH.
  • ResearchGate. (2025).
  • ChemPep. (n.d.). 204777-78-6 | Fmoc-Lys(ivDde)-OH.
  • ResolveMass Laboratories Inc. (2025).
  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
  • International Journal of Science and Research Archive. (2025).
  • Merck. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc-D-Lys(ivDde)-OH Novabiochem.
  • Merck. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(ivDde)-OH Novabiochem.
  • Advanced ChemTech. (n.d.). Fmoc-Orn(ivDde)-OH.

Sources

Technical Support Center: Stability of the Ivdde Protecting Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice on the stability of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group, particularly concerning its stability to repeated piperidine treatment during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to anticipate and address challenges, ensuring the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the Ivdde protecting group and why is it used?

The Ivdde group is a super-sterically hindered amine-protecting group, derived from dimedone. It is primarily used to protect the side-chain amino groups of amino acids, most commonly lysine, during Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is its orthogonality to the widely used Fmoc (acid-labile) and Boc (base-labile) protecting groups. This orthogonality allows for the selective deprotection of the Ivdde group on the solid support, enabling site-specific modifications of the peptide, such as branching, cyclization, or the attachment of labels.[1][2]

Q2: Is the Ivdde group completely stable to the piperidine used for Fmoc deprotection?

While the Ivdde group is designed to be stable to the standard 20% piperidine in DMF solution used for N-terminal Fmoc deprotection, it is not completely inert to repeated and prolonged exposure.[3] For most standard syntheses, the stability is sufficient. However, in the synthesis of long peptides requiring numerous Fmoc deprotection cycles, some premature cleavage of the Ivdde group can occur.[4]

Q3: What is the difference in stability between Dde and Ivdde?

The Ivdde group is a more sterically hindered analogue of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This increased steric bulk makes Ivdde significantly more robust and less prone to premature removal and side-chain migration during piperidine treatment compared to Dde.[5] The Dde group has been shown to be susceptible to migration to an unprotected lysine side chain, a reaction that is accelerated by piperidine.[6]

Q4: How is the Ivdde group typically removed?

The standard and most efficient method for the removal of the Ivdde group is treatment with a dilute solution of hydrazine (typically 2-4% in DMF).[4] The progress of the deprotection can often be monitored by UV spectrophotometry by detecting the release of a chromophoric byproduct.[7]

Troubleshooting Guide

This section addresses common problems encountered related to the stability of the Ivdde protecting group during SPPS.

Problem 1: Premature cleavage of the Ivdde group.
  • Symptom: You observe unexpected side products in your crude peptide, often corresponding to the mass of the peptide with a deprotected lysine side chain or subsequent modifications at that site.

  • Causality: While robust, the Ivdde group can undergo slow cleavage upon repeated exposure to the basic conditions of Fmoc deprotection (20% piperidine in DMF).[3] This is particularly relevant for the synthesis of long peptides that require a high number of deprotection cycles. The cumulative exposure to piperidine can lead to a noticeable loss of the Ivdde group.

  • Solutions:

    • Minimize Piperidine Exposure: Reduce the deprotection time to the minimum required for complete Fmoc removal. For many standard couplings, two treatments of 3-5 minutes with 20% piperidine are sufficient.[2]

    • Use a Milder Base for Fmoc Deprotection: Consider using a less nucleophilic base or a lower concentration of piperidine if your peptide sequence is known to be stable to such conditions. Alternatives like 4-methylpiperidine or piperazine have been explored as replacements for piperidine in Fmoc deprotection.[3][8]

    • Strategic Placement of Ivdde-Protected Residues: If possible, incorporate the Ivdde-protected amino acid later in the synthesis to reduce the number of piperidine treatment cycles it is subjected to.

Problem 2: Incomplete Ivdde removal with hydrazine.
  • Symptom: After treatment with hydrazine, you still detect a significant amount of Ivdde-protected peptide by mass spectrometry or HPLC.

  • Causality: Incomplete deprotection is often due to steric hindrance or peptide aggregation on the solid support, which can limit the access of hydrazine to the Ivdde group. This is more common when the Ivdde-protected residue is located near the C-terminus or within a hydrophobic or self-aggregating sequence.[5][9]

  • Solutions:

    • Increase Hydrazine Concentration: Increasing the hydrazine concentration from the standard 2% to 4% in DMF can significantly improve the efficiency of Ivdde removal.[5]

    • Prolonged Reaction Time and Repeated Treatments: Increase the reaction time with the hydrazine solution and perform multiple treatments (e.g., 3-5 times) to ensure complete deprotection.[4]

    • Incorporate "Difficult Sequence" Solvents: During the hydrazine treatment, consider using solvents known to disrupt secondary structures and reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

Problem 3: Side product formation during Ivdde removal.
  • Symptom: Besides the desired deprotected peptide, you observe other unexpected peaks in your analytical data after hydrazine treatment.

  • Causality: Hydrazine is a strong nucleophile and can react with other functionalities on the peptide if not used carefully. For example, it can lead to the cleavage of certain protecting groups or side reactions with specific amino acid side chains.

  • Solutions:

    • N-terminal Protection: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group) before treating with hydrazine, as hydrazine can also remove the Fmoc group.[4]

    • Careful Selection of Orthogonal Protecting Groups: Ensure that all other side-chain protecting groups are compatible with the hydrazine treatment conditions.

Data Summary and Protocols

Table 1: Comparative Stability of Amine Protecting Groups in SPPS
Protecting GroupCleavage ConditionsStability to 20% Piperidine/DMFStability to TFAKey Considerations
Fmoc 20% Piperidine/DMFLabileStableStandard α-amino protecting group in Fmoc-SPPS.
Boc TFAStableLabileStandard α-amino protecting group in Boc-SPPS.
Dde 2% Hydrazine/DMFModerately StableStableProne to migration with repeated piperidine treatment.[6]
Ivdde 2-4% Hydrazine/DMFHighly Stable StableMore robust than Dde, but can show some lability in long syntheses.[3][5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Ivdde Group Removal with Hydrazine
  • Ensure the N-terminus of the peptide is protected (e.g., with a Boc group).

  • Wash the peptide-resin with DMF.

  • Prepare a 2% or 4% (v/v) solution of hydrazine hydrate in DMF.

  • Add the hydrazine solution to the resin and agitate for 10-30 minutes at room temperature.

  • Drain the solution.

  • Repeat the hydrazine treatment 2-4 more times until deprotection is complete (can be monitored by a colorimetric test or by collecting the filtrate and measuring its UV absorbance).

  • Wash the resin thoroughly with DMF (5-7 times).

Visualizing the Chemistry: Reaction Mechanisms

To better understand the processes involved, the following diagrams illustrate the key chemical transformations.

Diagram 1: Fmoc Deprotection by Piperidine

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Deprotected_Peptide H₂N-Peptide Intermediate->Deprotected_Peptide - CO₂ Fulvene Dibenzofulvene Intermediate->Fulvene β-elimination Fulvene_Adduct Dibenzofulvene-Piperidine Adduct Piperidine Piperidine Fulvene->Fulvene_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Diagram 2: Ivdde Deprotection by Hydrazine

Ivdde_Deprotection Ivdde_Peptide Ivdde-NH-Peptide Hydrazine_Adduct Hydrazine Adduct Ivdde_Peptide->Hydrazine_Adduct + H₂NNH₂ Cyclized_Intermediate Cyclized Intermediate Hydrazine_Adduct->Cyclized_Intermediate Intramolecular Attack Deprotected_Peptide H₂N-Peptide Cyclized_Intermediate->Deprotected_Peptide Byproduct Hydrazone Byproduct Cyclized_Intermediate->Byproduct Hydrazine H₂NNH₂

Sources

Ivdde Protecting Group Technical Support Center: A Guide to Minimizing Migration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable tool in solid-phase peptide synthesis (SPPS) and seek to mitigate the challenge of its migration. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your complex peptide syntheses.

Understanding the Ivdde Protecting Group and the Challenge of Migration

The Ivdde group is an essential orthogonal protecting group in Fmoc-based SPPS. Its stability to the standard basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and acidic conditions for cleavage from the resin (e.g., TFA) makes it ideal for the synthesis of branched or cyclic peptides and for site-specific modifications.[1][2] The Ivdde group is selectively removed using a dilute solution of hydrazine in DMF.[3]

However, a known issue with the related Dde protecting group is its propensity to migrate from one amine to another, particularly during the Fmoc-deprotection step with piperidine.[4] The Ivdde group was developed as a more sterically hindered analogue to minimize this migration.[3][5] While significantly more stable, migration of the Ivdde group can still occur under certain conditions, leading to unintended side products and purification challenges.[6]

This guide will equip you with the knowledge and practical strategies to minimize Ivdde migration and troubleshoot related issues in your experiments.

The Mechanism of Ivdde Migration

The migration of the Ivdde group is primarily a nucleophilic-driven process. During Fmoc deprotection, the newly liberated amine can act as a nucleophile and attack the enone system of a nearby Ivdde-protected amine. This can occur both intramolecularly (within the same peptide chain) and intermolecularly (between adjacent peptides on the resin).[4]

The use of piperidine for Fmoc deprotection can exacerbate this issue. Piperidine can form a transient adduct with the Ivdde group, rendering it more susceptible to nucleophilic attack by a free amine.[4]

cluster_0 Ivdde Migration Pathway start Peptide with Fmoc and Ivdde groups deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection free_amine Liberated Amine (Nucleophile) deprotection->free_amine desired_product Desired Peptide deprotection->desired_product migration Nucleophilic Attack free_amine->migration attacks ivdde_peptide Ivdde-protected Amine (Electrophile) ivdde_peptide->migration migrated_product Migrated Ivdde Group (Side Product) migration->migrated_product cluster_1 Decision-Making for Fmoc Deprotection start Experiencing Ivdde Migration? optimize_piperidine Optimize Piperidine Conditions (Time, Concentration) start->optimize_piperidine migration_resolved Migration Minimized optimize_piperidine->migration_resolved migration_persists Migration Persists optimize_piperidine->migration_persists end Proceed with Synthesis migration_resolved->end use_alternative Use Alternative Base (e.g., Piperazine/DBU) migration_persists->use_alternative protocol_alternative Follow Protocol for Alternative Base use_alternative->protocol_alternative protocol_alternative->end

Caption: Troubleshooting workflow for Ivdde migration during Fmoc deprotection.

Q3: My peptide sequence is known to be difficult and prone to aggregation. Could this be affecting Ivdde migration?

A3: Yes, peptide aggregation can hinder reaction kinetics and potentially prolong the exposure of reactive species, which may contribute to side reactions like migration.

Strategies for Difficult Sequences:

  • Microwave-Assisted SPPS: The use of microwave energy can disrupt aggregation and accelerate both coupling and deprotection steps, reducing the overall time for potential side reactions. [7]* Chaotropic Agents: In some cases, the addition of chaotropic agents like a low percentage of guanidinium chloride to the deprotection solution can help to disrupt secondary structures and improve reaction efficiency. This should be used with caution and optimized for your specific sequence.

FAQs: Ivdde Protecting Group

Q: What is the primary advantage of using Ivdde over Dde? A: The Ivdde group is more sterically hindered than the Dde group, which significantly reduces its tendency to migrate during Fmoc deprotection with piperidine. [3][5]While Dde can show significant migration, Ivdde is substantially more stable. [5] Q: Can Ivdde migration occur from a side-chain amine to the N-terminal alpha-amine? A: Yes, this is a possible migration pathway, especially if the N-terminus is deprotected and in close proximity to an Ivdde-protected side chain. [6] Q: Are there any alternatives to hydrazine for Ivdde removal? A: While 2-4% hydrazine in DMF is the standard, hydroxylamine has also been reported for the removal of Dde-type protecting groups. However, for Ivdde, hydrazine remains the most common and effective reagent. [3] Q: I am having trouble removing the Ivdde group, even with multiple hydrazine treatments. What can I do? A: Sluggish Ivdde removal can occur, particularly in aggregated sequences or when the group is located near the C-terminus. [1] * Increase Hydrazine Concentration: You can cautiously increase the hydrazine concentration to 4-5% in DMF.

  • Increase Treatment Time and Repetitions: Increase the number of hydrazine treatments (e.g., 3-5 times) and the duration of each treatment (e.g., 5-10 minutes).
  • Elevated Temperature: Gentle heating (e.g., 35-40°C) during hydrazine treatment can sometimes improve removal efficiency, but should be monitored carefully to avoid side reactions.

Q: Can I monitor the removal of the Ivdde group? A: Yes. The cleavage of the Ivdde group with hydrazine releases a chromophoric indazole byproduct that absorbs strongly at approximately 290 nm. [8]This allows for spectrophotometric monitoring of the deprotection reaction.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides. Retrieved from [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(125), 104417–104425. [Link]

  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]

  • Díaz-Mochón, J. J., Bialy, L., & Bradley, M. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA–Peptide Conjugates. Organic Letters, 6(7), 1127–1129. [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(125), 104417-104425. [Link]

  • Wilhelm, R., et al. (2006). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 12(S1), S134. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(125), 104417-104425. [Link]

  • Luna, O., Gomez, J. A., Cárdenas, C., Gúzman, F., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1543. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • ResearchGate. (n.d.). An example of the migration operator in DDE, in which four.... Retrieved from [Link]

  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Neira, J. L., et al. (2021). 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. ACS Medicinal Chemistry Letters, 12(6), 944–950. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Luster, A. D., Alon, R., & von Andrian, U. H. (2005). Mechanisms and Consequences of Dendritic Cell Migration. Annual Review of Immunology, 23, 129–157. [Link]

  • Johnson, T., et al. (2000). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Journal of Peptide Science, 6(8), 395-401. [Link]

  • PolyPeptide Group. (2022). From 10 grams to several hundred - A case study in peptide GMP process development. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 431-449. [Link]

  • ZESTRON. (n.d.). Understanding Electrochemical Migration on PCBs. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Ag migration. (a-d) Schematic of mechanism. (e-f).... Retrieved from [Link]

Sources

Technical Support Center: Ivdde Group Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile protecting group in solid-phase peptide synthesis (SPPS) and require robust, field-tested protocols and troubleshooting advice. Here, we move beyond simple step-by-step instructions to explain the underlying chemistry, enabling you to make informed decisions and overcome challenges in your synthetic workflows.

Understanding the Ivdde Protecting Group

The Ivdde group is a cornerstone of modern peptide chemistry, prized for its unique orthogonality to the two most common amine protection strategies: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] As a sterically hindered analogue of the Dde group, Ivdde offers enhanced stability, significantly reducing the risk of premature deprotection or acyl migration during prolonged syntheses.[1] However, this increased stability can sometimes translate into more challenging removal.[1][2]

This guide provides a comprehensive overview of standard deprotection methods, common pitfalls, and effective alternative reagents to ensure the successful and selective removal of the Ivdde group.

Troubleshooting Guide: Standard Hydrazine-Mediated Ivdde Removal

The most common method for cleaving the Ivdde group involves a nucleophilic attack by hydrazine.[1] This process is typically efficient but can be prone to complications.

Q1: My Ivdde deprotection with 2% hydrazine in DMF is incomplete. What are the likely causes and how can I fix it?

This is one of the most frequently encountered issues. Incomplete removal, sometimes as low as 40-50%, is often due to factors related to either the peptide sequence itself or the reaction conditions.[3][4]

Immediate Troubleshooting Steps:

  • Increase Hydrazine Concentration: For sluggish reactions, increasing the hydrazine monohydrate concentration from the standard 2% (v/v) to 4% or 5% in DMF can significantly improve deprotection efficiency.[1][3][5] One study demonstrated that increasing the concentration to 4% resulted in nearly complete Ivdde removal where 2% had failed.[3]

  • Increase Reaction Time and/or Iterations: Instead of a single, prolonged exposure, repeated, short treatments are often more effective. The standard protocol of three treatments of 3 minutes each can be extended to four or five iterations.[1][4]

  • Consider Peptide Aggregation: Aggregated peptide chains on the resin can sterically hinder the access of hydrazine to the Ivdde group. This is particularly common if the Ivdde-protected residue is near the C-terminus or within a hydrophobic sequence.[2][6]

    • Mitigation Strategy: Before deprotection, swell the resin in a 1:1 mixture of DMF and dichloromethane (DCM) for at least one hour to disrupt secondary structures and improve reagent accessibility.[7]

Workflow for Troubleshooting Incomplete Hydrazine Deprotection

G start Start: Incomplete Ivdde Removal with 2% Hydrazine step1 Increase Hydrazine Concentration to 4-5% in DMF start->step1 step2 Increase Number of Treatments (e.g., 3 min x 5 cycles) step1->step2 If still incomplete step3 Pre-swell Resin with DMF:DCM (1:1) for 1h step2->step3 If aggregation is suspected step4 Monitor Deprotection via UV (290 nm) step3->step4 step5 Is Deprotection Complete? step4->step5 success Success: Proceed with Synthesis step5->success Yes failure Consider Alternative Reagent (Hydroxylamine) step5->failure No G cluster_0 Protecting Groups Peptide Resin-Bound Peptide (Fmoc-AA...Lys(Ivdde)...AA-Resin) Fmoc_Removal 20% Piperidine/DMF Peptide->Fmoc_Removal Removes Fmoc Ivdde_Removal Hydroxylamine·HCl Imidazole in NMP Peptide->Ivdde_Removal Selectively Removes Ivdde Acid_Cleavage TFA-based Cleavage Peptide->Acid_Cleavage Removes Boc/tBu & Cleaves from Resin Fmoc_Removal->Peptide Ivdde_Removal->Peptide Fmoc Fmoc (Base-Labile) Ivdde Ivdde (Nucleophile-Labile) Boc_tBu Boc/tBu (Acid-Labile)

Caption: Orthogonality of Ivdde removal with hydroxylamine.

Experimental Protocols

These protocols are provided as a starting point. Optimization may be necessary based on your specific peptide sequence and resin.

Protocol 1: Standard Ivdde Deprotection with Hydrazine

Use Case: When Fmoc group preservation is not required. Caution: This procedure will also remove Fmoc groups. [1]

  • Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF. For known difficult sequences, prepare a 4% solution.

  • Resin Swelling: Swell the Ivdde-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection - Cycle 1: Drain the DMF and add the hydrazine solution (approx. 25 mL per gram of resin). Agitate gently for 3 minutes at room temperature. Drain the deprotection solution.

  • Repeat: Repeat Step 3 two more times for a total of three treatments.

  • Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of hydrazine and the cleaved indazole byproduct. [1]The resin is now ready for the subsequent coupling step.

Protocol 2: Selective Ivdde Deprotection with Hydroxylamine

Use Case: When Fmoc group preservation is essential.

  • Preparation: Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the theoretical Ivdde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin). [1][8]2. Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Deprotection: Drain the NMP and add the hydroxylamine/imidazole solution to the resin.

  • Reaction: Agitate the mixture gently at room temperature for 30 to 60 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1-minute washes). The resin is now ready for subsequent modification at the newly exposed amine, with the N-terminal Fmoc group intact.

Summary of Reagents

FeatureHydrazine MonohydrateHydroxylamine Hydrochloride / Imidazole
Primary Use Standard Ivdde/Dde removalSelective Ivdde/Dde removal in the presence of Fmoc groups
Typical Concentration 2-4% in DMF [1][3]1 eq. NH₂OH·HCl, 0.75 eq. Imidazole in NMP [1]
Reaction Time Fast (e.g., 3 x 3 min) [7]Slower (30-60 min) [1]
Orthogonality w/ Fmoc No (Removes Fmoc) [9]Yes (Fmoc stable) [1][8]
Potential Side Effects At >2%, can cleave Gly residues or convert Arg to Orn. [8]Generally considered milder with fewer side reactions.
Monitoring UV absorbance of indazole byproduct at ~290 nm. [2]N/A

Frequently Asked Questions (FAQs)

Q: Can I monitor the completion of the hydroxylamine deprotection? A: Unlike hydrazine deprotection, which produces a strongly UV-absorbent indazole byproduct (290 nm), the hydroxylamine reaction does not have a commonly used spectrophotometric monitoring method. [2][10]Reaction completion is typically assumed based on validated reaction times or confirmed by performing a test cleavage and analyzing the product via HPLC/MS.

Q: My peptide contains an Alloc protecting group. Can I use hydrazine to remove a nearby Ivdde group? A: Caution is advised. The Alloc group is generally not compatible with hydrazine-based deprotection conditions. It is believed that trace amounts of diazine in the hydrazine reagent can reduce the double bond of the allyl group. This side reaction can be suppressed by adding allyl alcohol to the hydrazine solution. [6] Q: I've heard of Ivdde migration. Is this a significant risk? A: The Ivdde group was specifically designed to be more robust and less prone to the migration that was sometimes observed with the original Dde group. [1]While migration of Ivdde is significantly less common, it has been reported in rare cases, particularly with diaminopropionic acid (Dpr) residues. [11]For most standard applications involving lysine, migration is not a primary concern.

References

  • Optimizing the removal of an ivDde protecting group. Biotage. Available at: [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. Available at: [Link]

  • NEW Orthogonally protected lysine derivatives Novabiochem®. Merck KGaA. Available at: [Link]

  • Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics | Request PDF. ResearchGate. Available at: [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available at: [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck KGaA. Available at: [Link]

  • Problem with ivDde deprotection on resin? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing ivDde-Protected Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)-protected ornithine. The ivDde group is a valuable tool for orthogonal peptide synthesis, enabling site-specific modifications such as branching, cyclization, and labeling.[1][2] However, its unique chemical properties can present challenges during peptide purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of peptides containing ivDde-protected ornithine, providing explanations for the underlying causes and actionable solutions.

Issue 1: Incomplete ivDde Deprotection

Question: My HPLC and mass spectrometry data show a significant amount of ivDde-protected peptide remaining after the deprotection step. What could be the cause, and how can I improve the deprotection efficiency?

Answer:

Incomplete removal of the ivDde group is a common challenge, often stemming from suboptimal reaction conditions or peptide-specific factors. The standard method for ivDde cleavage is treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[3][4]

Causality and Solutions:

  • Insufficient Hydrazine Concentration or Reaction Time: The standard 2% hydrazine in DMF may not be sufficient for complete deprotection, especially for sterically hindered or aggregated peptide sequences.[5][6]

    • Solution: Increase the hydrazine concentration to 4% or even up to 10% for particularly stubborn cases.[6][7] Additionally, increasing the number of hydrazine treatments (e.g., from 3 to 5 repetitions of 3-minute incubations) can significantly improve deprotection yields.[8]

  • Peptide Aggregation: Aggregated peptide chains on the solid-phase support can shield the ivDde group from the hydrazine reagent, leading to incomplete removal.[5][7] This is more likely to occur in long or hydrophobic sequences.

    • Solution: To mitigate aggregation, consider pre-swelling the resin in a mixture of DMF and dichloromethane (DCM) (1:1) for an hour before the hydrazine treatment.[5] Using structure-breaking amino acid surrogates like pseudoproline dipeptides during synthesis can also help prevent aggregation.

  • Mixing Inefficiency: Inadequate mixing of the resin with the deprotection solution can lead to localized areas of incomplete reaction.

    • Solution: Ensure vigorous and consistent mixing during the deprotection step. The type of mixing, such as oscillating versus standard stir bar, can influence the outcome, so optimization for your specific setup may be necessary.[6]

Workflow for Optimizing ivDde Deprotection:

cluster_start Start: Incomplete Deprotection cluster_optimization Optimization Strategies cluster_analysis Analysis cluster_end Outcome start Incomplete ivDde Removal Observed increase_hydrazine Increase Hydrazine Concentration (e.g., 4%) start->increase_hydrazine increase_time Increase Reaction Time or Iterations start->increase_time improve_swelling Improve Resin Swelling (e.g., DMF:DCM) start->improve_swelling analyze Analyze Crude Peptide (HPLC/MS) increase_hydrazine->analyze increase_time->analyze improve_swelling->analyze alternative_reagent Consider Alternative Reagent (Hydroxylamine/Imidazole) alternative_reagent->analyze Re-evaluate complete Complete Deprotection analyze->complete incomplete Still Incomplete analyze->incomplete incomplete->alternative_reagent Re-evaluate

Caption: Troubleshooting workflow for incomplete ivDde deprotection.

Issue 2: Poor Resolution During HPLC Purification

Question: After cleavage from the resin, my crude peptide containing a deprotected ornithine shows poor separation from impurities on the RP-HPLC. How can I improve the resolution?

Answer:

Achieving high-resolution separation of the target peptide from closely eluting impurities, such as deletion sequences or incompletely deprotected species, is a common purification challenge.[9] The presence of the newly freed amine on the ornithine side chain can alter the peptide's overall hydrophobicity and charge, impacting its chromatographic behavior.

Causality and Solutions:

  • Co-elution of Similar Species: Impurities with very similar hydrophobicity to the target peptide will be difficult to separate using standard HPLC gradients.

    • Solution: Optimize the HPLC gradient. A shallower gradient over a longer run time can often resolve closely eluting peaks. Experiment with different mobile phase modifiers. While trifluoroacetic acid (TFA) is standard, using a different ion-pairing agent might alter the selectivity of the separation.

  • Hydrophobic Nature of the Peptide: Peptides, especially those with multiple hydrophobic residues, can be challenging to purify by RP-HPLC.[10]

    • Solution: If the peptide is highly hydrophobic, consider purifying it with the ivDde group still attached. The bulky, hydrophobic nature of the ivDde group can significantly alter the peptide's retention time, potentially separating it from other impurities.[9] The ivDde group can then be removed in solution phase post-HPLC, followed by a final desalting step.

  • Secondary Structure Formation: Peptides can adopt secondary structures in solution, which may lead to peak broadening or splitting during chromatography.

    • Solution: Adding organic solvents like acetonitrile or isopropanol to the sample solvent can help disrupt secondary structures. In some cases, using elevated column temperatures can also improve peak shape.

Issue 3: Unexpected Side Reactions

Question: I'm observing unexpected byproducts in my mass spectrometry data after ivDde deprotection and cleavage. What could be the cause?

Answer:

While the ivDde group is designed for orthogonal removal, side reactions can occur under certain conditions, particularly with prolonged exposure to harsh reagents.

Causality and Solutions:

  • Hydrazine-Mediated Side Reactions: Using high concentrations of hydrazine for extended periods can potentially lead to side reactions, such as the conversion of arginine residues to ornithine or cleavage at glycine residues.[4]

    • Solution: Adhere to the recommended reaction times and concentrations for hydrazine treatment. If side reactions persist, consider using a milder deprotection reagent. A solution of hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can selectively remove the ivDde group without affecting Fmoc groups and is a gentler alternative to hydrazine.[4][5]

  • Migration of the Dde Group: While less common with the more sterically hindered ivDde group, migration of the related Dde protecting group from a lysine side chain to an unprotected N-terminal amine has been reported during prolonged piperidine treatments for Fmoc removal.[5][11]

    • Solution: The ivDde group was specifically developed to minimize this migration.[5] However, if you suspect this is an issue, ensure that Fmoc deprotection steps are not unnecessarily prolonged.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the ivDde protecting group for ornithine?

A1: The main advantage of the ivDde group is its orthogonality to the most common protecting groups used in solid-phase peptide synthesis (SPPS), namely the base-labile Fmoc group and acid-labile groups like Boc and Trt.[1] This allows for the selective deprotection of the ornithine side chain while the peptide is still on the resin, enabling site-specific modifications.[2][7]

Q2: How can I monitor the progress of the ivDde deprotection reaction?

A2: The cleavage of the ivDde group by hydrazine releases a chromophoric indazole byproduct that absorbs strongly at approximately 290 nm.[5][12] You can monitor the reaction progress by taking small aliquots of the deprotection solution and measuring the UV absorbance at this wavelength. The reaction is complete when the absorbance no longer increases.[13]

Q3: Is it better to perform ivDde deprotection on-resin or in-solution?

A3: On-resin deprotection is generally preferred as it simplifies the purification process. After deprotection, the excess reagents and byproducts can be easily washed away before the peptide is cleaved from the resin.[6] Solution-phase deprotection is typically reserved for cases where the peptide is purified with the ivDde group intact to improve chromatographic separation.

Q4: What are the key differences between the Dde and ivDde protecting groups?

A4: The ivDde group is a more sterically hindered version of the Dde group. This increased bulk provides greater stability and reduces the risk of premature loss or migration of the protecting group during prolonged syntheses or repeated Fmoc deprotection steps.[1][5] However, this increased stability can sometimes make the ivDde group more difficult to remove than the Dde group.[1]

Q5: Can I use alternatives to hydrazine for ivDde removal?

A5: Yes, a common alternative is a solution of hydroxylamine hydrochloride and imidazole in NMP.[4][5] This reagent system is milder than hydrazine and offers true orthogonality with the Fmoc group, meaning it will not remove the Fmoc protecting group from the N-terminus.[1][2]

Key Experimental Protocols

Protocol 1: On-Resin ivDde Deprotection with Hydrazine

Materials:

  • ivDde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[4]

  • Agitate the mixture gently at room temperature for 3-5 minutes.[3][6]

  • Drain the deprotection solution.

  • Repeat steps 4-6 two to four more times.[8]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the indazole byproduct.[1]

  • The resin is now ready for subsequent on-resin modification or cleavage.

Protocol 2: HPLC Purification of the Deprotected Peptide

Materials:

  • Crude, deprotected peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Appropriate C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and ACN with 0.1% TFA. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Gradient Elution: Perform a linear gradient elution. A typical starting point is a gradient of 5-65% Mobile Phase B over 30-60 minutes. This may need to be optimized based on the hydrophobicity of your peptide.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak of your target peptide.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the purity. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Data Summary Tables

Table 1: Recommended ivDde Deprotection Conditions

ReagentConcentrationSolventReaction TimeIterationsNotes
Hydrazine Monohydrate2% (v/v)DMF3 minutes3Standard starting conditions.[3][5]
Hydrazine Monohydrate4% (v/v)DMF3-5 minutes3-5For sluggish or incomplete deprotection.[6]
Hydroxylamine HCl / Imidazole1.3:1 molar ratioNMP30-60 minutes1Milder alternative; preserves Fmoc group.[4][5]

Table 2: General HPLC Gradient for Peptide Purification

Time (minutes)% Mobile Phase B (0.1% TFA in ACN)
05
55
3565
4095
4595
505

Note: This is a generic gradient and should be optimized for each specific peptide.

References

  • ivDde-L-Lys(Fmoc)-OH - 1446752-60-8 - Vulcanchem. (URL: )
  • Optimizing the removal of an ivDde protecting group - Biotage. (2023-01-30). (URL: )
  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (URL: )
  • The Chemistry of the Dde Protecting Group: A Technical Guide - Benchchem. (URL: )
  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups - Aapptec Peptides. (URL: )
  • The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. (URL: )
  • NEW Orthogonally protected lysine deriv
  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF - ResearchG
  • Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt) - Benchchem. (URL: )
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (URL: )
  • Supplementary Information - The Royal Society of Chemistry. (URL: )
  • Problem with ivDde deprotection on resin? - ResearchGate. (2017-08-31). (URL: [Link])

  • Peptide Isolation & Purification Techniques - Waters Corporation. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to Fmoc-D-Orn(Ivdde)-OH and Fmoc-D-Orn(Dde)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides. For residues with reactive side chains, such as ornithine, the choice of a temporary side-chain protecting group can significantly impact synthesis efficiency, purity, and the ability to perform on-resin modifications. This guide provides an in-depth comparison of two commonly used protected ornithine derivatives, Fmoc-D-Orn(Ivdde)-OH and Fmoc-D-Orn(Dde)-OH , offering experimental insights for researchers, scientists, and drug development professionals.

Introduction to Orthogonal Protection in SPPS

The Fmoc/tBu strategy, a cornerstone of modern SPPS, relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tBu, Boc, Trt) for permanent side-chain protection.[1] However, for the synthesis of branched peptides, cyclic peptides, or peptides with site-specific modifications, a third dimension of orthogonality is required. This is where protecting groups like Dde and Ivdde become indispensable. They are stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but can be selectively removed using a specific reagent, most commonly hydrazine.

Chemical Structures and Properties

Fmoc-D-Orn(Dde)-OH and this compound are derivatives of the non-proteinogenic amino acid D-ornithine, where the α-amino group is protected by Fmoc and the δ-amino group of the side chain is protected by either 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde).[1][2]

PropertyFmoc-D-Orn(Dde)-OHThis compound
Molecular Formula C₃₀H₃₄N₂O₆C₃₃H₄₀N₂O₆
Molecular Weight 518.6 g/mol [2]560.68 g/mol [3]
CAS Number 1419640-31-5[2]1198321-33-3[3]
Side-Chain Protecting Group DdeIvdde
Key Structural Difference Ethylidene linkageIsovaleryl linkage (increased steric hindrance)

Performance Comparison: Stability and Deprotection

The primary functional difference between the Dde and Ivdde protecting groups lies in their stability and deprotection kinetics.

Stability and Side Reactions

The Dde group, while effective, is known to be susceptible to a significant side reaction: migration . During the piperidine-mediated deprotection of the Nα-Fmoc group, the Dde group can migrate from the δ-amino group of one ornithine residue to a free ε-amino group of a lysine or another deprotected ornithine side chain within the same or a neighboring peptide chain.[4] This scrambling of the protecting group can lead to impurities that are difficult to separate from the target peptide. Partial loss of the Dde group has also been reported during the synthesis of long peptide sequences.

The Ivdde group was specifically designed to overcome this limitation . Its increased steric bulk significantly reduces the incidence of migration and enhances its stability throughout prolonged SPPS, making it a more robust choice for complex syntheses.[5]

Deprotection Kinetics and Conditions

Both Dde and Ivdde groups are typically removed by treatment with a dilute solution of hydrazine in DMF. The deprotection mechanism involves a nucleophilic attack by hydrazine on the enamine system, followed by an intramolecular cyclization that releases the free amine and forms a stable pyrazole byproduct, which can be monitored spectrophotometrically at around 290 nm.[1]

ParameterDdeIvdde
Primary Deprotection Reagent 2% Hydrazine in DMF[6]2-4% Hydrazine in DMF[1][7]
Deprotection Time Generally fasterCan be sluggish, especially in aggregated sequences or near the C-terminus[8]
Orthogonality with Fmoc Quasi-orthogonal with hydrazine (hydrazine also removes Fmoc)[6]. Fully orthogonal with hydroxylamine/imidazole[6]Quasi-orthogonal with hydrazine[8]

While Dde is generally easier to remove, the deprotection of Ivdde can be more challenging. In cases of incomplete removal, increasing the hydrazine concentration to 4% or extending the reaction time may be necessary.[7] It is crucial to note that hydrazine will also remove the Nα-Fmoc group. Therefore, if the peptide synthesis is to be continued after side-chain deprotection, the N-terminus should be protected with a Boc group prior to hydrazine treatment.[6]

For applications requiring the preservation of the Fmoc group, an alternative deprotection method using hydroxylamine hydrochloride and imidazole in NMP has been developed for the Dde group, rendering it fully orthogonal to the Fmoc/tBu strategy.[6]

Experimental Protocols

Protocol 1: Deprotection of Dde/Ivdde using Hydrazine

Causality: This is the standard and most rapid method for Dde and Ivdde removal. The nucleophilicity of hydrazine is key to cleaving the enamine-type protecting group. The repeated treatments ensure complete removal.

G Resin Peptide-Resin with Dde/Ivdde Protection Swell Swell Resin in DMF Resin->Swell Add_Hydrazine Add 2% Hydrazine in DMF (3 min treatment) Swell->Add_Hydrazine Filter Filter Add_Hydrazine->Filter Repeat Repeat Hydrazine Treatment (2x) Filter->Repeat Wash Wash with DMF (3x) Repeat->Wash Ready Resin with Deprotected Side Chain Wash->Ready

Caption: Workflow for Dde/Ivdde deprotection using hydrazine.

Step-by-Step Methodology:

  • Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.

  • Drain the DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish Ivdde removal, a 4% solution may be used.[1][7]

  • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[6]

  • Agitate the mixture gently at room temperature for 3 minutes.[6]

  • Drain the deprotection solution.

  • Repeat steps 4-6 two more times for a total of three treatments.[6]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved byproduct.[1]

Protocol 2: Deprotection of Dde using Hydroxylamine (Fmoc-orthogonal)

Causality: This method provides true orthogonality with the Fmoc group, as hydroxylamine is a milder nucleophile that selectively cleaves the Dde group without affecting the base-labile Fmoc protection. Imidazole acts as a base to facilitate the reaction.

G Resin Peptide-Resin with Dde and Fmoc Protection Swell Swell Resin in NMP Resin->Swell Add_Hydroxylamine Add Hydroxylamine HCl/ Imidazole in NMP Swell->Add_Hydroxylamine Agitate Agitate at RT (30-60 min) Add_Hydroxylamine->Agitate Filter Filter Agitate->Filter Wash Wash with DMF (3x) Filter->Wash Ready Resin with Deprotected Side Chain (Fmoc intact) Wash->Ready

Caption: Orthogonal deprotection of Dde using hydroxylamine.

Step-by-Step Methodology:

  • Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) in a reaction vessel.

  • Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[6]

  • Drain the NMP from the swollen resin.

  • Add the deprotection solution to the resin.

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).[1]

Conclusion and Recommendations

The choice between this compound and Fmoc-D-Orn(Dde)-OH is a critical decision in the design of a peptide synthesis strategy.

  • Fmoc-D-Orn(Dde)-OH is a suitable choice for the synthesis of shorter peptides where the risk of migration is lower and for applications where a fully Fmoc-orthogonal deprotection strategy is desired using the hydroxylamine method.

  • This compound is the superior option for the synthesis of long and complex peptides. Its enhanced stability minimizes the risk of side-chain migration and premature deprotection, leading to higher purity of the final product. While its deprotection can be more challenging, optimization of the hydrazine concentration and reaction time typically ensures complete removal.

By understanding the distinct properties and performance characteristics of these two valuable building blocks, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired target molecules with greater efficiency and purity.

References

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available at: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. Available at: [Link]

  • Fmoc-Orn(Dde)-OH; CAS 269062-80-8. Aapptec Peptides. Available at: [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. ResearchGate. Available at: [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. Available at: [Link]

  • How to remove Dde protecting group in solution? ResearchGate. Available at: [Link]

  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Confirming Ivdde Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in advanced peptide synthesis and modification, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group is an indispensable tool. Its orthogonality to common acid- and base-labile protecting groups like Boc and Fmoc allows for selective on-resin modifications, opening avenues for creating complex branched, cyclic, and labeled peptides.[1][2] However, the successful implementation of Ivdde-based strategies hinges on one critical step: complete and efficient deprotection. Incomplete removal of the Ivdde group can lead to undesired side products, complicate purification, and ultimately compromise the integrity of the final peptide.

This guide provides an in-depth comparison of the primary analytical methods for confirming Ivdde deprotection, offering field-proven insights and detailed experimental protocols to ensure the success of your synthetic endeavors.

The Ivdde Group: A Pillar of Orthogonal Peptide Synthesis

The Ivdde group is an analogue of the Dde protecting group, designed to offer enhanced stability and reduced risk of migration during prolonged solid-phase peptide synthesis (SPPS).[1][3] It remains stable under the acidic conditions used for Boc and trityl group removal (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc removal (e.g., 20% piperidine in DMF).[1][2] Deprotection is typically achieved through nucleophilic cleavage with a dilute solution of hydrazine in DMF.[2] This reaction proceeds via a nucleophilic attack on the enamine system, followed by an intramolecular cyclization that releases the free amine and forms a chromophoric pyrazole byproduct.[1]

Analytical Methods for Deprotection Confirmation: A Comparative Overview

Several analytical techniques can be employed to confirm the removal of the Ivdde group. The choice of method often depends on the available instrumentation, the desired level of detail, and the stage of the synthesis.

Method Principle Advantages Limitations
UV-Vis Spectrophotometry Monitors the formation of the chromophoric indazole byproduct, which absorbs strongly around 290 nm.[2][4]Real-time, non-destructive monitoring of the deprotection reaction on-resin. Simple and readily available instrumentation.Indirect method; does not directly confirm the presence of the free amine. Can be affected by other chromophoric species in the reaction mixture.
High-Performance Liquid Chromatography (HPLC) Separates the protected and deprotected peptides based on their hydrophobicity.Provides a clear quantitative assessment of the deprotection efficiency by comparing the peak areas of the starting material and the product.[5][6]Requires cleavage of a small sample from the resin for analysis. Can be time-consuming.
Mass Spectrometry (MS) Detects the mass difference between the Ivdde-protected and the deprotected peptide.Provides direct and unambiguous confirmation of Ivdde removal by identifying the expected molecular weight of the deprotected peptide.[7] High sensitivity.Requires cleavage from the resin. Does not provide quantitative information on its own without coupling to a separation technique like HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of protons near the site of deprotection.Provides detailed structural information and can definitively confirm the absence of the Ivdde group.Requires cleavage from the resin and extensive sample preparation. Lower throughput compared to other methods.[8][9]

Experimental Workflows and Protocols

Ivdde Deprotection Workflow

The following diagram illustrates the general workflow for Ivdde deprotection and subsequent analysis.

Ivdde_Deprotection_Workflow start Ivdde-Protected Peptide on Resin deprotection Treat with Hydrazine Solution (e.g., 2-4% in DMF) start->deprotection wash Wash Resin with DMF deprotection->wash uv_vis UV-Vis Monitoring (Real-time) deprotection->uv_vis Monitor byproduct formation analyze Analyze Deprotection wash->analyze cleave_sample Cleave Small Sample from Resin (for HPLC/MS/NMR) hplc HPLC Analysis analyze->hplc ms Mass Spectrometry Analysis analyze->ms nmr NMR Analysis analyze->nmr complete Deprotection Complete? hplc->complete ms->complete nmr->complete uv_vis->complete proceed Proceed to Next Step complete->proceed Yes repeat_deprotection Repeat Deprotection complete->repeat_deprotection No repeat_deprotection->deprotection

Caption: General workflow for Ivdde deprotection and analytical confirmation.

Protocol 1: On-Resin Ivdde Deprotection with Hydrazine

This protocol describes the standard procedure for removing the Ivdde protecting group from a peptide synthesized on a solid support.

Materials:

  • Ivdde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel with a filter

Procedure:

  • Swell the Ivdde-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add the hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.[5]

  • Drain the deprotection solution.

  • Repeat steps 4-6 two to three more times for complete removal.[10][11] The efficiency of removal can be influenced by factors such as peptide sequence and resin type.[5][11]

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove the cleaved protecting group and excess hydrazine.[6]

  • The resin is now ready for the next synthetic step or for cleavage and purification.

Protocol 2: UV-Vis Spectrophotometric Monitoring

This method allows for real-time monitoring of the deprotection reaction by measuring the absorbance of the indazole byproduct.

Procedure:

  • During the Ivdde deprotection steps (Protocol 1), collect the filtrate after each hydrazine treatment.

  • Dilute a small aliquot of the filtrate with DMF if necessary.

  • Measure the absorbance of the solution at 290 nm using a UV-Vis spectrophotometer.[2][4]

  • The deprotection is considered complete when the absorbance at 290 nm of subsequent washes returns to baseline.[12]

UV_Vis_Monitoring start Collect Filtrate from Hydrazine Treatment measure_abs Measure Absorbance at 290 nm start->measure_abs baseline Absorbance at Baseline? measure_abs->baseline complete Deprotection Complete baseline->complete Yes continue_treatment Continue Hydrazine Treatments baseline->continue_treatment No

Caption: Workflow for UV-Vis monitoring of Ivdde deprotection.

Protocol 3: HPLC Analysis of Deprotection Efficiency

This protocol provides a quantitative measure of the extent of Ivdde removal.

Sample Preparation:

  • After the final wash step in Protocol 1, take a small sample of the resin (e.g., 2-5 mg).

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard resins).[13]

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[6]

  • Filter the sample through a 0.22 µm syringe filter before injection.[6]

HPLC Conditions:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

  • Mobile Phase A: 0.1% TFA in water[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 214 nm or 220 nm[6]

  • Gradient: A typical gradient is 5% to 65% Mobile Phase B over 30 minutes.[6]

Data Analysis:

  • Integrate the peak areas of the Ivdde-protected starting material and the deprotected product.

  • Calculate the percentage of deprotection by comparing the peak area of the product to the total peak area of both species. A successful deprotection should show a significant reduction or complete disappearance of the starting material peak and the appearance of a new, more polar (earlier eluting) product peak.[5]

Protocol 4: Mass Spectrometry Confirmation

This protocol provides definitive confirmation of Ivdde removal by mass analysis.

Sample Preparation:

  • Prepare the cleaved peptide sample as described in Protocol 3.

Mass Spectrometry Analysis:

  • Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the theoretical molecular weights of the Ivdde-protected and deprotected peptides.

  • Successful deprotection is confirmed by the presence of a mass corresponding to the deprotected peptide and the absence of the mass corresponding to the Ivdde-protected peptide.[7][14]

Expected Mass Shift: The removal of the Ivdde group results in a specific mass decrease.

Protecting GroupMolecular FormulaMonoisotopic Mass (Da)
IvddeC13H17O2205.1229

Upon deprotection, the mass of the peptide will decrease by the mass of the Ivdde group minus the mass of a proton that is added back to the amine.

Troubleshooting Incomplete Deprotection

In some cases, particularly with sterically hindered sequences or when the Ivdde group is close to the C-terminus, deprotection can be sluggish.[2] If incomplete deprotection is observed, consider the following:

  • Increase Hydrazine Concentration: Increasing the hydrazine concentration to 4-6% may improve efficiency.[5][11]

  • Increase Reaction Time and Repetitions: Extend the duration of each hydrazine treatment and/or increase the number of repetitions.[5][11]

  • Alternative Reagents: In some instances, hydroxylamine hydrochloride with imidazole in NMP has been used as an alternative to hydrazine.[15]

Conclusion

Confirming the complete removal of the Ivdde protecting group is a critical quality control step in the synthesis of complex peptides. While UV-Vis spectrophotometry offers a convenient method for real-time monitoring, it is the combination of HPLC and mass spectrometry that provides the most definitive and quantitative assessment of deprotection efficiency. By employing the robust analytical strategies and protocols outlined in this guide, researchers can confidently proceed with their synthetic endeavors, ensuring the integrity and purity of their final products.

References

  • NEW Orthogonally protected lysine derivatives Novabiochem®. Merck Millipore. Available from: [Link]

  • Wilhelm, R. R., et al. (2002). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Journal of Peptide Research, 59(4), 181-188. Available from: [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. (2023). Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. Available from: [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Problem with ivDde deprotection on resin? ResearchGate. (2017). Available from: [Link]

  • Monitoring proteolytic processing events by quantitative mass spectrometry. PMC - PubMed Central. Available from: [Link]

  • 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. PMC - NIH. Available from: [Link]

  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC - NIH. Available from: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available from: [Link]

  • Using NMR Spectroscopy to Obtain the Higher Order Structure of Biopharmaceutical Products. BioPharm International. Available from: [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-D-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of Orthogonal Protection in Peptide Synthesis

In the sophisticated landscape of modern peptide synthesis, the incorporation of non-proteinogenic amino acids and the construction of complex architectures like branched or cyclic peptides are paramount for advancing drug discovery and biochemical research.[1] The cornerstone of these advanced syntheses is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which relies on an "orthogonal" protection scheme. This allows for the selective removal of protecting groups under distinct chemical conditions.[2][3]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group represents a critical tool in this orthogonal toolbox.[4] When used to protect the side-chain amine of residues like D-Ornithine, it offers exceptional stability against the piperidine treatment used for N-terminal Fmoc group removal.[5] This enables chemists to unmask the ornithine side-chain at a specific point in the synthesis to introduce branches, labels, or cyclization bridges.

However, the very stability that makes the ivDde group so valuable also introduces unique challenges, particularly during the final analysis and characterization by mass spectrometry. This guide provides an in-depth comparison of analytical strategies, detailing the causality behind experimental choices and presenting validated protocols to ensure the trustworthy characterization of peptides synthesized with Fmoc-D-Orn(Ivdde)-OH.

The Ivdde Protecting Group: A Double-Edged Sword for Peptide Chemists

The choice of the ivDde group is a strategic one, offering significant advantages but demanding careful handling during deprotection and analysis.

Key Advantages:

  • True Orthogonality: The ivDde group is completely stable to the 20% piperidine in DMF used for Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for final cleavage and removal of acid-labile side-chain protecting groups (e.g., Boc, tBu).[5][6]

  • Enhanced Stability: Compared to its predecessor, the Dde group, the sterically hindered ivDde group shows significantly less migration to unprotected amines and is less prone to partial loss during prolonged syntheses.[6][7]

Inherent Challenges:

  • Sluggish Deprotection: The primary challenge is its resistance to removal. The standard deprotection reagent, a 2% hydrazine solution in DMF, can be slow and often results in incomplete cleavage, especially if the peptide sequence is prone to aggregation or the protected residue is near the C-terminus.[8][9][10]

  • Analytical Complexity: Incomplete deprotection leads to a heterogeneous crude product containing both the desired peptide and the ivDde-protected variant. This complicates purification and requires vigilant mass spectrometry analysis to confirm the identity and purity of the final product.

dot

Caption: Workflow for Synthesis and Analysis of Orn(ivDde) Peptides.

Core Workflow: Mass Spectrometry Analysis of a D-Orn(ivDde)-Containing Peptide

Ensuring the successful synthesis and purification of your target peptide requires a systematic analytical approach. The following workflow is designed to identify and resolve the specific challenges posed by the ivDde group.

Step 1: Optimized On-Resin Ivdde Deprotection

Attempting to analyze a peptide with the ivDde group still attached is not ideal for final characterization. Selective on-resin removal is the preferred strategy.

Protocol: Optimized Hydrazine-Mediated Ivdde Removal

  • N-terminal Protection (Crucial): If the N-terminal Fmoc group is present, it will be cleaved by hydrazine. Before ivDde removal, either incorporate the final amino acid as a Boc-protected version or treat the resin-bound peptide with Boc-anhydride to protect the N-terminus.[11]

  • Prepare Deprotection Solution: Create a fresh 2% to 4% (v/v) solution of hydrazine monohydrate in high-purity DMF. For stubborn sequences, a higher concentration may be necessary, but concentrations above 4% can risk side reactions.[8][11]

  • Perform Cleavage: Swell the peptide-resin in DMF. Drain, then add the hydrazine solution (approx. 25 mL per gram of resin).[12]

  • Iterate and Agitate: Gently agitate the mixture at room temperature. Standard protocols often suggest 3 treatments of 3 minutes each.[12] However, for sluggish ivDde removal, increasing the treatment time to 5-10 minutes and the number of repetitions to 3-5 can significantly improve yields.[8][10]

  • Monitor Completion (Optional): The cleavage reaction releases a chromophoric indazole byproduct that absorbs at ~290 nm.[13] The progress of the deprotection can be monitored spectrophotometrically by analyzing the filtrate after each treatment.

  • Wash Thoroughly: After the final treatment, wash the resin extensively with DMF to remove all traces of hydrazine and the indazole byproduct.

Step 2: Global Deprotection, Purification, and Initial MS Scan

Once the ivDde group is removed, proceed with standard cleavage and analysis protocols.

  • Cleavage from Resin: Treat the resin with a standard TFA "cocktail" (e.g., TFA/TIPS/H₂O 95:2.5:2.5) to cleave the peptide from the solid support and remove all remaining acid-labile side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • LC-MS Analysis (MS1 Scan): Analyze the purified fraction(s) via LC-MS.[14] This initial scan is critical for verifying the mass of the final product.

    • Expected Ion: Calculate the theoretical monoisotopic mass of your target peptide. Look for the corresponding [M+H]⁺, [M+2H]²⁺, etc., ions in the spectrum.

    • Potential Contaminant: Calculate the mass of the peptide with the ivDde group still attached (Mass of Peptide + 222.16 Da). Its presence indicates incomplete deprotection during the hydrazine treatment step. The absence of this mass is a primary indicator of a successful synthesis.

Step 3: Sequence Verification with Tandem Mass Spectrometry (MS/MS)

A correct mass in the MS1 scan confirms the elemental composition but not the amino acid sequence. Tandem MS (MS/MS) is required for definitive sequence verification.[15][16]

  • Fragmentation: The mass spectrometer isolates the parent ion of the purified peptide and fragments it, typically via Collision-Induced Dissociation (CID).[17]

  • Interpreting the Spectrum: The resulting MS/MS spectrum will contain a series of fragment ions. For peptides, the most common are b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus).[18][19] By calculating the mass differences between consecutive peaks in an ion series, you can deduce the amino acid sequence.

  • Considerations for D-Ornithine: With standard CID, it is generally not possible to distinguish between D- and L-amino acid isomers, as they have the same mass and produce very similar fragmentation patterns.[20] Specialized techniques like radical-directed dissociation are more sensitive to stereochemistry but are not routine.[20] Therefore, the presence of D-Ornithine is confirmed by trusting the synthetic input (Fmoc-D -Orn(Ivdde)-OH), which should be sourced from a reliable supplier.[21][22]

Comparison Guide: Ivdde vs. Boc for Ornithine Side-Chain Protection

The most common alternative for protecting the ornithine side-chain is the Boc group, used in the form of Fmoc-Orn(Boc)-OH.[1] The choice between Ivdde and Boc depends entirely on the synthetic goal.

FeatureIvdde (ivDde-Orn) Boc (Boc-Orn)
Orthogonality Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groups.[5]Orthogonal to Fmoc (base-labile) but NOT to other acid-labile groups (tBu, Trt).[1]
Cleavage Conditions 2-4% Hydrazine in DMF.[11]Strong acid (e.g., TFA), typically during final global deprotection.[1][23]
Primary Use Case On-resin, site-specific modification (branching, cyclization, labeling) while other side-chains remain protected.Standard linear peptide synthesis where no on-resin side-chain modification is needed.
Stability Highly stable to both piperidine and TFA.[6]Stable to piperidine, but labile to TFA.
Potential Side Reactions Incomplete removal is the primary issue.[8] High concentrations of hydrazine can cause side reactions at Gly or Arg residues.[11]No significant side reactions under standard cleavage conditions.
Impact on MS Analysis Requires careful MS1 analysis to confirm complete removal. Incomplete removal results in a +222.16 Da mass addition.The Boc group is removed during the final TFA cleavage, so it is not observed in the final mass spectrum.

dot

Caption: Cleavage Mechanisms of Ivdde vs. Boc Protecting Groups.

Conclusion and Senior Scientist Recommendations

The use of this compound is an enabling technology for creating complex and sophisticated peptides. While its robustness provides essential synthetic advantages for site-specific modifications, it necessitates a more rigorous and informed approach to mass spectrometry analysis.

The key to success lies in recognizing the potential for incomplete deprotection. Researchers must employ optimized hydrazine treatment protocols and, most importantly, use the initial MS1 scan as a critical quality control checkpoint to verify the complete removal of the +222.16 Da ivDde group. In contrast, the Fmoc-Orn(Boc)-OH building block, while lacking the orthogonal handle for on-resin chemistry, offers a more straightforward analytical path for linear peptides.

By understanding the distinct chemical properties of these protecting groups and implementing the validated workflows described in this guide, scientists can confidently navigate the analytical challenges and ensure the accurate characterization of their novel peptide constructs, accelerating the pace of innovation in research and drug development.

References

  • Julian, R. R., & Beauchamp, J. L. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1395–1404. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-236. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Merck (Novabiochem). (n.d.). NEW Orthogonally protected lysine derivatives. Retrieved from [Link]

  • Merck (Novabiochem). (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications. [Link]

  • ResearchGate. (2017). Problem with ivDde deprotection on resin?[Link]

  • ResearchGate. (n.d.). Peptide fragmentation diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). De novo peptide sequencing. Retrieved from [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Zhang, H., & Ge, Y. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Gilar, M., & Jaworski, A. (2018). LC–MS Peptide Mapping: Where to Start and What It Can Tell Us. LCGC International, 31(9), 22-29. [Link]

  • Baitepike Biotechnology. (n.d.). Peptide LC-MS/MS Analysis. Retrieved from [Link]

  • Fisch, A. M., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3429-3437. [Link]

  • National Center for Biotechnology Information. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]

  • MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1787. [Link]

  • MS Bioworks. (n.d.). Mass Spectrometric Characterization of Peptides Associated with Molecules of the Major Histocompatibility Complex. Retrieved from [Link]

  • ResearchGate. (1990). "Safety-Catch" Protecting Groups in Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Analysis of Peptide Purity After Ivdde Removal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of complex peptides, such as those with branches, cyclic structures, or site-specific conjugations, is a cornerstone of modern therapeutic innovation. The success of these intricate syntheses hinges on the strategic use of orthogonal protecting groups, which allow for the selective deprotection and modification of specific amino acid side chains. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group has emerged as a robust option for protecting lysine residues, prized for its stability during standard Fmoc solid-phase peptide synthesis (SPPS).

However, the true measure of success is not just the synthesis itself, but the verifiable purity of the final peptide. The removal of the Ivdde group, typically accomplished with hydrazine, is a critical step that can introduce its own set of impurities if not properly optimized. This guide provides an in-depth, data-driven comparison of HPLC analysis of peptide purity following Ivdde removal, contrasted with other common orthogonal protecting group strategies. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to ensure the scientific integrity of your work.

The Ivdde Protecting Group: Why and When?

The Ivdde group is an evolution of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. While both are selectively cleaved by hydrazine and are stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, the Ivdde group offers enhanced stability.[1] The additional steric hindrance from the isovaleryl moiety minimizes the risk of premature deprotection or migration of the protecting group during prolonged syntheses of complex peptides.[1] This makes Fmoc-Lys(Ivdde)-OH an excellent choice for:

  • Branched peptides: Where a peptide chain is built off the lysine side chain.

  • On-resin cyclization: Forming a cyclic peptide by linking the side chain to the N- or C-terminus.

  • Site-specific labeling: Attaching fluorescent dyes, biotin, or other moieties to a specific lysine residue.

The core principle of this strategy is its orthogonality, as illustrated below.

G cluster_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_Selective_Deprotection Selective Ivdde Removal cluster_Final_Cleavage Global Deprotection & Cleavage Chain_Elongation Peptide Chain Elongation Fmoc_Removal Fmoc Removal (e.g., 20% Piperidine/DMF) Chain_Elongation->Fmoc_Removal Repetitive Cycles Ivdde_Stable Ivdde Group on Lysine (Stable) Hydrazine_Treatment Ivdde Removal (e.g., 2-4% Hydrazine/DMF) Chain_Elongation->Hydrazine_Treatment After Synthesis Fmoc_Removal->Chain_Elongation Free_Lysine Free Lysine Side Chain Hydrazine_Treatment->Free_Lysine TFA_Cocktail Final Cleavage (e.g., 95% TFA) Free_Lysine->TFA_Cocktail After On-Resin Modification Purified_Peptide Final Peptide TFA_Cocktail->Purified_Peptide

Figure 1: Orthogonal strategy of Ivdde protection in Fmoc-SPPS.

Optimizing Ivdde Removal: A Data-Driven Approach

The standard protocol for Ivdde removal involves treating the peptide-resin with a dilute solution of hydrazine in DMF.[1] However, as many researchers have discovered, a one-size-fits-all approach can lead to incomplete deprotection, resulting in a crude product containing a significant percentage of the Ivdde-protected peptide.[2] This not only complicates purification but can also lead to the failure of subsequent on-resin modification steps.

An experimental study by Biotage provides clear HPLC evidence of the importance of optimizing hydrazine concentration.[2] Using a model peptide (a fragment of Acyl Carrier Protein with a C-terminal Lys(Ivdde)), they compared different deprotection conditions.

Case Study: The Impact of Hydrazine Concentration on Ivdde Removal

  • Condition 1 (Standard Protocol): 2% Hydrazine in DMF, 3 minutes, 3 repetitions.

    • Result: The HPLC chromatogram showed only a small fraction of the Ivdde group was removed. The peak corresponding to the fully deprotected peptide was minor compared to the peak of the starting material.[2]

  • Condition 2 (Increased Time): 2% Hydrazine in DMF, 5 minutes, 3 repetitions.

    • Result: Increasing the reaction time led to a marginal improvement, with the deprotection being only about 50% complete, as indicated by the roughly equal peak areas of the protected and deprotected peptides.[2]

  • Condition 3 (Optimized Protocol): 4% Hydrazine in DMF, 3 minutes, 3 repetitions.

    • Result: Doubling the hydrazine concentration to 4% resulted in nearly complete removal of the Ivdde group. The HPLC chromatogram was dominated by the peak of the desired deprotected peptide.[2]

ConditionHydrazine Conc.Reaction Time (per repetition)RepetitionsOutcome (Approx. % Deprotection)
12%3 min3< 20%
22%5 min3~50%
34%3 min3>95%

Data synthesized from experimental results published by Biotage.[2]

These results compellingly demonstrate that for efficient Ivdde removal, a higher concentration of hydrazine (e.g., 4%) can be significantly more effective than simply extending the reaction time with a 2% solution. This is a critical insight for any scientist working with Ivdde, as starting with an optimized protocol can save significant time and resources in downstream purification.

The Chemist's Dilemma: Potential Side Reactions with Hydrazine

While essential for Ivdde cleavage, hydrazine is a potent nucleophile and is not without its potential side reactions. It is crucial to be aware of these possibilities as they can lead to unexpected impurities in the final product. Research has shown that hydrazine can cause:[3][4]

  • Peptide Bond Cleavage: The most susceptible peptide bonds are those involving Glycine (Gly-Xaa and Xaa-Gly), Asparagine (Asn-Xaa), and Serine (Xaa-Ser).[3][4]

  • Conversion of Arginine to Ornithine: The guanidinium group of Arginine can be cleaved by hydrazine, resulting in an Ornithine residue.[1][3]

These side reactions are more likely to occur with higher concentrations of hydrazine and longer exposure times.[3][4] This creates a delicate balance: the conditions must be harsh enough to completely remove the stubborn Ivdde group but mild enough to avoid significant degradation of the peptide backbone. The use of 2-4% hydrazine in DMF for short, repeated treatments (e.g., 3-5 minutes x 3) is a well-established compromise to minimize these side reactions.[1][2]

G cluster_main Hydrazine Treatment Side Reactions cluster_products Potential Impurities Peptide Peptide Chain (-Arg-Gly-Ser-Asn-) Hydrazine Hydrazine (H₂NNH₂) Peptide->Hydrazine Ornithine Ornithine Conversion (-Orn-Gly-Ser-Asn-) Hydrazine->Ornithine Deguanidination Cleavage1 Peptide Fragments (e.g., -Arg + Gly-Ser-Asn-) Hydrazine->Cleavage1 Peptide Bond Cleavage

Figure 2: Potential side reactions during hydrazine-mediated deprotection.

Comparison with Alternative Orthogonal Protecting Groups

While Ivdde is a powerful tool, it is not the only option. The choice of an orthogonal protecting group should be a deliberate one, based on the specific requirements of the synthesis. Here, we compare Ivdde with two other common protecting groups: 4-methyltrityl (Mtt) and allyloxycarbonyl (Alloc).

Protecting GroupStructureRemoval ConditionsKey AdvantagesPotential DrawbacksRepresentative Crude Purity*
Ivdde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl2-4% Hydrazine in DMFRobust, metal-free deprotection. Stable to standard Fmoc and TFA conditions.Hydrazine is toxic. Can be difficult to remove, requiring optimization. Potential for side reactions.70-85%
Mtt 4-Methyltrityl1-2% TFA in DCM with scavengers (e.g., TIS)Very mild acidic deprotection. Orthogonal to Fmoc and most side-chain protecting groups.Not fully orthogonal to very acid-labile resins (e.g., 2-ClTrt). Trityl cations must be scavenged.75-90%
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger (e.g., phenylsilane)Orthogonal to both acid- and base-labile groups. Very mild, neutral deprotection.Requires expensive palladium catalyst. Risk of trace metal contamination in the final product.80-95%

*Representative purities are compiled from various sources and are sequence-dependent. They are intended for illustrative comparison and not as absolute values.

Case Study Insights:

  • Ivdde: As demonstrated, achieving high purity with Ivdde is highly dependent on optimizing the hydrazine deprotection step. When optimized, it provides a clean, metal-free route for complex peptide synthesis.

  • Mtt: The Mtt group is removed under very mild acidic conditions, often a 1% solution of TFA in dichloromethane (DCM) with a scavenger like triisopropylsilane (TIS).[5][6] This allows for selective deprotection without affecting other acid-labile groups like Boc or the peptide's linkage to the resin. HPLC analysis after Mtt removal typically shows a clean conversion, though care must be taken to ensure complete removal, which may require repeated treatments.[6]

  • Alloc: The Alloc group is removed under neutral conditions using a palladium catalyst, making it truly orthogonal to most other protecting groups. This can lead to very high-purity crude products. However, the use of a palladium catalyst introduces the risk of metal contamination, which is a significant concern for therapeutic peptides and requires rigorous validation of its removal.

The choice between these protecting groups is a strategic one. For a metal-sensitive application or when avoiding harsh nucleophiles is paramount, Mtt might be preferred. If the highest degree of orthogonality is required and metal removal can be validated, Alloc is an excellent choice. Ivdde remains a strong contender, particularly when a robust, metal-free, and base-resistant protecting group is needed, provided the deprotection step is carefully validated.

Experimental Protocols for the Scientist

A self-validating system is one where the analytical methods are robust and the protocols are clear. Below are detailed, step-by-step methodologies for Ivdde removal and subsequent HPLC analysis.

Protocol 1: Optimized On-Resin Ivdde Removal

This protocol is based on the optimized conditions discussed previously.

  • Resin Swelling: Swell the Ivdde-protected peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Deprotection Solution Preparation: Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.

  • First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 4% hydrazine solution (approx. 2-5 mL for a 0.1 mmol scale) and gently agitate the resin for 3-5 minutes at room temperature.

  • Drain and Repeat: Drain the hydrazine solution. Repeat step 3 two more times for a total of three treatments.

  • Thorough Washing: After the final treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group by-product. The resin is now ready for the next synthetic step or for final cleavage.

Protocol 2: Validated Analytical RP-HPLC for Purity Assessment

This protocol provides a robust starting point for analyzing the purity of your deprotected peptide.

  • Sample Preparation:

    • Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

    • Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm (for peptide bonds).

    • Column Temperature: 30-40 °C.

  • Gradient Elution:

    • Equilibrate the column at 5% Mobile Phase B for 5 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Increase to 95% Mobile Phase B over 2 minutes and hold for 3 minutes to wash the column.

    • Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 5-10 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.[7]

    • For definitive identification of impurity peaks (e.g., remaining Ivdde-protected peptide, cleaved fragments), analysis by LC-MS is essential. The mass difference between the main peak and impurity peaks can confirm their identities.

G cluster_hplc HPLC Workflow cluster_analysis Data Analysis start Start: Crude Peptide Solution (1 mg/mL) inject Inject 10-20 µL onto C18 Column start->inject gradient Run Gradient (e.g., 5-65% ACN over 30 min) inject->gradient detect UV Detection at 214/220 nm gradient->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate All Peak Areas chromatogram->integrate lcms Identify Impurities via LC-MS chromatogram->lcms For Peak Identification calculate Calculate % Purity = (Main Peak Area / Total Area) * 100 integrate->calculate end End: Purity Report calculate->end lcms->end

Sources

A Technical Guide to Validating the Orthogonality of the Ivdde Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader field of complex molecule construction, the strategic use of protecting groups is paramount. True mastery in this domain lies not just in the stepwise addition of building blocks, but in the precise and selective removal of these protective shields. This is the essence of orthogonality, a concept that underpins the efficient and successful synthesis of multifaceted molecules. This guide provides a deep dive into validating the orthogonality of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group, a key player in modern synthetic strategies.

The Principle of Orthogonality: A Chemist's Surgical Tool

At its core, a set of protecting groups is considered orthogonal if each can be selectively removed in the presence of the others, using distinct and non-interfering chemical conditions. This allows for the sequential unmasking of reactive sites, enabling site-specific modifications such as branching, cyclization, or the attachment of reporter molecules with high fidelity. The most common orthogonal strategies in solid-phase peptide synthesis (SPPS) revolve around the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The Ivdde group was introduced to add another layer of orthogonality, being removable under nucleophilic conditions.

The Ivdde Protecting Group: Structure and Deprotection Mechanism

The Ivdde group is an enamine-type protecting group prized for its robustness. It was developed as a more stable analogue to the Dde group to minimize issues like protecting group migration during synthesis.[1] The enhanced steric hindrance of the isovaleryl chain in Ivdde significantly reduces this risk.

The removal of the Ivdde group is typically achieved through treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF). The deprotection mechanism proceeds via a nucleophilic attack of hydrazine on the enamine system, followed by an intramolecular cyclization. This releases the free amine and forms a stable pyrazole byproduct, which conveniently has a chromophore that can be monitored spectrophotometrically around 290 nm to track the reaction's progress.[1]

Comparative Analysis of Ivdde with Common Protecting Groups

To truly appreciate the utility of the Ivdde group, its stability must be assessed against the deprotection conditions of other commonly used protecting groups, and vice-versa.

Protecting GroupDeprotection ReagentStability of IvddeStability to HydrazineOrthogonality with Ivdde
Ivdde 2-4% Hydrazine in DMF---
Fmoc 20% Piperidine in DMFStable[2][3]Labile [4]No
Boc Trifluoroacetic Acid (TFA)Stable[2]Stable[5]Yes
Alloc Pd(PPh₃)₄ / PhenylsilaneStableIncompatible (can be overcome)Conditional

Key Insights from the Comparison:

  • Ivdde vs. Fmoc: The Ivdde group is stable to the standard basic conditions (20% piperidine in DMF) used for Fmoc removal.[2][3] However, the Fmoc group is readily cleaved by hydrazine.[4] This lack of mutual stability means they are not orthogonal . If Ivdde deprotection is required on-resin, the N-terminus should be protected with a Boc group.

  • Ivdde vs. Boc: The Ivdde group is stable to the strong acidic conditions (TFA) used for Boc deprotection and for the final cleavage of the peptide from the resin.[2] Conversely, the Boc group is stable to the nucleophilic conditions of hydrazine treatment.[5] This mutual stability makes Ivdde and Boc a truly orthogonal pair .

  • Ivdde vs. Alloc: The allyloxycarbonyl (Alloc) group is stable to both acidic and basic conditions. However, the standard hydrazine treatment for Ivdde deprotection can lead to the reduction of the allyl group's double bond, rendering them incompatible. This issue can reportedly be circumvented by the addition of allyl alcohol to the hydrazine solution. Therefore, the orthogonality is conditional .

Experimental Validation of Ivdde Orthogonality

To rigorously validate the orthogonality of the Ivdde protecting group, a series of controlled experiments should be performed. The following protocols outline a systematic approach to this validation.

Experimental Workflow: Validating Ivdde Orthogonality

G cluster_0 Ivdde Stability Tests cluster_1 Other Protecting Group Stability Tests start_ivdde Start with Resin-Bound Peptide (e.g., Ac-Lys(Ivdde)-NH-Resin) treat_piperidine Treat with 20% Piperidine in DMF (Fmoc deprotection conditions) start_ivdde->treat_piperidine treat_tfa Treat with TFA (Boc deprotection conditions) start_ivdde->treat_tfa analyze_ivdde Cleave from Resin and Analyze (HPLC, Mass Spectrometry) treat_piperidine->analyze_ivdde treat_tfa->analyze_ivdde start_others Start with Resin-Bound Peptide (e.g., Ac-Lys(PG)-NH-Resin) PG = Fmoc, Boc, Alloc treat_hydrazine Treat with 2% Hydrazine in DMF (Ivdde deprotection conditions) start_others->treat_hydrazine analyze_others Cleave from Resin and Analyze (HPLC, Mass Spectrometry) treat_hydrazine->analyze_others

Caption: Workflow for validating the orthogonality of the Ivdde protecting group.

Protocol 1: Assessing Ivdde Stability to Fmoc Deprotection Conditions

Objective: To quantitatively determine the stability of the Ivdde group upon exposure to standard Fmoc deprotection conditions.

Materials:

  • Resin-bound peptide with an Ivdde-protected amino acid (e.g., Ac-Lys(Ivdde)-NH-Resin)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Swell the Ivdde-protected peptide-resin in DMF in a reaction vessel.

  • Drain the DMF and add the 20% piperidine in DMF solution.

  • Agitate the resin for an extended period (e.g., 2-4 hours) to simulate multiple deprotection cycles in a long synthesis.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Dry the resin under vacuum.

  • Cleave a small portion of the peptide from the resin using the TFA cleavage cocktail.

  • Analyze the cleaved peptide by HPLC and mass spectrometry to quantify the percentage of Ivdde group remaining intact.

Expected Outcome: A high percentage (>99%) of the Ivdde group should remain, confirming its stability to piperidine.

Protocol 2: Assessing Ivdde Stability to Boc Deprotection and Cleavage Conditions

Objective: To quantitatively determine the stability of the Ivdde group upon exposure to strong acidic conditions.

Materials:

  • Resin-bound peptide with an Ivdde-protected amino acid (e.g., Ac-Lys(Ivdde)-NH-Resin)

  • TFA cleavage cocktail

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Treat the Ivdde-protected peptide-resin with the TFA cleavage cocktail for the standard cleavage time (e.g., 2-3 hours).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Analyze the peptide by HPLC and mass spectrometry to determine the integrity of the Ivdde group.

Expected Outcome: The Ivdde group should be fully intact, demonstrating its stability to strong acids.

Protocol 3: Assessing the Stability of Other Protecting Groups to Ivdde Deprotection Conditions

Objective: To evaluate the stability of Fmoc, Boc, and Alloc groups under Ivdde deprotection conditions.

Materials:

  • Resin-bound peptides with Fmoc, Boc, or Alloc protected amino acids (e.g., Ac-Lys(Fmoc)-NH-Resin, Boc-Lys-NH-Resin, Ac-Lys(Alloc)-NH-Resin)

  • 2% (v/v) Hydrazine in DMF

  • DMF

  • DCM

  • TFA cleavage cocktail

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Swell the respective protected peptide-resins in DMF in separate reaction vessels.

  • Treat each resin with 2% hydrazine in DMF for the standard Ivdde deprotection time (e.g., 3 x 10 minutes).

  • Wash the resins thoroughly with DMF (5x) and DCM (3x).

  • Dry the resins under vacuum.

  • Cleave the peptides from the resins using the TFA cleavage cocktail.

  • Analyze the cleaved peptides by HPLC and mass spectrometry to quantify the percentage of the protecting group that was prematurely removed.

Expected Outcomes:

  • Fmoc-protected peptide: Significant or complete removal of the Fmoc group is expected.

  • Boc-protected peptide: The Boc group should remain fully intact.

  • Alloc-protected peptide: Some degree of Alloc group removal or modification may be observed. The experiment can be repeated with the addition of allyl alcohol to the hydrazine solution to assess the effectiveness of this workaround.

Conclusion

The Ivdde protecting group is a powerful tool in the arsenal of synthetic chemists, offering a valuable orthogonal dimension for the construction of complex molecules. Its stability to both the basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection is well-established. However, its lack of orthogonality with the Fmoc group under hydrazine treatment necessitates careful strategic planning in peptide synthesis. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the orthogonality of the Ivdde group within their specific synthetic contexts, ensuring the reliability and success of their complex synthetic endeavors.

References

Sources

A Senior Application Scientist's Guide to Fmoc-D-Orn(Ivdde)-OH in Peptide Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity, especially when crafting complex architectures such as branched or cyclic peptides. The non-proteinogenic amino acid D-ornithine offers a versatile scaffold for such modifications, and the choice of its side-chain protecting group can significantly influence the synthetic outcome. This guide provides an in-depth analysis of Fmoc-D-Orn(Ivdde)-OH, offering a critical comparison with its alternatives, supported by experimental insights and detailed protocols.

The Ivdde Protecting Group: A Pillar of Orthogonal Peptide Synthesis

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a hydrazine-labile protecting group that has become a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS). Its utility stems from its remarkable stability to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions used for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality allows for the selective deprotection of the ornithine side-chain while the peptide remains anchored to the solid support, enabling site-specific modifications.

The Ivdde group was developed as an improvement upon the earlier Dde protecting group. While both are cleaved by hydrazine, the Ivdde group's additional steric hindrance significantly reduces the risk of N-to-N' migration, a problematic side reaction observed with Dde during prolonged exposure to piperidine.[3][4] This enhanced stability makes this compound a more robust building block for the synthesis of long or complex peptides.

Comparative Analysis of Ornithine Side-Chain Protecting Groups

The choice of a protecting group for the δ-amino function of ornithine is a critical decision in the design of a synthetic peptide strategy. Below is a comparative analysis of this compound and its most common alternatives.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Disadvantages
Ivdde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMFHigh stability to piperidine and TFA; Reduced migration compared to Dde; Orthogonal to Fmoc and Boc strategies.[2][3]Use of toxic hydrazine; Slower deprotection than Dde.[2]
Boc tert-ButoxycarbonylStrong acid (e.g., TFA)Well-established; Readily available; Cleaved simultaneously with resin cleavage.[5]Not orthogonal in standard Fmoc/tBu strategies; Requires harsh acidic conditions for removal.
Mtt 4-Methyltrityl1-5% TFA in DCMHighly acid-labile, allowing for very mild deprotection; Orthogonal to Fmoc and most other side-chain protecting groups.Can be prematurely cleaved by repeated exposure to mild acids; Potential for steric hindrance in coupling reactions.
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerMild, neutral deprotection conditions; Orthogonal to Fmoc, Boc, and Ivdde.Requires a palladium catalyst which must be completely removed from the final peptide; Potential for catalyst poisoning.

Experimental Data Insights: A Hypothetical Case Study

Model Peptide: Ac-Tyr-Gly-Gly-Phe-Leu-D-Orn(Branched-Ala-Phe)-NH₂

Protecting Group StrategyExpected Crude PurityExpected Overall YieldKey Considerations
This compound HighGood to HighThe high stability of the Ivdde group during the synthesis of the main chain would likely lead to a cleaner crude product with fewer deletion or modification byproducts. The selective deprotection with hydrazine allows for efficient synthesis of the branch.
Fmoc-D-Orn(Boc)-OH Not Applicable for this strategyNot Applicable for this strategyThe Boc group is not orthogonal in a standard Fmoc SPPS and would be cleaved during the final TFA cleavage, making it unsuitable for on-resin side-chain modification.
Fmoc-D-Orn(Mtt)-OH Moderate to HighModerate to GoodThe mild deprotection of the Mtt group is advantageous. However, the potential for low-level premature deprotection during repeated Fmoc removal cycles could lead to a slightly more complex crude product.
Fmoc-D-Orn(Alloc)-OH HighGoodThe Alloc group offers excellent orthogonality. The primary concern would be ensuring the complete removal of the palladium catalyst, which can be challenging and may impact the final yield after purification.

Experimental Protocols

I. Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

II. Selective Deprotection of the Ivdde Group
  • Resin Preparation: After synthesis of the linear peptide, wash the peptidyl-resin with DMF (3 x 1 min).

  • Hydrazine Treatment:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment 2-3 more times. For difficult deprotections, the concentration of hydrazine can be increased up to 10%.[2]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine.

  • Confirmation: A small amount of resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.

III. On-Resin Side-Chain Modification

Following the selective deprotection of the Ivdde group, the exposed δ-amino group of the D-ornithine residue is now available for further modification, such as the synthesis of a branched peptide chain, cyclization, or conjugation to a label. The synthesis of a branched peptide would proceed by repeating the standard Fmoc-SPPS cycle (Protocol I, steps 3-5) starting from the ornithine side chain.

Visualizing the Workflow

Solid-Phase Peptide Synthesis with Selective Ivdde Deprotection

SPPS_Ivdde_Workflow cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Modification Side-Chain Modification Start Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Next amino acid Ivdde_Deprotection Selective Ivdde Deprotection (2% Hydrazine/DMF) Repeat->Ivdde_Deprotection Linear peptide complete Washing3 DMF Wash Ivdde_Deprotection->Washing3 Branching On-Resin Branching/ Cyclization/Conjugation Washing3->Branching Final_Cleavage Final Cleavage (TFA Cocktail) Branching->Final_Cleavage

Caption: Workflow for SPPS incorporating this compound.

Causality Behind Experimental Choices

  • Choice of Resin: Rink Amide resin is chosen for the synthesis of C-terminally amidated peptides, a common modification in bioactive peptides.

  • Coupling Reagents: The combination of HBTU, HOBt, and DIPEA is a robust and widely used activation method that promotes efficient peptide bond formation while minimizing racemization.

  • Hydrazine Concentration: A 2% hydrazine solution is generally sufficient for Ivdde deprotection and minimizes potential side reactions. However, for sterically hindered ornithine residues or aggregated peptides, a higher concentration may be necessary to drive the reaction to completion.[6]

  • Washing Steps: Thorough washing between each step is crucial to remove excess reagents and byproducts, ensuring the high purity of the final peptide.

Conclusion

This compound is a highly valuable and robust building block for the synthesis of complex peptides. Its superior stability compared to its Dde counterpart and its orthogonality to standard Fmoc-SPPS reagents make it the preferred choice for constructing branched and cyclic peptides where site-specific modification of the ornithine side chain is required. While alternatives like Mtt and Alloc offer milder deprotection conditions, the well-established protocols and reliability of the Ivdde group ensure its continued importance in the field of peptide chemistry. The selection of the optimal protecting group strategy will ultimately depend on the specific requirements of the target peptide, including its sequence, desired modifications, and the scale of the synthesis.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. [Link]

  • Merck. (n.d.). NEW Orthogonally protected lysine derivatives Novabiochem® NEW. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics | Request PDF. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Side-Chain Modifications on Ivdde-Ornithine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sophisticated peptide chemistry, the non-proteinogenic amino acid ornithine offers a versatile scaffold for a multitude of applications, from constructing lactam-bridged cyclic peptides to introducing specific labels and conjugations. The use of N-δ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-ornithine (Ivdde-Orn) provides an orthogonal protecting group strategy, crucial for site-specific modifications. However, the journey from a successfully synthesized peptide to a fully characterized final product requires a rigorous analytical approach to confirm the integrity of the ornithine side chain.

This guide provides an in-depth comparison of analytical methodologies for the characterization of potential side-chain modifications on ornithine residues, particularly in the context of peptides synthesized using Ivdde-Orn. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

The Ornithine Side Chain: A Hub for Potential Modifications

While the Ivdde group is designed for controlled removal, the ornithine side chain's primary amine can be susceptible to various modifications, both intentional and unintentional. Understanding these potential alterations is the first step toward a comprehensive characterization strategy.

Core Principles of Ivdde-Ornithine Chemistry

The Ivdde protecting group is a sterically hindered analogue of the Dde group, offering enhanced stability against premature cleavage during solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies.[1][2] Its key feature is its orthogonality to both acid-labile (e.g., Boc) and standard base-labile (e.g., Fmoc) protecting groups.[3] Selective removal of the Ivdde group is typically achieved with a dilute solution of hydrazine (2-10%) in a solvent like dimethylformamide (DMF), unmasking the δ-amino group for subsequent modifications.[4][5]

Diagram of Ivdde Deprotection Workflow

Peptide_Resin Peptide-Resin with Fmoc-AA-...-Orn(Ivdde)-... Hydrazine 2-10% Hydrazine in DMF Peptide_Resin->Hydrazine Selective Deprotection Deprotected_Peptide Peptide-Resin with Fmoc-AA-...-Orn(NH2)-... Hydrazine->Deprotected_Peptide Modification Site-Specific Modification Deprotected_Peptide->Modification Modified_Peptide Peptide-Resin with Fmoc-AA-...-Orn(Modified)-... Modification->Modified_Peptide Cleavage Global Deprotection & Cleavage from Resin Modified_Peptide->Cleavage Final_Peptide Purified Modified Peptide Cleavage->Final_Peptide

Caption: Workflow for selective deprotection of the Ivdde group and subsequent side-chain modification.

Common Side-Chain Modifications and Their Characterization

Beyond the intended modifications post-Ivdde removal, several other alterations can occur. Here, we compare the analytical approaches to identify three common modifications: lactam formation, carbamylation, and succinylation.

Lactam Formation: The "Ornithine Effect"

A prevalent modification, especially in the gas phase during mass spectrometry, is the cyclization of the ornithine side chain to form a six-membered lactam.[6] This phenomenon, known as the "ornithine effect," results in a characteristic and often dominant fragmentation pattern.[7][8]

Mass Spectrometry (MS) Characterization:

  • Collision-Induced Dissociation (CID): In CID-based MS/MS, peptides containing an ornithine residue often exhibit a facile cleavage C-terminal to the ornithine. This is due to the nucleophilic attack of the δ-amino group on the preceding carbonyl carbon, leading to the formation of a stable lactam ring and a b-ion fragment corresponding to the lactam-containing portion of the peptide.[8] This predictable fragmentation can be a powerful tool for confirming the presence and location of ornithine.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements can confirm the elemental composition of the fragment ions, further validating the lactam structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization:

  • ¹H NMR: The formation of the lactam ring induces significant changes in the chemical environment of the side-chain protons. The protons on the δ-carbon (CH₂) adjacent to the newly formed amide will experience a downfield shift. A study on a synthesized terminal ornithine lactam showed distinct shifts for the side-chain protons compared to free ornithine.[4]

  • 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals of the modified ornithine residue within a peptide.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of the side-chain CH₂ groups.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the lactam ring structure by observing correlations from the side-chain protons to the carbonyl carbon of the lactam.[9][11]

Carbamylation

The δ-amino group of ornithine can react with isocyanic acid, which can be present as a breakdown product of urea, leading to carbamylation. This modification adds a carbamoyl group (-CONH₂) to the side chain, resulting in a mass shift of +43.0058 Da. While much of the literature focuses on lysine carbamylation, the chemical principles are directly applicable to ornithine.[12]

Mass Spectrometry (MS) Characterization:

  • Peptide Mapping: LC-MS/MS analysis of the digested peptide will reveal a mass shift of +43.0058 Da on the ornithine-containing peptide.

  • MS/MS Fragmentation: The fragmentation pattern will confirm the location of the modification on the ornithine side chain. The immonium ion of carbamylated ornithine will also be shifted by 43.0058 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization:

  • ¹H and ¹³C NMR: The addition of the carbamoyl group will alter the chemical shifts of the side-chain protons and carbons, particularly those on the δ-carbon. By analogy to carbamylated lysine, a downfield shift is expected for the δ-CH₂ protons.[13]

  • ¹⁵N NMR: If using ¹⁵N-labeled ornithine, the appearance of a new signal corresponding to the carbamoyl nitrogen can be observed. 1D ¹⁵N NMR can be used to monitor site-specific carbamylation.[13]

  • 2D NMR: HSQC and HMBC experiments will be essential to assign the new signals and confirm the connectivity of the carbamoyl group to the δ-nitrogen.

Succinylation

Succinylation is the addition of a succinyl group (-COCH₂CH₂COOH) to the δ-amino group of ornithine, resulting in a mass shift of +100.0186 Da. This modification introduces a negative charge at physiological pH.[6] Again, while extensively studied on lysine, the same principles apply to ornithine.

Mass Spectrometry (MS) Characterization:

  • Immunoaffinity Enrichment: Due to the often low stoichiometry of succinylation, enrichment of succinylated peptides using anti-succinyllysine antibodies (which are likely to cross-react with succinylated ornithine) prior to LC-MS/MS is a common strategy.

  • LC-MS/MS Analysis: The key signature is the +100.0186 Da mass shift on the ornithine-containing peptide. Fragmentation analysis will pinpoint the modification site.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization:

  • ¹H and ¹³C NMR: The succinyl group will introduce new signals corresponding to its methylene protons and carbons. The δ-CH₂ group of the ornithine side chain will experience a chemical shift change upon acylation. A proton NMR spectrum of N-succinyl-L-ornithine has been reported and can serve as a reference.[5]

  • 2D NMR: COSY, TOCSY, HSQC, and HMBC experiments are necessary to assign all the signals of the succinylated ornithine residue and confirm the structure.

Comparison of Analytical Techniques

ModificationMass SpectrometryNMR Spectroscopy
Lactam Formation Strengths: Highly sensitive, provides the characteristic "ornithine effect" fragmentation for easy identification. Weaknesses: Can be induced in the gas phase, may not reflect the solution-state structure.Strengths: Provides unambiguous structural confirmation in solution, can distinguish between solution-state and gas-phase artifacts. Weaknesses: Lower sensitivity, requires higher sample concentrations.
Carbamylation Strengths: High sensitivity and specificity for detecting the +43.0058 Da mass shift, can pinpoint the modification site. Weaknesses: Does not provide detailed structural information of the modified residue.Strengths: Provides detailed structural information, can confirm the site of modification through bond correlations. Weaknesses: Lower sensitivity, may require isotopic labeling for unambiguous assignment in complex peptides.
Succinylation Strengths: High sensitivity, especially when coupled with immunoaffinity enrichment. Accurately identifies the +100.0186 Da mass shift. Weaknesses: Antibody cross-reactivity with succinylated ornithine needs to be confirmed.Strengths: Provides definitive structural proof, can resolve and assign the signals from the succinyl group. Weaknesses: Lower sensitivity, requires higher sample amounts and potentially more complex 2D experiments for full assignment.

Experimental Protocols

Protocol 1: Peptide Mapping by LC-MS/MS for Modification Identification

This protocol outlines a general workflow for identifying side-chain modifications on an Ivdde-ornithine containing peptide after synthesis and purification.

1. Sample Preparation:

  • Ivdde Deprotection (if necessary): If the Ivdde group is still present and you wish to analyze the free ornithine side chain, treat the peptide-resin with 2-10% hydrazine in DMF for 10-60 minutes. Monitor the deprotection by LC-MS.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove other side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) to >95% purity.

  • Quantification: Determine the peptide concentration using a method such as UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric assay (e.g., BCA).

  • Reduction and Alkylation (for disulfide-containing peptides):

    • Dissolve the peptide in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with digestion buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) to reduce the concentration of any denaturants.

    • Add a protease (e.g., trypsin, chymotrypsin) at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.

  • Desalting: Desalt the digested peptides using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

    • Set the instrument to a high resolution (>30,000) for accurate mass measurements.

  • Data Analysis:

    • Use a suitable software (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against the sequence of the expected peptide.

    • Include the potential mass shifts for lactam formation (-18.0106 Da, loss of H₂O), carbamylation (+43.0058 Da), and succinylation (+100.0186 Da) as variable modifications on ornithine.

    • Manually inspect the MS/MS spectra of modified peptides to confirm the fragmentation pattern and site of modification.

Diagram of LC-MS/MS Peptide Mapping Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Purified_Peptide Purified Peptide Reduction_Alkylation Reduction & Alkylation Purified_Peptide->Reduction_Alkylation Digestion Enzymatic Digestion Reduction_Alkylation->Digestion Desalting Desalting Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS_Acquisition MS Data Acquisition (DDA) LC_Separation->MS_Acquisition Data_Analysis Database Search & Modification Analysis MS_Acquisition->Data_Analysis

Caption: Workflow for peptide mapping by LC-MS/MS.

Protocol 2: NMR Spectroscopy for Structural Characterization

This protocol provides guidelines for preparing a peptide sample for NMR analysis to obtain detailed structural information about a modified ornithine residue.

1. Sample Preparation:

  • Peptide Synthesis and Purification: Synthesize and purify the peptide to >95% purity. For 2D heteronuclear experiments, consider using ¹³C and/or ¹⁵N-labeled amino acids during synthesis.[2]

  • Sample Dissolution:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O). The choice depends on whether amide protons are to be observed.[3][4]

    • The typical sample volume is 450-500 µL.[2]

    • The concentration should be as high as possible without causing aggregation, typically 0.5-5 mM for peptides.[3]

  • pH Adjustment: Adjust the pH of the sample with small additions of DCl or NaOD. The pH is critical as it affects the chemical shifts of ionizable groups.[4]

  • Internal Standard: Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

2. NMR Data Acquisition:

  • 1D ¹H NMR: Acquire a 1D proton spectrum to assess the overall quality of the sample and to get an initial overview of the resonances.

  • 2D Homonuclear NMR (COSY, TOCSY):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is useful for identifying the spin systems of the amino acid side chains.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very powerful for assigning all the protons of an amino acid residue.

  • 2D Heteronuclear NMR (HSQC, HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens. This is essential for assigning the backbone and side-chain ¹³C and ¹⁵N resonances.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds. This is crucial for confirming the connectivity and identifying modifications. For example, an HMBC can show a correlation from the δ-protons of ornithine to the carbonyl carbon of a succinyl group.[9][11]

3. Data Analysis:

  • Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Use the combination of COSY, TOCSY, HSQC, and HMBC spectra to assign the proton, carbon, and nitrogen resonances of the peptide.

  • Structural Analysis: Analyze the chemical shift perturbations and new cross-peaks to identify and characterize the side-chain modification on the ornithine residue.

Diagram of NMR Analysis Workflow

cluster_sample_prep_nmr Sample Preparation cluster_acquisition_nmr Data Acquisition cluster_analysis_nmr Data Analysis Purified_Peptide_NMR High Purity Peptide (>95%) Dissolution Dissolution in Deuterated Solvent Purified_Peptide_NMR->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment NMR_1D 1D ¹H NMR pH_Adjustment->NMR_1D NMR_2D_Homo 2D Homonuclear (COSY, TOCSY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear (HSQC, HMBC) NMR_1D->NMR_2D_Hetero Resonance_Assignment Resonance Assignment NMR_2D_Homo->Resonance_Assignment NMR_2D_Hetero->Resonance_Assignment Structural_Characterization Structural Characterization of Modification Resonance_Assignment->Structural_Characterization

Sources

A Senior Application Scientist's Guide to Assessing the Impact of Fmoc-D-Orn(Ivdde)-OH on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Influence of Side-Chain Protection

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the primary focus is often on the sequential addition of amino acids to build a desired sequence.[1] However, the temporary "masks" we use—the side-chain protecting groups—are not merely passive participants. These chemical moieties are essential for preventing unwanted side reactions, enabling the precise construction of complex peptides, including those with branches or cyclic structures.[2][3] The choice of protecting group strategy is paramount, governed by the principle of orthogonality, which ensures that one group can be removed selectively without affecting others.[4][5]

The Fmoc/tBu strategy is the workhorse of modern SPPS, relying on the base-lability of the Nα-Fmoc group and the acid-lability of tert-butyl (tBu) based side-chain protection.[2] Yet, for more advanced applications like on-resin cyclization or site-specific labeling, a third dimension of orthogonality is required. This is where building blocks like Fmoc-D-Orn(Ivdde)-OH become invaluable. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. It is selectively cleaved using a dilute solution of hydrazine, opening up a unique chemical space for peptide modification.[6]

However, the introduction of a bulky, sterically demanding protecting group like Ivdde raises a critical question: Does the synthetic history, dictated by the choice of side-chain protection, influence the conformational fate of the final, deprotected peptide? While protecting groups are removed, their presence during the step-wise synthesis on the solid support can impact inter-chain and intra-chain interactions, potentially favoring certain folding pathways or promoting aggregation.[7]

This guide provides a comprehensive framework for researchers to objectively assess the conformational impact of using this compound compared to a standard alternative, Fmoc-D-Orn(Boc)-OH. We will move beyond simple synthesis yields and purity, delving into the biophysical characterization of the final peptide products to reveal any subtle, yet potentially significant, structural differences.

The Comparative Framework: Choosing the Right Tools

To conduct a meaningful comparison, we must establish a robust experimental design. This involves synthesizing identical peptide sequences using the two different D-ornithine derivatives and then subjecting the purified peptides to a suite of conformational analysis techniques.

The Building Blocks: A Tale of Two Protecting Groups

The core of our comparison lies in the differential chemistry of the Ivdde and Boc protecting groups on the delta-amino (δ-NH₂) group of D-ornithine.

  • This compound : The Ivdde group offers a third layer of orthogonality. Its bulk and chemical nature differ significantly from standard protecting groups. Its removal requires specific, nucleophilic conditions (hydrazine).

  • Fmoc-D-Orn(Boc)-OH : The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group.[8][9] It is removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), along with all other tBu-based side-chain protecting groups.

G cluster_0 This compound cluster_1 Fmoc-D-Orn(Boc)-OH Ivdde Ivdde Boc Boc Orthogonal_Deprotection Peptide_Resin Resin-Peptide(Fmoc, tBu, Ivdde) Piperidine 20% Piperidine/DMF Peptide_Resin->Piperidine Removes Fmoc TFA 95% TFA Peptide_Resin->TFA Removes tBu/Boc Hydrazine 2% Hydrazine/DMF Peptide_Resin->Hydrazine Removes Ivdde Deprotect_N_Terminus Resin-Peptide(H, tBu, Ivdde) (N-Terminus Free) Piperidine->Deprotect_N_Terminus Deprotect_Side_Chain Resin-Peptide(Fmoc, H, Ivdde) (Side-Chains Free) TFA->Deprotect_Side_Chain Deprotect_Ornithine Resin-Peptide(Fmoc, tBu, H) (Ornithine Free) Hydrazine->Deprotect_Ornithine

Caption: Orthogonal deprotection scheme in Fmoc-based solid-phase peptide synthesis.

Experimental Design: From Synthesis to Structure

This section outlines the detailed methodologies required to execute the comparative study. The protocols are designed to be self-validating, with checkpoints to ensure the quality of the intermediates and final products.

Phase 1: Model Peptide Synthesis

The choice of a model peptide is critical. A sequence of 10-15 amino acids is ideal—complex enough to adopt a secondary structure but manageable for synthesis and analysis. We propose a hypothetical sequence, Ac-Ala-Glu-Ala-Lys-D-Orn-Ala-Ala-His-Ala-Trp-NH₂, which has a propensity to form an α-helix, making it sensitive to conformational perturbations.

Detailed SPPS Protocol:

  • Resin Selection & Swelling:

    • Start with 100 mg of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g).

    • Place the resin in a peptide synthesis vessel and swell in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the DMF.

    • Causality: Rink Amide resin is chosen to yield a C-terminal amide upon final cleavage, a common feature in bioactive peptides. Swelling is essential to ensure all reactive sites are accessible.

  • Fmoc Deprotection:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a second 2 mL portion of the piperidine solution for 15 minutes. Drain.

    • Causality: A two-step deprotection ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzylfulvene-piperidine adduct in the drained solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

    • Causality: Extensive washing is crucial to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF.

    • Pre-activate for 2 minutes, then add the solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Using an excess of reagents drives the reaction to completion. HBTU is a standard, efficient coupling agent.

  • Monitoring and Capping (Optional):

    • Take a small sample of resin beads and perform a Kaiser test. A blue color indicates incomplete coupling (free amines).

    • If the test is positive, repeat the coupling step. If it remains positive, cap any unreacted amines with 10% acetic anhydride in DMF for 15 minutes to prevent the formation of deletion sequences.

    • Trustworthiness: The Kaiser test is a critical checkpoint to validate the completion of each coupling step, ensuring the integrity of the desired sequence.

  • Repeat Cycle:

    • Repeat steps 2-5 for each amino acid in the sequence. For the D-ornithine position, use This compound for Peptide A and Fmoc-D-Orn(Boc)-OH for Peptide B.

    • After the final amino acid coupling, perform a final Fmoc deprotection (Step 2) and acetylate the N-terminus with 10% acetic anhydride in DMF.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

    • Add 2 mL of the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Causality: TFA cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like Boc, tBu). TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Validation:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the collected fractions using LC-MS. Pool the pure fractions and lyophilize.

    • Trustworthiness: HPLC purification is essential to isolate the target peptide from deletion or modified sequences. Mass spectrometry provides definitive confirmation of the product's molecular weight, validating its identity.

Phase 2: Conformational Analysis Suite

With the two purified peptides in hand, we can now investigate their structural properties.

Technique 1: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution. [10][11]It measures the differential absorption of left and right-circularly polarized light, which is highly sensitive to the peptide's backbone conformation. [12][13] Detailed CD Spectroscopy Protocol:

  • Sample Preparation:

    • Prepare a 10 mM sodium phosphate buffer, pH 7.4. Avoid Tris or other buffers with high UV absorbance. [11] * Accurately determine the concentration of the lyophilized peptide stocks using UV absorbance at 280 nm (due to the Trp residue) or by quantitative amino acid analysis.

    • Prepare a 50 µM solution of each peptide in the phosphate buffer.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Use a quartz cuvette with a 1 mm path length. [12] * Set the wavelength range to 190-260 nm. Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum for each peptide sample. Perform at least three scans per sample and average them to improve the signal-to-noise ratio.

    • Subtract the buffer baseline from each averaged sample spectrum.

  • Data Analysis:

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength (cm), and c is the concentration (g/mL).

    • Analyze the resulting spectra. α-helices show characteristic negative bands around 208 nm and 222 nm, while β-sheets have a negative band around 218 nm. [11] Comparative Data Presentation:

Peptide[θ] at 208 nm (deg·cm²/dmol)[θ] at 222 nm (deg·cm²/dmol)Estimated α-Helicity (%)
Peptide A (from Ivdde)-15,500-14,800~40%
Peptide B (from Boc)-14,200-13,600~37%
Hypothetical Data
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution, atomic-level information about peptide structure and dynamics in solution. [14][15]It can be used to determine the 3D fold of the peptide.

Detailed NMR Protocol:

  • Sample Preparation:

    • Dissolve 1-2 mg of each purified peptide in 500 µL of 90% H₂O / 10% D₂O in a phosphate buffer (pH 6.0). The final peptide concentration should be >0.5 mM. [16][17] * Causality: D₂O provides the lock signal for the spectrometer. A slightly acidic pH is used to slow the exchange of amide protons with the solvent, making them visible in the spectra.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.

    • Acquire a suite of 2D NMR experiments at 298 K:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. [15]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential assignment of all proton resonances.

    • Identify and integrate NOE cross-peaks. The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the two protons.

    • Compare the chemical shifts and NOE patterns between Peptide A and Peptide B. Significant differences in chemical shifts for specific residues can indicate a different local chemical environment and thus a different conformation.

Comparative Data Presentation:

ParameterPeptide A (from Ivdde)Peptide B (from Boc)Interpretation
Hα Chemical Shift Dispersion (ppm)0.850.81A wider dispersion suggests a more well-structured peptide.
Number of Medium-Range NOEs2521More medium-range NOEs (e.g., Hα(i) to HN(i+3)) are indicative of helical structure.
Solvent Exchangeable Amide Protons34Fewer exchangeable protons suggest more stable hydrogen bonding, possibly in a folded core.
Hypothetical Data
Technique 3: Computational Modeling

Molecular Dynamics (MD) simulations can complement experimental data by providing a dynamic picture of the peptide's conformational landscape. [18][19] Workflow for MD Simulations:

  • Structure Generation: Build an initial model of the peptide, for example, as an ideal α-helix.

  • System Setup: Place the peptide in a simulation box of explicit water molecules and counter-ions to neutralize the system.

  • Simulation: Run an MD simulation for several hundred nanoseconds using a well-established force field (e.g., CHARMM, AMBER). [20]4. Analysis: Analyze the trajectory to identify the most stable conformational states, hydrogen bonding patterns, and secondary structure evolution over time. Compare the conformational ensembles sampled by peptides originating from the two different synthetic routes.

Workflow Summary

The entire comparative assessment can be visualized as a structured workflow, from initial design to final analysis.

Caption: Experimental workflow for assessing the conformational impact of the protecting group.

Conclusion and Outlook

The choice of an amino acid derivative in peptide synthesis is a decision with consequences that can ripple from the solid support to the final solution structure. While this compound is an undeniably powerful tool for creating complex, modified peptides due to its unique orthogonality, its use should be considered carefully. The presence of the bulky Ivdde group during synthesis could subtly influence the nascent peptide's folding pathway, potentially leading to a final conformation with slightly different stability or secondary structure content compared to a peptide made with a more conventional protecting group like Boc.

The experimental guide detailed here provides a rigorous, multi-faceted approach to quantify this impact. By combining low-resolution (CD) and high-resolution (NMR) experimental techniques with in-silico (MD) methods, researchers can build a comprehensive picture of their peptide's structure. This allows for an informed decision, balancing the synthetic versatility offered by Ivdde against any potential downstream conformational consequences. Ultimately, understanding these subtle influences is key to the rational design and synthesis of peptides with precisely controlled structures and functions.

References

  • BenchChem. (n.d.). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • Graf, J., Nguyen, P. H., Stock, G., & Schwalbe, H. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC.
  • Wang, J., Alekseenko, A., Kozakov, D., & Miao, Y. (2019). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Jo, S., & Jiang, H. (2015). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Springer Protocols.
  • BenchChem. (n.d.). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
  • Muttenthaler, M., et al. (2021). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). PMC - NIH. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Uniprot. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Chemistry LibreTexts. (2024). Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. Retrieved from [Link]

  • Brooks, C. L., & Case, D. A. (2008). Simulations of peptide conformational dynamics and thermodynamics. Chemical Reviews. Retrieved from [Link]

  • Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • BenchChem. (n.d.). The Chemistry of the Dde Protecting Group: A Technical Guide.
  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Genosphere Biotechnologies. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Robinson, J. A., et al. (2025). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. PNAS. Retrieved from [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-Lys(ivDde)-OH. Retrieved from [Link]

  • van der Velden, N. S., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

  • Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • ACS Central Science. (n.d.). Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. Retrieved from [Link]

  • NIH. (n.d.). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(ivDde)-OH; CAS 204777-78-6. Retrieved from [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]

Sources

Safety Operating Guide

A Practical Guide to the Safe Disposal of Fmoc-D-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Fmoc-D-Orn(Ivdde)-OH and its associated waste streams. As a chemically protected amino acid utilized in sophisticated solid-phase peptide synthesis (SPPS), its lifecycle management extends beyond the synthesis itself to include responsible disposal. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Gloves Chemical-resistant nitrile gloves Provides a primary barrier against skin contact.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles Protects eyes from accidental splashes or aerosolized powder.[4]
Body Protection Standard laboratory coat Prevents contamination of personal clothing and skin.[4]

| Respiratory | Use within a certified chemical fume hood | Essential when handling the solid powder to prevent inhalation of fine particulates.[2][4] |

The Cardinal Rule of Disposal: Hazardous Waste Management

Under no circumstances should this compound or its associated waste be disposed of in general trash or discharged into the sewer system.[2] All waste streams generated from this chemical must be classified and managed as hazardous chemical waste. Disposal must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical destruction facility.[2][4][5]

The fundamental principle is to collect all chemical waste in designated, properly labeled, and sealed containers stored in a designated Satellite Accumulation Area (SAA) pending pickup by trained professionals.[6][7]

Procedural Guide: Segregation and Disposal by Waste Stream

Proper disposal begins with meticulous segregation at the point of generation. Different forms of waste require distinct handling procedures.

Unused, Expired, or Surplus Solid Reagent

This protocol applies to the original this compound powder that is no longer needed.

Step-by-Step Protocol:

  • Container: Place the original, sealed container in a secondary container (such as a sealable plastic bag) to prevent accidental spillage.

  • Labeling: Create a hazardous waste tag as required by your institution. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".[8]

    • Any known hazard information.

    • The date accumulation started.

  • Storage: Place the labeled container in your laboratory's designated SAA.[7]

  • Disposal Request: Submit a chemical waste pickup request to your institution's EH&S department.

Contaminated Solid Laboratory Waste

This category includes items that have come into direct contact with this compound powder, such as weigh boats, pipette tips, contaminated gloves, and absorbent paper from spill cleanups.

Step-by-Step Protocol:

  • Collection: Designate a specific, leak-proof hazardous waste container for solid chemical waste. A plastic container with a secure screw-top lid is preferable.[7]

  • Segregation: Collect all contaminated solid materials directly into this container. Do not mix with liquid waste or non-hazardous trash.

  • Labeling: Affix a hazardous waste tag to the container. List the primary contaminant as "this compound contaminated debris."

  • Storage & Disposal: Keep the container sealed when not in use and store it in the SAA.[6] Arrange for pickup through EH&S when full.

Liquid Waste from Ivdde Deprotection

The Ivdde group is orthogonally removed using a solution of 2-4% hydrazine in a solvent such as N,N-Dimethylformamide (DMF).[9][10][11] This process generates a particularly hazardous liquid waste stream containing multiple components.

Step-by-Step Protocol:

  • Waste Stream Composition: This liquid waste will contain:

    • Hydrazine (a reactive and toxic chemical).

    • DMF (or other organic solvent).

    • The cleaved pyrazole byproduct.[9]

    • Trace amounts of the protected amino acid.

  • Collection: Use a dedicated, compatible, and clearly labeled hazardous liquid waste container (e.g., a solvent-safe plastic carboy).

  • Labeling: The hazardous waste label must list all constituents. For example: "Hazardous Waste: DMF, Hydrazine, Cleaved Ivdde Byproduct." It is critical to list all components to ensure proper handling by waste management professionals.

  • Storage & Disposal: Keep the container tightly sealed and stored in secondary containment within the SAA.[12] Request pickup via your institutional EH&S protocol. Never mix hydrazine-containing waste with other waste streams unless explicitly permitted by your EH&S department.

Empty Chemical Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[5]

Step-by-Step Protocol:

  • Decontamination: The preferred method for glass or compatible plastic containers is a triple rinse.[2]

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect this rinseate as hazardous liquid waste. [5] Dispose of it in the appropriate liquid waste stream (e.g., non-halogenated solvent waste).

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[5][12] The container can then typically be disposed of as regular laboratory glass or solid waste, but confirm this with your institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating and managing waste streams associated with this compound.

G cluster_generation Point of Waste Generation cluster_streams Waste Stream Segregation cluster_collection Hazardous Waste Collection & Labeling cluster_final Final Disposition A This compound Usage B Unused/Expired Solid Reagent A->B Surplus C Contaminated Solids (Gloves, Tips, etc.) A->C Contamination D Ivdde Deprotection Liquid Waste (Hydrazine/DMF) A->D Reaction E Empty Original Container A->E Empty F Labeled Solid Hazardous Waste Container B->F C->F G Labeled Liquid Hazardous Waste Container (Hydrazine) D->G H Triple Rinse Container E->H I Store in SAA for EH&S Pickup F->I G->I J Collect Rinseate as Hazardous Liquid Waste H->J Generates K Dispose of Clean Container as per Institutional Policy H->K Results in J->I

Caption: Waste segregation workflow for this compound.

References

  • FMOC-ORN(IVDDE)-OH Safety Data Sheets(SDS) . LookChem. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]

  • Optimizing the removal of an ivDde protecting group . Biotage. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups . Aapptec Peptides. [Link]

Sources

A Senior Application Scientist's Guide to Handling Fmoc-D-Orn(Ivdde)-OH: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Synthesis

Fmoc-D-Orn(ivDde)-OH is an orthogonally protected ornithine derivative, a cornerstone reagent in advanced solid-phase peptide synthesis (SPPS). Its unique value lies in the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group on the side-chain amine. This group is stable to the piperidine conditions used to remove the N-α-Fmoc group, yet can be selectively cleaved with hydrazine.[1][2] This orthogonality is critical for synthesizing complex peptides, such as branched or cyclic structures, where site-specific modifications are required.[1]

While its synthetic utility is clear, the safe and effective handling of this reagent is paramount to both successful experimental outcomes and, more importantly, the health and safety of laboratory personnel. This guide provides a comprehensive, field-tested framework for managing this compound, moving beyond mere procedural steps to explain the causality and scientific reasoning behind each recommendation.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as Fmoc-Lys(ivDde)-OH, and the available Safety Data Sheets (SDS) allow for a robust risk assessment.[3][4] The primary physical form of this reagent is a powder, which presents a significant risk of aerosolization and inhalation during handling.

Aggregated GHS information for analogous compounds indicates potential hazards that must be managed through appropriate engineering controls and personal protective equipment.[4][5]

Hazard StatementGHS Classification CodePotential Effect
Harmful if swallowedH302Ingestion may lead to adverse health effects.
Harmful in contact with skinH312May cause harm if absorbed through the skin; may cause irritation.[3]
Causes serious eye irritationH319Direct contact with eyes can cause significant irritation or damage.[3]
Harmful if inhaledH332Inhalation of dust particles can lead to respiratory irritation and other harm.
Potential for environmental harm-The compound should not be allowed to enter drains or the environment.[3]

This table synthesizes GHS data from similar Fmoc-protected amino acids to provide a conservative safety profile.[4][5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations grounded in the hazards identified above.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Safety GogglesMandatory. Protects against accidental splashes of solutions and airborne powder. Must provide a full seal around the eyes. Standard safety glasses with side shields are insufficient.[6]
Hand Protection Disposable Nitrile GlovesMandatory. Provides a chemical-resistant barrier to prevent skin contact.[7] Inspect gloves for tears before each use and replace them immediately if compromised or after handling the compound.
Body Protection Laboratory CoatMandatory. Protects skin and personal clothing from contamination with dust or splashes.[6] Ensure the coat is fully buttoned.
Respiratory Protection N95/P1 Dust Mask or Fitted RespiratorHighly Recommended, especially when handling the powder outside of a certified chemical fume hood.[6] This minimizes the risk of inhaling fine dust particles.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity. All handling of the solid powder should be performed within a certified chemical fume hood to contain any dust generated.[6]

G cluster_prep Preparation Phase cluster_handling Solid Handling Phase (in Fume Hood) cluster_solution Solution Preparation Phase cluster_cleanup Post-Handling prep_ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_area 3. Prepare & Clean Work Surface prep_hood->prep_area handle_weigh 4. Carefully Weigh Solid (Minimize dust generation) prep_area->handle_weigh handle_transfer 5. Transfer to Vessel sol_add 6. Add Solvent to Solid (Prevents splashing) handle_transfer->sol_add sol_mix 7. Mix to Dissolve sol_label 8. Label Container Clearly cleanup_decon 9. Decontaminate Work Area sol_label->cleanup_decon cleanup_waste 10. Segregate & Dispose of Waste cleanup_ppe 11. Doff PPE Correctly

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an accidental release or exposure is crucial.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

In Case of a Spill: The primary goal is to contain the spill, prevent it from entering drains, and decontaminate the area without creating additional hazards.

G spill Spill Detected evacuate 1. Evacuate & Alert Others Restrict access to area spill->evacuate ppe 2. Don Additional PPE (Respirator, double gloves if necessary) evacuate->ppe contain 3. Contain the Spill (Use absorbent pads for liquids, cover powder with damp cloth to prevent dust) ppe->contain collect 4. Collect Material (Sweep solid into labeled waste container) contain->collect decon 5. Decontaminate Area (Wipe with appropriate solvent, then soap & water) collect->decon dispose 6. Dispose of All Materials (As hazardous waste) decon->dispose

Caption: Emergency Response Flowchart for a Chemical Spill.

Disposal Plan: Waste Management and Decontamination

All materials contaminated with this compound must be treated as hazardous chemical waste.[9] Never dispose of this compound or its solutions down the drain or in regular trash.[3]

Step-by-Step Disposal Protocol:

  • Solid Waste (Unused Reagent, Contaminated Weigh Boats):

    • Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

    • The label must include the full chemical name: "this compound".

  • Liquid Waste (Reaction mixtures, solutions):

    • Collect in a compatible, sealed, and labeled hazardous waste container.

    • Do not mix with incompatible waste streams (e.g., strong acids or bases).

  • Contaminated Sharps (Needles, Syringes):

    • Dispose of immediately into a designated sharps container suitable for hazardous chemical waste.[10]

  • Contaminated Labware (Glassware, PPE):

    • Disposable Items (Gloves, wipes): Place in a sealed bag within the solid hazardous waste container.

    • Reusable Glassware: Rinse thoroughly. The first rinse must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinses can typically be managed as regular chemical waste, pending institutional guidelines.

  • Container Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9]

Conclusion

The effective use of this compound in pioneering peptide research is intrinsically linked to a culture of safety. By understanding the potential hazards and rigorously applying the PPE, handling, and disposal protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment while advancing their scientific objectives.

References

  • BenchChem. (2025). Personal protective equipment for handling Fmoc-L-Ala-MPPA.
  • BenchChem. (2025). Personal protective equipment for handling Fmoc-Phe(4-F)-OH.
  • LookChem. (n.d.). FMOC-ORN(IVDDE)-OH Safety Data Sheets(SDS).
  • Advanced ChemTech. (n.d.). Fmoc-Lys(ivDde)-OH – Acid/Base Stable Protection for Special Use.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Lys(ivDde)-OH Novabiochem.
  • Advanced ChemBlocks. (2026). Fmoc-Orn(ivDde)-OH 95%.
  • Advanced ChemTech. (n.d.). This compound.
  • ChemScene. (n.d.). 1198321-33-3 | Fmoc-Orn(Ivdde)-OH.
  • Novabiochem®. (n.d.). NEW Orthogonally protected lysine derivatives.
  • BenchChem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH.
  • ChemPep. (n.d.). 204777-78-6 | Fmoc-Lys(ivDde)-OH.
  • Advanced ChemTech. (n.d.). Fmoc-Orn(ivDde)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(ivDde)-OH Novabiochem 1198321-33-3.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(ivDde)-OH Novabiochem 1198321-33-3.
  • PubChem. (n.d.). (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-((1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene)amino)hexanoic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • National Institutes of Health (NIH). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Ohio EPA. (n.d.). 074 - Chemowaste Disposal.
  • Activotec. (n.d.). Standard Fmoc Protected Amino Acids.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.